(S)-Imlunestrant tosylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Propriétés
Formule moléculaire |
C36H32F4N2O6S |
|---|---|
Poids moléculaire |
696.7 g/mol |
Nom IUPAC |
(5S)-5-[4-[2-[3-(fluoromethyl)azetidin-1-yl]ethoxy]phenyl]-8-(trifluoromethyl)-5H-chromeno[4,3-c]quinolin-2-ol;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C29H24F4N2O3.C7H8O3S/c30-13-17-15-35(16-17)9-10-37-21-5-1-18(2-6-21)28-27-23-8-4-20(36)12-25(23)34-14-24(27)22-7-3-19(29(31,32)33)11-26(22)38-28;1-6-2-4-7(5-3-6)11(8,9)10/h1-8,11-12,14,17,28,36H,9-10,13,15-16H2;2-5H,1H3,(H,8,9,10)/t28-;/m0./s1 |
Clé InChI |
WOXQMUXFSMQUSS-JCOPYZAKSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)S(=O)(=O)O.C1C(CN1CCOC2=CC=C(C=C2)[C@H]3C4=C5C=CC(=CC5=NC=C4C6=C(O3)C=C(C=C6)C(F)(F)F)O)CF |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)O.C1C(CN1CCOC2=CC=C(C=C2)C3C4=C5C=CC(=CC5=NC=C4C6=C(O3)C=C(C=C6)C(F)(F)F)O)CF |
Origine du produit |
United States |
Foundational & Exploratory
(S)-Imlunestrant Tosylate: A Deep Dive into the Core Mechanism of Action
(S)-Imlunestrant tosylate , an investigational oral selective estrogen receptor degrader (SERD), is emerging as a promising therapeutic agent for estrogen receptor (ER)-positive breast cancers. This technical guide provides an in-depth analysis of its mechanism of action, supported by preclinical and clinical data, for researchers, scientists, and drug development professionals.
Introduction
Estrogen receptor-positive (ER+) breast cancer is the most prevalent subtype, where the growth of cancer cells is driven by the hormone estrogen. Endocrine therapies that target the ER signaling pathway are the cornerstone of treatment. This compound represents a next-generation endocrine therapy designed to overcome the limitations of existing treatments, including resistance mechanisms mediated by ESR1 mutations.[1][2][3]
Core Mechanism of Action: A Dual Approach
This compound functions as a pure antagonist of the estrogen receptor alpha (ERα) and, crucially, induces its degradation.[2][3][4] This dual mechanism effectively shuts down ER-mediated signaling pathways, leading to the inhibition of tumor cell growth.
Selective Estrogen Receptor Antagonism
Imlunestrant (B12423040) directly binds to ERα, preventing the binding of its natural ligand, estradiol. This competitive inhibition blocks the conformational changes in the receptor that are necessary for its activation and subsequent transcription of target genes involved in cell proliferation and survival.[2]
Estrogen Receptor Degradation
Beyond simple antagonism, imlunestrant binding to ERα marks the receptor for proteasomal degradation.[2] This leads to a significant reduction in the total cellular levels of ERα, including both wild-type and mutant forms of the receptor. This degradation is a key advantage over selective estrogen receptor modulators (SERMs) that only block the receptor.
The signaling pathway can be visualized as follows:
Efficacy Against Wild-Type and Mutant ERα
A significant challenge in endocrine therapy is the development of resistance, often driven by mutations in the ESR1 gene. Preclinical studies have demonstrated that imlunestrant is effective against both wild-type (WT) and various mutant forms of ERα, including the clinically relevant Y537S and D538G mutations.[1]
Quantitative Preclinical Data
The following tables summarize key quantitative data from preclinical studies, demonstrating the potency and efficacy of this compound.
Table 1: In Vitro Potency of Imlunestrant
| Cell Line | ER Status | IC50 (nM) | Reference |
|---|---|---|---|
| MCF7 | WT | 0.28 | [3] |
| T47D | WT | 0.19 | [3] |
| MCF7-Y537S | Mutant | 0.45 | [3] |
| T47D-Y537S | Mutant | 0.33 |[3] |
Table 2: ERα Degradation by Imlunestrant
| Cell Line | Treatment | ERα Degradation (%) | Reference |
|---|---|---|---|
| MCF7 | 10 nM Imlunestrant | > 80% | [3] |
| T47D | 10 nM Imlunestrant | > 80% | [3] |
| MCF7-Y537S | 100 nM Imlunestrant | ~75% |[3] |
Experimental Protocols
Cell Proliferation Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of imlunestrant in breast cancer cell lines.
Methodology:
-
Breast cancer cells (e.g., MCF7, T47D) are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a serial dilution of imlunestrant or vehicle control (DMSO).
-
After a 7-day incubation period, cell viability is assessed using a commercial assay (e.g., CellTiter-Glo®).
-
Luminescence is measured using a plate reader.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
The experimental workflow for this assay can be visualized as follows:
Western Blot for ERα Degradation
Objective: To quantify the degradation of ERα protein following treatment with imlunestrant.
Methodology:
-
Breast cancer cells are seeded in 6-well plates.
-
Cells are treated with imlunestrant or vehicle control for a specified time (e.g., 24 hours).
-
Cells are lysed, and total protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against ERα and a loading control (e.g., β-actin).
-
The membrane is then incubated with a corresponding secondary antibody.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry analysis is performed to quantify the relative abundance of ERα, normalized to the loading control.
Clinical Evidence: The EMBER Trials
The clinical development program for imlunestrant includes the EMBER and EMBER-3 trials, which have provided crucial data on its safety and efficacy.
EMBER (Phase 1a/1b)
This trial established the recommended Phase 2 dose of imlunestrant and demonstrated its preliminary antitumor activity and manageable safety profile, both as a monotherapy and in combination with other targeted agents.[5][6]
EMBER-3 (Phase 3)
The EMBER-3 trial is a large, randomized study evaluating imlunestrant in patients with ER+, HER2- advanced breast cancer who have progressed on prior endocrine therapy.[1] Key findings from this trial have shown a statistically significant improvement in progression-free survival (PFS) for patients with ESR1 mutations treated with imlunestrant compared to standard of care.[1]
Conclusion
This compound is a potent, oral SERD with a dual mechanism of action that involves both antagonism and degradation of ERα. Its efficacy against both wild-type and mutant forms of the receptor addresses a key mechanism of resistance to current endocrine therapies. Preclinical data demonstrate its potent anti-proliferative and ER-degrading activity, and clinical trials have confirmed its promising efficacy and manageable safety profile in patients with ER+ advanced breast cancer. This positions this compound as a significant potential addition to the therapeutic armamentarium for this patient population.
References
- 1. onclive.com [onclive.com]
- 2. deceraclinical.com [deceraclinical.com]
- 3. Imlunestrant a next-generation oral SERD overcomes ESR1 mutant resistance in estrogen receptor–positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncodaily.com [oncodaily.com]
- 5. EMBER: Imlunestrant in Estrogen Receptor Positive, HER2 Negative Advanced Breast Cancer - The ASCO Post [ascopost.com]
- 6. Imlunestrant, an Oral Selective Estrogen Receptor Degrader, as Monotherapy and in Combination With Targeted Therapy in Estrogen Receptor-Positive, Human Epidermal Growth Factor Receptor 2-Negative Advanced Breast Cancer: Phase Ia/Ib EMBER Study - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Synthesis of (S)-Imlunestrant Tosylate: A Novel Oral SERD for ER+ Breast Cancer
(S)-Imlunestrant tosylate , a potent and orally bioavailable selective estrogen receptor degrader (SERD), has emerged as a significant advancement in the treatment of estrogen receptor-positive (ER+) breast cancer. Its discovery and development by Eli Lilly and Company represent a targeted approach to overcoming endocrine resistance, a common challenge in the management of this disease. This technical guide provides an in-depth overview of the discovery, mechanism of action, and synthetic pathway of this compound, tailored for researchers, scientists, and drug development professionals.
Discovery and Mechanism of Action
Imlunestrant (B12423040) was developed to address the limitations of existing endocrine therapies, particularly the emergence of resistance driven by mutations in the estrogen receptor alpha gene (ESR1). It is a pure ER antagonist that not only blocks the receptor's activity but also induces its degradation.[1]
Unraveling the Estrogen Receptor Signaling Pathway
Estrogen receptor alpha (ERα) is a key driver of proliferation in the majority of breast cancers.[1] Upon binding to its ligand, estradiol (B170435) (E2), ERα undergoes a conformational change, dimerizes, and translocates to the nucleus. There, it binds to estrogen response elements (EREs) on DNA, recruiting coactivator proteins to initiate the transcription of genes that promote cell growth and survival.[2]
The Role of Imlunestrant as a SERD
Imlunestrant functions as a SERD by binding to ERα with high affinity, inducing a conformational change that marks the receptor for ubiquitination and subsequent degradation by the proteasome.[1][2] This dual mechanism of antagonism and degradation effectively shuts down ER-mediated signaling, leading to the inhibition of tumor cell growth.[3] Preclinical studies have shown that imlunestrant is potent against both wild-type and mutant forms of ERα, a critical feature for treating patients who have developed resistance to aromatase inhibitors or other endocrine therapies.[4]
Quantitative Biological and Pharmacokinetic Data
The following tables summarize the key quantitative data for this compound, highlighting its potent in vitro activity and favorable pharmacokinetic profile.
| Parameter | Value | Reference |
| ERα Binding Affinity (WT) | ~0.64 nM | |
| ERα Binding Affinity (Y537S mutant) | ~2.8 nM | |
| ERα Degradation IC₅₀ (WT) | ~3.0 nM | |
| ERα Degradation IC₅₀ (Y537N mutant) | ~9.6 nM | |
| Cell Proliferation IC₅₀ (ER+ cell lines) | <100 nM (in 11 out of 12 lines) |
| Parameter | Value | Reference |
| Bioavailability | Orally bioavailable | |
| Brain Penetration | Yes | [5] |
| Apparent Volume of Distribution | 8,120 L | [1] |
| Protein Binding | >99% | [1] |
| Metabolism | Primarily by CYP3A4-mediated sulfation and direct glucuronidation | [1] |
| Excretion | Primarily in feces (62% as unchanged drug) | [1] |
Clinical Efficacy: The EMBER Trials
The clinical development of imlunestrant has been primarily centered around the EMBER series of trials. The Phase 3 EMBER-3 trial was pivotal in demonstrating its efficacy and safety.
| Trial | Patient Population | Treatment Arms | Key Outcomes | Reference |
| EMBER-3 | ER+, HER2- advanced breast cancer, progressed on prior endocrine therapy | 1. Imlunestrant monotherapy2. Standard of Care (SOC) endocrine therapy3. Imlunestrant + Abemaciclib | - Imlunestrant vs. SOC (ESR1-mutated): Reduced risk of progression or death by 38%. Median PFS: 5.5 vs 3.8 months.- Imlunestrant + Abemaciclib vs. Imlunestrant alone (all patients): Reduced risk of progression or death by 43%. Median PFS: 9.4 vs 5.5 months. | [6][7][8] |
Synthesis of this compound
The synthesis of (S)-Imlunestrant is a multi-step process that involves the construction of the core heterocyclic structure followed by the introduction of the side chain and final salt formation. The key steps are outlined below, based on information from various patents.
Synthetic Scheme Overview
The synthesis begins with the preparation of key intermediates, a substituted quinoline (B57606) and a phenyl ether side chain, which are then coupled and cyclized to form the final chromeno[4,3-c]quinoline core.
Detailed Experimental Protocols
Step 1: Synthesis of 2-[3-(Fluoromethyl)azetidin-1-yl]ethan-1-ol hydrochloride
A solution of 3-(fluoromethyl)azetidine (B1444597) hydrochloride in dichloromethane (B109758) (DCM) is cooled to 0°C. Sodium triacetoxyborohydride (B8407120) is added portion-wise, and the reaction is stirred. This reductive amination with a protected glycolaldehyde (B1209225) equivalent yields the desired alcohol, which is then treated with hydrochloric acid in ethanol/methyl tert-butyl ether (MTBE) to afford the hydrochloride salt.[6][9]
Step 2: Synthesis of the Ketone Intermediate
The hydrochloride salt from Step 1 is reacted with a protected (3-chloro-7-hydroxyquinolin-4-yl)(4-fluorophenyl)methanone (B15372606) in the presence of a base such as sodium hydride in dimethylformamide (DMF). This Williamson ether synthesis couples the side chain to the fluorophenyl ring. The resulting intermediate is then subjected to a Suzuki coupling with a boronic acid to introduce the trifluoromethylphenyl group, followed by deprotection to yield the key ketone intermediate.[9]
Step 3: Reduction and Cyclization
The ketone intermediate is dissolved in a solvent like 1,4-dioxane (B91453) and cooled. A reducing agent, such as lithium triethylborohydride, is added to reduce the ketone to a secondary alcohol. This intermediate undergoes an intramolecular cyclization, often facilitated by heating in a solvent like tetrahydrofuran (B95107) (THF), to form the racemic chromeno[4,3-c]quinoline core of imlunestrant.[10]
Step 4: Chiral Separation
The racemic mixture of imlunestrant is separated into its individual enantiomers using chiral supercritical fluid chromatography (SFC).[10] The (S)-enantiomer is collected for further processing.
Step 5: Tosylate Salt Formation
The isolated (S)-Imlunestrant free base is dissolved in a suitable solvent, and a solution of p-toluenesulfonic acid is added to precipitate this compound. The solid is then collected by filtration and dried.
Conclusion
This compound is a rationally designed, orally active SERD that has demonstrated significant clinical benefit in patients with ER+, HER2- advanced breast cancer, particularly in those with ESR1 mutations. Its dual mechanism of ER antagonism and degradation provides a potent means to overcome endocrine resistance. The synthesis of this complex molecule has been achieved through a multi-step process involving key coupling and cyclization reactions. As a promising new therapeutic option, this compound represents a valuable addition to the armamentarium against ER+ breast cancer.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. Imlunestrant | C29H24F4N2O3 | CID 146603228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Imlunestrant Is an Oral, Brain-Penetrant Selective Estrogen Receptor Degrader with Potent Antitumor Activity in ESR1 Wild-Type and Mutant Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US10189837B2 - Crystalline (8S,9R)-5-fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-8,9-dihydro-2H-pyrido[4,3,2-de]phthalazin-3(7H)-one tosylate salt - Google Patents [patents.google.com]
- 6. Portico [access.portico.org]
- 7. cancernetwork.com [cancernetwork.com]
- 8. WO1994025452A1 - Process for preparing intermediates for the synthesis of antifungal agents - Google Patents [patents.google.com]
- 9. US11993608B2 - Selective estrogen receptor degraders - Google Patents [patents.google.com]
- 10. newdrugapprovals.org [newdrugapprovals.org]
(S)-Imlunestrant Tosylate: A Deep Dive into Estrogen Receptor Binding and Degradation
(S)-Imlunestrant tosylate , an investigational agent, has emerged as a potent and selective estrogen receptor degrader (SERD). This technical guide provides a comprehensive overview of its binding affinity to estrogen receptors, its mechanism of action, and the experimental methodologies used to characterize its activity. Designed for researchers, scientists, and drug development professionals, this document synthesizes key preclinical data to illuminate the therapeutic potential of Imlunestrant.
Quantitative Binding Affinity and Cellular Activity
This compound demonstrates high-affinity binding to both wild-type (WT) and mutant forms of the estrogen receptor alpha (ERα), the primary driver in the majority of breast cancers. Its potent activity extends to the degradation of these receptors and the subsequent inhibition of cancer cell proliferation.
Estrogen Receptor Binding Affinity
Imlunestrant exhibits a strong binding affinity for both wild-type ERα and the clinically relevant Y537S mutant, which is a common driver of acquired resistance to endocrine therapies.
| Target Receptor | Parameter | Value (nM) |
| Wild-Type ERα | Binding Affinity | ~0.64 |
| Y537S Mutant ERα | Binding Affinity | ~2.8 |
Table 1: In vitro binding affinity of this compound to wild-type and mutant estrogen receptor alpha.[1]
Cellular Estrogen Receptor Degradation
A key mechanism of Imlunestrant is the induction of ERα degradation. Its efficacy has been quantified in cellular models, demonstrating potent degradation of both wild-type and mutant receptors.
| Cell Line Context | Parameter | Value (nM) |
| Wild-Type ERα | IC₅₀ for Degradation | ~3.0 |
| Y537N Mutant ERα | IC₅₀ for Degradation | ~9.6 |
Table 2: Potency of this compound in inducing the degradation of wild-type and mutant ERα in cellular assays.[1]
Inhibition of Cancer Cell Growth
The degradation of ERα by Imlunestrant translates into effective suppression of ER-positive breast cancer cell growth. The compound has shown potent anti-proliferative activity in various cell lines.
| Cell Line | Parameter | Value (nM) |
| T47D (ER+) | IC₅₀ for Growth Inhibition | ~2.9 |
| MCF7 (ER+) | IC₅₀ for Growth Inhibition | ~5.2 |
Table 3: Anti-proliferative activity of this compound in ER-positive breast cancer cell lines.[2]
Mechanism of Action: A Selective Estrogen Receptor Degrader (SERD)
Imlunestrant is classified as a selective estrogen receptor degrader (SERD). Its mechanism of action involves not only antagonizing the estrogen receptor but also marking it for destruction by the cell's natural protein disposal machinery.[3][4]
-
Binding: Imlunestrant binds to the ligand-binding domain of the estrogen receptor alpha (ERα).[2]
-
Conformational Change: This binding induces a conformational change in the ERα protein, creating an unstable complex.[3][4]
-
Ubiquitination: The altered shape of the ERα exposes sites that are recognized by ubiquitin ligases, leading to the attachment of ubiquitin chains.
-
Proteasomal Degradation: The ubiquitinated ERα is then targeted by the proteasome, which degrades the receptor.[3]
-
Inhibition of Signaling: The depletion of ERα protein levels prevents estrogen-dependent gene transcription and halts the signaling that drives cancer cell proliferation.[3][4]
This degradation mechanism is effective against both wild-type and mutant forms of ERα, offering a potential advantage in overcoming resistance to other endocrine therapies.[2]
Experimental Protocols
The characterization of this compound relies on a series of established in vitro assays. The following sections detail the general methodologies employed in preclinical studies.
ERα Degradation Assay (Western Blot)
This assay is used to visually and quantitatively assess the ability of Imlunestrant to reduce ERα protein levels in cancer cells.
-
Cell Culture: ER-positive breast cancer cell lines, such as MCF7 or T47D, are cultured in appropriate media. For studies involving resistance, cell lines engineered to express mutant forms of ERα (e.g., Y537S) may be used.
-
Treatment: Cells are treated with varying concentrations of Imlunestrant or a vehicle control for a specified period (e.g., 6, 24, 48, 72 hours).[5]
-
Cell Lysis: After treatment, cells are lysed to release their protein contents using a RIPA buffer supplemented with protease and phosphatase inhibitors to prevent protein degradation.[5]
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard method, such as a BCA assay, to ensure equal loading.[5]
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.[5]
-
Immunoblotting: The membrane is incubated with a primary antibody specific for ERα. A secondary antibody conjugated to an enzyme (like HRP) that recognizes the primary antibody is then added.
-
Detection: A chemiluminescent substrate is applied to the membrane, which reacts with the enzyme to produce light. This signal is captured on film or with a digital imager. The intensity of the band corresponding to ERα indicates the amount of protein present.
-
Analysis: Band intensities are quantified using densitometry software and are often normalized to a loading control protein (e.g., GAPDH or β-actin) to correct for any loading inaccuracies.[5] The percentage of ERα degradation is then calculated relative to the vehicle-treated control.
Cell Proliferation Assay
This assay measures the effect of Imlunestrant on the growth of cancer cell lines.
-
Cell Seeding: MCF7 or other ER-positive cells are seeded at a low density into 96-well plates and allowed to attach overnight.[4]
-
Treatment: The growth medium is replaced with fresh medium containing a range of concentrations of Imlunestrant. Control wells receive a vehicle.
-
Incubation: The plates are incubated for an extended period, typically 5 to 7 days, to allow for multiple cell divisions.[2]
-
Viability Measurement: After incubation, cell viability is assessed using one of several methods:
-
MTS/MTT Assay: A tetrazolium salt is added to the wells, which is converted by metabolically active (i.e., living) cells into a colored formazan (B1609692) product. The amount of color is proportional to the number of viable cells and is measured with a spectrophotometer.
-
Crystal Violet Staining: Cells are fixed and stained with crystal violet dye, which binds to proteins and DNA. The excess dye is washed away, and the bound dye is solubilized. The absorbance is read, which correlates with the total cell biomass.
-
Luminescence-Based Assays (e.g., CellTiter-Glo®): This reagent lyses the cells and measures the amount of ATP present, which is a marker of metabolically active cells. The resulting luminescent signal is proportional to the number of viable cells.
-
-
Data Analysis: The absorbance or luminescence readings are plotted against the drug concentration. A dose-response curve is generated, from which the IC₅₀ value (the concentration of drug that inhibits cell growth by 50%) can be calculated.
Logical Framework: Imlunestrant in the Context of Endocrine Therapy
Imlunestrant's mechanism as a SERD distinguishes it from other classes of endocrine therapies used in the treatment of ER-positive breast cancer.
-
Aromatase Inhibitors (AIs): These drugs (e.g., letrozole, anastrozole) work by blocking the aromatase enzyme, thereby reducing the production of estrogen in postmenopausal women. They do not directly interact with the estrogen receptor.
-
Selective Estrogen Receptor Modulators (SERMs): These agents (e.g., tamoxifen) bind to the estrogen receptor and can act as either an antagonist (blocking its activity, as in breast tissue) or an agonist (activating it, as in bone tissue), depending on the tissue context. They do not typically cause significant receptor degradation.
-
Selective Estrogen Receptor Degraders (SERDs): This class, which includes Imlunestrant and fulvestrant, acts as pure ER antagonists and actively promotes the degradation of the ER protein, removing it from the cell.
References
- 1. Evaluation of a luciferase-based reporter assay as a screen for inhibitors of estrogen-ERα-induced proliferation of breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Imlunestrant a next-generation oral SERD overcomes ESR1 mutant resistance in estrogen receptor–positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
(S)-Imlunestrant Tosylate: A Deep Dive into its Pharmacokinetics and Pharmacodynamics
(S)-Imlunestrant tosylate (LY3484356) is an investigational, orally bioavailable, selective estrogen receptor degrader (SERD) that has demonstrated promising anti-tumor activity in preclinical and clinical studies for the treatment of estrogen receptor-positive (ER+) breast cancer. This technical guide provides a comprehensive overview of its pharmacokinetic (PK) and pharmacodynamic (PD) properties, intended for researchers, scientists, and drug development professionals.
Pharmacodynamics: Targeting the Estrogen Receptor
This compound is a pure antagonist of the estrogen receptor alpha (ERα), the primary driver in the majority of breast cancers. Its mechanism of action involves not only blocking the receptor's activity but also inducing its degradation.[1][2] This dual action effectively abrogates ERα signaling, leading to the inhibition of tumor growth.
In Vitro Activity
(S)-Imlunestrant has shown potent activity against both wild-type (WT) and mutant forms of ERα, which are a common mechanism of resistance to standard endocrine therapies.[2]
Table 1: In Vitro Pharmacodynamic Properties of (S)-Imlunestrant
| Parameter | Wild-Type ERα | Y537S Mutant ERα | Y537N Mutant ERα | Cell Line(s) | Reference(s) |
| Binding Affinity (Ki, nM) | 0.64 | 2.8 | - | - | [2] |
| ERα Degradation (IC50, nM) | 3.0 | - | 9.6 | MCF7, T47D | [2] |
| Inhibition of ERα-mediated Transcription (IC50, nM) | 3.0 | - | 17 | MCF7 | [2] |
| Inhibition of Cell Proliferation (IC50, nM) | Average: 3 | Average: 17 | - | MCF7, T47D, ZR-75-1 | [2] |
In Vivo Efficacy
Preclinical studies using breast cancer xenograft models have demonstrated the potent in vivo activity of (S)-Imlunestrant. It has been shown to inhibit tumor growth and induce tumor regression in models with both wild-type and mutant ESR1.[2] Furthermore, (S)-Imlunestrant has shown the ability to cross the blood-brain barrier, suggesting potential efficacy against brain metastases.[3]
Pharmacokinetics: Profile of an Oral SERD
A key advantage of (S)-Imlunestrant is its oral bioavailability, offering a more convenient administration route compared to the intramuscular injections required for fulvestrant, the first-generation SERD.
Preclinical Pharmacokinetics
In vivo pharmacokinetic modeling in xenograft models has shown that (S)-Imlunestrant treatment leads to sustained ER target inhibition, with a 75% inhibition of progesterone (B1679170) receptor (PGR) transcription for up to 96 hours after the last dose.[2]
Clinical Pharmacokinetics
Phase 1 clinical trial data from the EMBER study in healthy women and patients with advanced breast cancer have provided insights into the pharmacokinetic profile of (S)-Imlunestrant.[1][4][5]
Table 2: Human Pharmacokinetic Parameters of (S)-Imlunestrant (400 mg, single oral dose in healthy women)
| Parameter | Value | Reference(s) |
| Time to Maximum Concentration (Tmax, h) | ~4 | [1] |
| Maximum Concentration (Cmax, ng/mL) | 141 (45% CV) | [1] |
| Area Under the Curve (AUC, ng·h/mL) | 2,400 (46% CV) | [1] |
| Half-life (t1/2, h) | 25-30 | [6] |
| Apparent Volume of Distribution (Vd/F, L) | 8,120 | [1] |
| Protein Binding | >99% | [1] |
| Absolute Bioavailability | 10.9% | [7][8] |
Metabolism and Excretion:
(S)-Imlunestrant is primarily metabolized by CYP3A4-mediated sulfation and direct glucuronidation.[1] The major route of elimination is through feces (97%), with minimal renal clearance (0.3%).[1][7] The main circulating components in plasma are unchanged imlunestrant (B12423040) and its inactive metabolite, M1.[7]
Experimental Protocols
Detailed experimental protocols are often proprietary. However, based on published literature, the following outlines the general methodologies used in the preclinical characterization of (S)-Imlunestrant.
ERα Binding Affinity Assay
A competitive radioligand binding assay is typically used to determine the binding affinity of a compound to ERα.
ERα Binding Assay Workflow
ERα Degradation Assay (Western Blot)
Western blotting is a standard method to assess the degradation of ERα in cancer cell lines following treatment with a SERD.
ERα Degradation Western Blot Workflow
Cell Proliferation Assay
The effect of (S)-Imlunestrant on the proliferation of breast cancer cell lines is a key measure of its anti-tumor activity.
Cell Proliferation Assay Workflow
In Vivo Xenograft Studies
These studies are crucial for evaluating the in vivo efficacy of a drug candidate.
In Vivo Xenograft Study Workflow
Signaling Pathway
(S)-Imlunestrant acts by disrupting the ERα signaling pathway, which is a central driver of proliferation in ER+ breast cancer.
ERα Signaling and Imlunestrant's Action
Conclusion
This compound is a potent, orally bioavailable SERD with a favorable pharmacokinetic and pharmacodynamic profile. Its ability to effectively degrade both wild-type and mutant ERα positions it as a promising therapeutic agent for patients with ER+ breast cancer, including those who have developed resistance to current endocrine therapies. Ongoing clinical trials will further elucidate its efficacy and safety profile in various clinical settings.
References
- 1. Disposition and Absolute Bioavailability of Oral Imlunestrant in Healthy Women: A Phase 1, Open‐Label Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Portico [access.portico.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ascopubs.org [ascopubs.org]
- 6. benchchem.com [benchchem.com]
- 7. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]
- 8. newdrugapprovals.org [newdrugapprovals.org]
(S)-Imlunestrant Tosylate: A Technical Guide for ER+ Breast Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(S)-Imlunestrant tosylate (LY3484356) is a potent, orally bioavailable, next-generation selective estrogen receptor degrader (SERD) that has demonstrated significant clinical activity in heavily pretreated patients with estrogen receptor-positive (ER+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer. Developed by Eli Lilly and Company, Imlunestrant has shown efficacy as a monotherapy, particularly in patients with ESR1 mutations, and in combination with other targeted agents. This document provides a comprehensive technical overview of Imlunestrant, including its mechanism of action, preclinical and clinical data, and relevant experimental methodologies to support further research and development.
Mechanism of Action
Imlunestrant is a pure antagonist of the estrogen receptor alpha (ERα).[1] Upon binding, it induces a conformational change in the receptor, leading to its ubiquitination and subsequent degradation via the proteasome pathway.[2] This dual mechanism of action—blocking ER-mediated signaling and eliminating the receptor protein itself—effectively inhibits the growth and survival of ER-expressing cancer cells.[3] Notably, Imlunestrant is effective against both wild-type (WT) and mutant forms of ERα, including the activating ESR1 mutations that are a common mechanism of resistance to aromatase inhibitors.[4][5] Preclinical studies have also indicated that Imlunestrant is brain-penetrant, suggesting potential activity against central nervous system (CNS) metastases.[6][7]
Preclinical Data
Preclinical studies have demonstrated Imlunestrant's potent activity in various ER+ breast cancer models. It effectively degrades both wild-type and ESR1-mutant ERα, leading to the suppression of cell growth.[4][5] In vivo studies using patient-derived xenograft (PDX) models harboring the Y537S ESR1 mutation showed that Imlunestrant led to tumor regression and outperformed fulvestrant (B1683766).[4][5] Transcriptomic analysis confirmed the downregulation of estrogen-responsive genes and enhanced cell cycle arrest following Imlunestrant treatment.[4][5]
Clinical Data
Imlunestrant has been evaluated in several clinical trials, most notably the Phase 1a/b EMBER and the Phase 3 EMBER-3 studies.
EMBER Phase 1a/b Study
The EMBER study assessed the safety, pharmacokinetics, and preliminary efficacy of Imlunestrant as a monotherapy and in combination with other targeted agents in patients with ER+/HER2- advanced breast cancer.[6][8]
Table 1: Efficacy of Imlunestrant in the EMBER Phase 1a/b Study [6][8]
| Treatment Arm | Patient Population (Prior Therapies) | N | Median Progression-Free Survival (mPFS) (95% CI) |
| Imlunestrant Monotherapy (400 mg QD) | Pretreated with CDK4/6i (92.2%), fulvestrant (41.2%), chemotherapy (29.4%) | 51 | 7.2 months (3.7 - 8.3) |
| Imlunestrant + Abemaciclib (B560072) | Mostly treatment-naïve (69.4%), all CDK4/6i-naïve | 42 | 19.2 months (13.8 - NA) |
| Imlunestrant + Abemaciclib + AI | Mostly treatment-naïve (69.4%), all CDK4/6i-naïve | 43 | Not Reached |
| Imlunestrant + Everolimus | Pretreated with CDK4/6i (100%), fulvestrant (34.9%), chemotherapy (17.5%) | 42 | 15.9 months (11.3 - 19.1) |
| Imlunestrant + Alpelisib | Pretreated with CDK4/6i (100%), fulvestrant (34.9%), chemotherapy (17.5%) | 21 | 9.2 months (3.7 - 11.1) |
| CI: Confidence Interval; AI: Aromatase Inhibitor; CDK4/6i: Cyclin-dependent kinase 4/6 inhibitor; NA: Not Available; QD: Once daily |
EMBER-3 Phase 3 Study
The pivotal EMBER-3 trial confirmed the efficacy and safety of Imlunestrant, leading to its FDA approval for adult patients with ER+, HER2-, ESR1-mutated advanced or metastatic breast cancer who have experienced disease progression after at least one line of endocrine therapy.[9][10][11][12] The study compared Imlunestrant monotherapy to standard of care (SOC) endocrine therapy (fulvestrant or exemestane) and also evaluated an Imlunestrant plus abemaciclib combination.[10][13]
Table 2: Key Efficacy Results from the EMBER-3 Phase 3 Study [9][10][12][13][14][15]
| Patient Population | Treatment Arm | N | mPFS (95% CI) | Hazard Ratio (HR) (95% CI) | P-value |
| ESR1-mutated | Imlunestrant Monotherapy | 138 | 5.5 months (3.9 - 7.4) | 0.62 (0.46 - 0.82) | <.001 |
| SOC Endocrine Therapy | 118 | 3.8 months (3.7 - 5.5) | |||
| Overall Population | Imlunestrant + Abemaciclib | - | 9.4 months | 0.57 (vs. Imlunestrant alone) | <.001 |
| Imlunestrant Monotherapy | 331 | 5.6 months (5.3 - 7.3) | |||
| mPFS: Median Progression-Free Survival; CI: Confidence Interval; SOC: Standard of Care |
Table 3: Overall Response Rate (ORR) in the EMBER-3 Study [10]
| Patient Population | Treatment Arm | N (measurable disease) | ORR (95% CI) |
| ESR1-mutated | Imlunestrant Monotherapy | 112 | 14% (8% - 21%) |
| SOC Endocrine Therapy | 91 | 8% (2% - 13%) | |
| ESR1 wild-type | Imlunestrant Monotherapy | 150 | 11% (6% - 16%) |
| SOC Endocrine Therapy | 160 | 9% (4% - 13%) | |
| Overall Population | Imlunestrant Monotherapy | 262 | 12% (8% - 16%) |
| SOC Endocrine Therapy | 251 | 8% (5% - 12%) |
Safety and Tolerability
Across studies, Imlunestrant has demonstrated a manageable safety profile. In the EMBER-3 trial, treatment-emergent adverse events (TEAEs) of any grade occurred in 83% of patients on Imlunestrant monotherapy versus 84% on SOC endocrine therapy.[10] Rates of Grade 3 or higher TEAEs were 17% and 21%, respectively.[10] The most common adverse events include decreased hemoglobin, musculoskeletal pain, fatigue, diarrhea, and nausea.[6][16]
Pharmacokinetics
Imlunestrant is administered orally once daily.[6] It exhibits favorable pharmacokinetic properties.[17][18] After a single 400 mg oral dose, the mean maximum concentration (Cmax) is 141 ng/mL, and the area under the curve (AUC) is 2,400 ng·h/mL.[2] The absolute oral bioavailability is approximately 10.9%.[19] Imlunestrant is primarily metabolized by CYP3A4 and UGT enzymes and is eliminated mainly through feces (97%), with over 60% as the unchanged drug.[2][19]
Table 4: Pharmacokinetic Parameters of Imlunestrant [2][19]
| Parameter | Value |
| Route of Administration | Oral |
| Cmax (400 mg dose) | 141 ng/mL |
| AUC (400 mg dose) | 2,400 ng·h/mL |
| Absolute Bioavailability | 10.9% |
| Apparent Volume of Distribution | 8,120 L |
| Protein Binding | >99% |
| Metabolism | CYP3A4, UGT1A1, 1A3, 1A8, 1A9, 1A10 |
| Primary Route of Elimination | Feces (~97%) |
Experimental Protocols
Detailed protocols for specific assays used in the development of Imlunestrant are proprietary. However, the following sections describe standardized methodologies commonly employed for the evaluation of SERDs.
ERα Degradation Assay (Western Blot)
Objective: To quantify the degradation of ERα protein in breast cancer cells following treatment with a SERD.
Methodology:
-
Cell Culture: Plate ER+ breast cancer cells (e.g., MCF-7) in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat cells with varying concentrations of Imlunestrant or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.
-
Western Blotting: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) and then incubate with a primary antibody specific for ERα. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Detection: After washing, incubate the membrane with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities using densitometry software. Normalize ERα levels to the loading control and express as a percentage of the vehicle-treated control.
Cell Viability Assay
Objective: To assess the effect of Imlunestrant on the proliferation and viability of ER+ breast cancer cells.
Methodology:
-
Cell Seeding: Seed ER+ breast cancer cells (e.g., MCF-7, T-47D) in 96-well plates at an appropriate density.
-
Treatment: After 24 hours, treat the cells with a serial dilution of Imlunestrant, a positive control (e.g., fulvestrant), and a vehicle control.
-
Incubation: Incubate the plates for an extended period (e.g., 5-7 days).
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®, resazurin, or MTT) to each well according to the manufacturer's instructions.
-
Measurement: Read the plate on a luminometer or spectrophotometer to measure the signal, which is proportional to the number of viable cells.
-
Analysis: Normalize the data to the vehicle control and plot the results as a dose-response curve. Calculate the IC50 value (the concentration of drug that inhibits cell growth by 50%).
Conclusion
This compound is a promising oral SERD that has demonstrated robust antitumor activity in ER+ advanced breast cancer, particularly in patients with acquired ESR1 mutations, a significant clinical challenge. Its manageable safety profile and oral route of administration offer a valuable alternative to intramuscular fulvestrant. The strong clinical data from the EMBER-3 trial, both as a monotherapy and in combination with abemaciclib, position Imlunestrant as a key therapeutic option in the evolving landscape of endocrine therapies for breast cancer. Ongoing research, including the EMBER-4 trial in the early breast cancer setting, will further define its role in treatment paradigms.[12][13]
References
- 1. selleckchem.com [selleckchem.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Imlunestrant | C29H24F4N2O3 | CID 146603228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Imlunestrant a next-generation oral SERD overcomes ESR1 mutant resistance in estrogen receptor-positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Imlunestrant, an Oral Selective Estrogen Receptor Degrader, as Monotherapy and in Combination With Targeted Therapy in Estrogen Receptor-Positive, Human Epidermal Growth Factor Receptor 2-Negative Advanced Breast Cancer: Phase Ia/Ib EMBER Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mskcc.org [mskcc.org]
- 10. targetedonc.com [targetedonc.com]
- 11. breastcancer.org [breastcancer.org]
- 12. oncnursingnews.com [oncnursingnews.com]
- 13. Imlunestrant Improves Survival in Breast Cancer – Medthority [medthority.com]
- 14. lbbc.org [lbbc.org]
- 15. oncodaily.com [oncodaily.com]
- 16. newdrugapprovals.org [newdrugapprovals.org]
- 17. medchemexpress.com [medchemexpress.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. researchgate.net [researchgate.net]
Preclinical Profile of (S)-Imlunestrant Tosylate: A Novel Selective Estrogen Receptor Degrader
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical studies of (S)-Imlunestrant tosylate (LY-3484356), a potent and orally bioavailable selective estrogen receptor degrader (SERD). The information presented herein is intended to be a valuable resource for researchers and professionals involved in the development of therapies for estrogen receptor-positive (ER+) cancers.
Introduction
This compound is a next-generation SERD designed to overcome the limitations of existing endocrine therapies for ER+ breast cancer.[1] It acts as a pure antagonist of the estrogen receptor alpha (ERα), leading to its degradation and subsequent inhibition of ER-dependent signaling pathways that drive tumor growth.[2][3] This document summarizes the key preclinical findings, including its mechanism of action, in vitro and in vivo efficacy, pharmacokinetic properties, and available safety data.
Mechanism of Action
This compound exerts its anticancer effects by binding to ERα and inducing its degradation through the proteasomal pathway.[4][5] This dual mechanism of action—antagonism and degradation—effectively abrogates ERα signaling, even in the presence of activating ESR1 mutations, which are a common mechanism of resistance to aromatase inhibitors.[2]
Signaling Pathway
The binding of this compound to ERα triggers a conformational change in the receptor, marking it for ubiquitination and subsequent degradation by the proteasome. This leads to a reduction in the cellular levels of ERα, thereby preventing the transcription of estrogen-responsive genes that are critical for the proliferation and survival of ER+ cancer cells.
In Vitro Studies
The in vitro activity of this compound has been evaluated in various breast cancer cell lines, demonstrating its potent ERα degradation and anti-proliferative effects.
Binding Affinity and ERα Degradation
This compound exhibits high binding affinity for both wild-type (WT) and mutant ERα.[2] Competitive radioligand binding assays have been utilized to determine its inhibitory constant (Ki). The degradation of ERα has been quantified using methods such as Western blotting and high-content imaging.
Table 1: Binding Affinity and ERα Degradation of this compound
| Parameter | ERα Status | Value | Reference |
| Ki | Wild-Type | 0.64 nM | [2] |
| Y537S Mutant | 2.8 nM | [2] | |
| IC₅₀ (Degradation) | Wild-Type | 3.0 nM | [6] |
| Y537N Mutant | 9.6 nM | [6] |
Anti-proliferative Activity
The anti-proliferative effects of this compound have been assessed in a panel of ER+ breast cancer cell lines.
Table 2: Anti-proliferative Activity of this compound in ER+ Breast Cancer Cell Lines
| Cell Line | ESR1 Status | IC₅₀ (Proliferation) | Reference |
| MCF7 | Wild-Type | 3 nM | [6] |
| T47D | Wild-Type | Not Reported | [6] |
| ZR-75-1 | Wild-Type | Not Reported | [6] |
| MCF7-Y537S | Y537S Mutant | 17 nM | [6] |
In Vivo Studies
The in vivo efficacy of this compound has been demonstrated in various xenograft models, including those derived from cell lines and patients (patient-derived xenografts or PDXs).
Xenograft Models
This compound has shown significant tumor growth inhibition and even tumor regression in multiple ER+ breast cancer xenograft models.[6][7]
Table 3: In Vivo Efficacy of this compound in Xenograft Models
| Model | ESR1 Status | Treatment | Outcome | Reference |
| MCF7 Xenograft | Wild-Type | This compound | Significant tumor growth inhibition | [6] |
| T47D Xenograft | Wild-Type | This compound | Significant tumor growth inhibition | [6] |
| ZR-75-1 Xenograft | Wild-Type | This compound | Significant tumor growth inhibition | [6] |
| ST941/C PDX | Y537S Mutant | This compound | Tumor regression | [7] |
Combination studies have also been conducted, showing synergistic or additive effects when this compound is combined with CDK4/6 inhibitors (e.g., abemaciclib), mTOR inhibitors (e.g., everolimus), and PIK3CA inhibitors (e.g., alpelisib).[6]
Pharmacokinetics
Preclinical studies have indicated that this compound possesses favorable pharmacokinetic properties, including oral bioavailability.[8] A Phase 1 study in healthy women showed that the primary route of elimination is through feces (97.3%), with minimal renal clearance.[9]
Preclinical Safety
Formal preclinical toxicology reports are not extensively available in the public domain. However, clinical trial data from the EMBER study have provided insights into the safety profile of this compound. The most common treatment-related adverse events reported were generally low-grade and included nausea, fatigue, and diarrhea.[2][10]
Experimental Protocols
This section provides an overview of the key experimental methodologies employed in the preclinical evaluation of this compound.
Competitive Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of this compound to ERα.
-
Methodology:
-
Full-length human ERα (wild-type or mutant) is incubated with a fixed concentration of a radiolabeled estrogen, such as [³H]-estradiol.
-
Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding to the receptor.
-
After incubation, the bound and free radioligand are separated.
-
The amount of bound radioactivity is measured, and the data are used to calculate the IC₅₀ value, which is then converted to the Ki value using the Cheng-Prusoff equation.[11]
-
ERα Degradation Assay (Western Blot)
-
Objective: To quantify the degradation of ERα protein in response to treatment with this compound.
-
Methodology:
-
ER+ breast cancer cells are treated with varying concentrations of this compound for a specified duration (e.g., 24 hours).
-
Whole-cell lysates are prepared, and protein concentration is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with a primary antibody specific for ERα, followed by a secondary antibody conjugated to a detection enzyme (e.g., HRP).
-
The signal is visualized, and the band intensity is quantified to determine the relative amount of ERα protein.
-
Cell Viability Assay
-
Objective: To assess the effect of this compound on the proliferation of breast cancer cells.
-
Methodology:
-
Cells are seeded in 96-well plates and allowed to adhere.
-
Cells are treated with a range of concentrations of this compound.
-
After a defined incubation period (e.g., 5-7 days), a viability reagent (e.g., MTT, XTT, or a reagent for an ATP-based assay) is added to the wells.[1][12]
-
The absorbance or luminescence is measured using a plate reader, which correlates with the number of viable cells.
-
The IC₅₀ value is calculated from the dose-response curve.
-
In Vivo Xenograft Study Workflow
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Portico [access.portico.org]
- 3. lillyoncologypipeline.com [lillyoncologypipeline.com]
- 4. What is Imlunestrant used for? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Establishment and characterization of patient-derived xenografts for hormone-naïve and castrate-resistant prostate cancers to improve treatment modality evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Disposition and Absolute Bioavailability of Oral Imlunestrant in Healthy Women: A Phase 1, Open‐Label Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. FDA Approves Imlunestrant for ER-positive, HER2-negative, ESR1-mutated Advanced or Metastatic Breast Cancer - ASCO [asco.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. jrmds.in [jrmds.in]
(S)-Imlunestrant Tosylate: A Deep Dive into its Activity in ESR1 Mutant Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Imlunestrant tosylate (LY3484356) is a next-generation, orally bioavailable selective estrogen receptor degrader (SERD) that has demonstrated significant activity in preclinical and clinical models of estrogen receptor-positive (ER+), HER2-negative breast cancer, particularly in tumors harboring activating mutations in the estrogen receptor 1 gene (ESR1). These mutations are a key mechanism of acquired resistance to endocrine therapies. This technical guide provides an in-depth overview of the preclinical and clinical activity of this compound in ESR1 mutant models, complete with detailed experimental protocols and visual representations of key pathways and workflows.
Core Activity of this compound
This compound is a pure ER antagonist that binds to the estrogen receptor alpha (ERα), inducing a conformational change that leads to its ubiquitination and subsequent degradation by the proteasome. This dual mechanism of action—antagonism and degradation—effectively abrogates ER signaling, even in the presence of constitutively active ESR1 mutations.
Quantitative Data Summary
The following tables summarize the key quantitative data on the activity of this compound in both preclinical and clinical settings, with a focus on its efficacy in the context of ESR1 mutations.
Table 1: Preclinical Activity of this compound
| Parameter | Cell Line/Model | ESR1 Status | Value |
| Binding Affinity (Ki) | ERα Protein | Wild-Type | 0.64 nM |
| ERα Protein | Y537S Mutant | 2.8 nM | |
| ERα Degradation (IC50) | Cells | Wild-Type | 3.0 nM |
| Cells | Y537N Mutant | 9.6 nM | |
| Cell Proliferation (IC50) | Breast Cancer Cell Lines | Wild-Type ERα | 3 nM (average) |
| Breast Cancer Cell Lines | Y537N Mutant | 17 nM (average) |
Table 2: Clinical Efficacy of Imlunestrant in the EMBER-3 Trial
| Parameter | Treatment Arm | Patient Population | Value |
| Median Progression-Free Survival (PFS) | Imlunestrant Monotherapy | ESR1-Mutated | 5.5 months |
| Standard of Care (SOC) Endocrine Therapy | ESR1-Mutated | 3.8 months | |
| Imlunestrant + Abemaciclib | ESR1-Mutated | 11.1 months | |
| Imlunestrant Monotherapy | Overall Population | 5.6 months | |
| SOC Endocrine Therapy | Overall Population | 5.5 months | |
| Imlunestrant + Abemaciclib | Overall Population | 9.4 months | |
| Hazard Ratio (HR) for PFS | Imlunestrant vs. SOC | ESR1-Mutated | 0.62 (p < 0.001) |
| Imlunestrant + Abemaciclib vs. Imlunestrant | ESR1-Mutated | 0.53 | |
| Objective Response Rate (ORR) | Imlunestrant Monotherapy | ESR1-Mutated | 15% |
| SOC Endocrine Therapy | ESR1-Mutated | 3% | |
| Imlunestrant + Abemaciclib | ESR1-Mutated | 35% |
Signaling Pathway and Mechanism of Action
The following diagram illustrates the signaling pathway of the estrogen receptor and the mechanism of action of this compound in both wild-type and ESR1-mutant contexts.
Caption: Mechanism of this compound on ER signaling.
Experimental Workflows
The following diagrams illustrate the general workflows for key preclinical and clinical experimental procedures used to evaluate the activity of this compound.
Preclinical Evaluation Workflow
Caption: Workflow for preclinical evaluation of Imlunestrant.
Clinical Trial Workflow (EMBER-3)
Caption: Workflow of the EMBER-3 clinical trial.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: ERα Degradation Assay by Western Blot
Objective: To quantify the degradation of ERα protein in breast cancer cells following treatment with this compound.
Materials:
-
ER+ breast cancer cell lines (e.g., MCF-7 for wild-type, or engineered lines with Y537S/D538G mutations).
-
Cell culture medium and supplements.
-
This compound.
-
DMSO (vehicle control).
-
Proteasome inhibitor (e.g., MG132) as a control.
-
Phosphate-buffered saline (PBS).
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-ERα, anti-β-actin (loading control).
-
HRP-conjugated secondary antibody.
-
ECL substrate and chemiluminescence imaging system.
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with serial dilutions of this compound or DMSO for the desired time points (e.g., 2, 4, 8, 12, 24 hours). Include a positive control group treated with a proteasome inhibitor to block degradation.
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add ice-cold RIPA buffer to each well and incubate on ice for 30 minutes. Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Normalize protein concentrations and prepare samples with Laemmli buffer. Load equal amounts of protein onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary anti-ERα antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Wash the membrane and apply ECL substrate. Visualize the bands using a chemiluminescence imaging system. Strip the membrane and re-probe with an anti-β-actin antibody for a loading control. Quantify band intensities and normalize ERα levels to the loading control. Calculate the IC50 for ERα degradation.
Protocol 2: Cell Viability Assay (MTT Assay)
Objective: To determine the effect of this compound on the proliferation of ER+ breast cancer cells.
Materials:
-
ER+ breast cancer cell lines (wild-type and ESR1 mutant).
-
96-well plates.
-
Complete growth medium.
-
This compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 5-7 days).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.
Protocol 3: Patient-Derived Xenograft (PDX) Model for In Vivo Efficacy
Objective: To evaluate the anti-tumor activity of this compound in a clinically relevant in vivo model harboring ESR1 mutations.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG).
-
Fresh tumor tissue from an ER+, ESR1-mutant breast cancer patient.
-
Surgical tools for tumor implantation.
-
This compound formulation for oral administration.
-
Vehicle control.
-
Calipers for tumor measurement.
Procedure:
-
PDX Establishment: Obtain fresh patient tumor tissue under sterile conditions. Implant small tumor fragments subcutaneously into the flank of immunocompromised mice.
-
Tumor Growth and Passaging: Monitor mice for tumor growth. Once tumors reach a specific size (e.g., 1000-1500 mm³), harvest them and passage them into new cohorts of mice for expansion.
-
Treatment Study: Once tumors in the experimental cohort reach a palpable size (e.g., 150-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound orally to the treatment group at a predetermined dose and schedule. Administer the vehicle to the control group.
-
Tumor Measurement: Measure tumor volume with calipers twice or thrice weekly.
-
Endpoint and Analysis: Continue treatment until a predefined endpoint (e.g., tumor volume limit, study duration). At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for Ki67 and PR, RNA sequencing). Compare tumor growth inhibition between the treatment and control groups.
Protocol 4: Analysis of ESR1 Mutations in Circulating Tumor DNA (ctDNA)
Objective: To detect and quantify ESR1 mutations in plasma samples from patients in a clinical trial.
Materials:
-
Patient blood samples collected in specialized tubes for cfDNA preservation.
-
Plasma separation reagents.
-
Circulating nucleic acid extraction kit.
-
Digital PCR (dPCR) or Next-Generation Sequencing (NGS) platform.
-
Primers and probes specific for wild-type and mutant ESR1 alleles.
Procedure:
-
Sample Collection and Processing: Collect whole blood from patients. Process the blood to separate the plasma within the recommended timeframe to prevent contamination with genomic DNA from blood cells.
-
ctDNA Extraction: Extract cell-free DNA from the plasma using a specialized kit.
-
Library Preparation (for NGS): If using NGS, prepare sequencing libraries from the extracted ctDNA. This involves end-repair, A-tailing, adapter ligation, and PCR amplification.
-
Mutation Detection:
-
dPCR: Perform dPCR using assays specific for the most common ESR1 mutations (e.g., Y537S, D538G). This method provides absolute quantification of mutant and wild-type molecules.
-
NGS: Sequence the prepared libraries on an NGS platform. Align the sequencing reads to the human reference genome and call variants in the ESR1 gene.
-
-
Data Analysis: Calculate the mutant allele frequency (MAF) for each detected ESR1 mutation. This is typically expressed as the percentage of mutant DNA fragments relative to the total number of DNA fragments covering that position.
Conclusion
This compound has demonstrated potent and selective activity against both wild-type and, critically, ESR1-mutant ER+ breast cancer. The preclinical data highlight its ability to effectively degrade the ERα protein and inhibit the proliferation of cancer cells harboring resistance-conferring mutations. These findings are strongly supported by the clinical data from the EMBER-3 trial, which show a significant improvement in progression-free survival for patients with ESR1-mutated tumors treated with Imlunestrant, both as a monotherapy and in combination with abemaciclib. The detailed protocols provided herein offer a foundation for the continued investigation and development of this promising therapeutic agent for patients with advanced ER+ breast cancer.
(S)-Imlunestrant Tosylate: A Technical Guide on Brain Penetrance and CNS Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Imlunestrant tosylate is an investigational, orally bioavailable, brain-penetrant selective estrogen receptor degrader (SERD) developed by Eli Lilly and Company. It is designed to overcome the limitations of existing endocrine therapies for estrogen receptor-positive (ER+) breast cancer, particularly in the context of resistance mechanisms and central nervous system (CNS) metastases. This technical guide provides a comprehensive overview of the preclinical and clinical evidence supporting the brain penetrance and CNS activity of this compound.
Core Attributes of this compound
This compound is a pure ER antagonist that leads to the degradation of the estrogen receptor alpha (ERα).[1] Its development has been driven by the need for novel endocrine therapies with improved oral bioavailability and the ability to effectively target ER+ breast cancer that has spread to the brain, a common and challenging clinical scenario.[1]
Preclinical Evidence of Brain Penetrance and CNS Activity
Preclinical studies have been instrumental in demonstrating the ability of this compound to cross the blood-brain barrier and exert its therapeutic effects within the CNS.
Quantitative Data on Brain Exposure
A key preclinical study investigated the brain exposure of this compound in an intracranial tumor model. While specific brain-to-plasma ratios are not publicly available, the study reported that imlunestrant (B12423040) achieved significant brain exposure in preclinical models, which was hypothesized to contribute to its robust antitumor activity.[2] In a study comparing various SERDs, imlunestrant treatment resulted in the highest brain drug exposure.[3]
Table 1: Summary of Preclinical CNS Activity of this compound
| Parameter | Model System | Key Findings | Reference |
| Brain Exposure | Non-tumor bearing mice | Highest brain drug exposure compared to other selective ER degrader therapies. | [3] |
| CNS Antitumor Efficacy | ER+ breast cancer intracranial tumor model (MCF7-luc cells in immunodeficient mice) | Prolonged survival compared with vehicle or alternative selective ER degrader therapies. | [1][4] |
| ERα Degradation | In vitro and in vivo models | Degraded ERα and decreased ERα-mediated gene expression. | [1] |
Experimental Protocols
1. Intracranial Xenograft Model for CNS Efficacy Assessment
-
Cell Line: MCF7 cells stably expressing luciferase (MCF7-luc) were utilized to enable bioluminescence imaging of tumor growth.[4]
-
Animal Model: Female immune-deficient mice (e.g., NOD SCID) were used to prevent rejection of the human tumor cells.[4]
-
Hormone Supplementation: 17β-estradiol pellets were implanted subcutaneously 24 hours prior to cell implantation to support the growth of the ER+ breast cancer cells.[4]
-
Intracranial Injection:
-
Mice were anesthetized and placed in a stereotactic frame.
-
A burr hole was drilled in the skull at specific coordinates to target a particular brain region (e.g., cerebral cortex or striatum).
-
A suspension of MCF7-luc cells was injected into the brain parenchyma using a microsyringe. The slow and controlled injection is critical to ensure consistent tumor establishment.
-
-
Tumor Growth Monitoring: Tumor engraftment and growth were monitored non-invasively using bioluminescence imaging at regular intervals (e.g., day 7 post-implantation).[4]
-
Drug Administration: Once tumors were established, mice were randomized into treatment groups. This compound was administered orally once daily.[4]
-
Efficacy Endpoints: The primary endpoint was overall survival. Tumor burden was also assessed by bioluminescence imaging, and animal body weight was monitored.[3]
2. Brain Penetrance Assessment
-
Animal Model: Non-tumor-bearing mice were used to assess the intrinsic ability of the drug to cross the blood-brain barrier without the confounding factor of a brain tumor.[3]
-
Drug Administration: this compound was administered orally once daily for a specified period (e.g., 7 days).[3]
-
Sample Collection: At a defined time point after the final dose (e.g., day 8), animals were euthanized, and brain and plasma samples were collected.[3]
-
Quantitative Analysis: The concentration of this compound in brain homogenates and plasma was determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique provides high sensitivity and specificity for drug quantification in complex biological matrices.
Clinical Evidence of CNS Activity
The phase 3 EMBER-3 clinical trial provided clinical evidence supporting the CNS activity of this compound in patients with ER+, HER2- advanced breast cancer. A post-hoc analysis of the trial data revealed lower rates of CNS progression in patients treated with imlunestrant compared to standard endocrine therapy.
Table 2: CNS Progression Rates in the EMBER-3 Trial (Post-Hoc Analysis)
| Patient Population | Treatment Group | CNS Progression Rate | Hazard Ratio (HR) | 95% Confidence Interval (CI) |
| All Patients | Imlunestrant | Lower than standard therapy | 0.47 | 0.16-1.38 |
| Patients with ESR1 mutation | Imlunestrant | Lower than standard therapy | 0.18 | 0.04-0.90 |
Note: These analyses are limited by the low number of events and the lack of mandated serial asymptomatic CNS imaging in all patients.
Mechanism of Action and Signaling Pathways in the CNS
The primary mechanism of action of this compound is the degradation of ERα.[1] In the context of the CNS, this has significant implications for both metastatic breast cancer cells and potentially for the surrounding brain microenvironment.
Estrogen Receptor Signaling in the Brain:
Estrogen receptors, particularly ERα, are expressed in various brain regions, including the hypothalamus, hippocampus, and amygdala, and are involved in a wide range of physiological processes.[3] ERα can be found in both the nucleus and at the cell membrane of neurons and glial cells, mediating both genomic and non-genomic signaling.
-
Genomic Signaling: Nuclear ERα acts as a ligand-activated transcription factor, regulating the expression of genes involved in cell survival, proliferation, and plasticity.
-
Non-Genomic Signaling: Membrane-associated ERα can rapidly activate intracellular signaling cascades, often through interactions with other receptors like metabotropic glutamate (B1630785) receptors (mGluRs). This can lead to the activation of pathways such as the PI3K/Akt and MAPK/ERK pathways.
Impact of this compound on CNS Signaling:
By degrading ERα, this compound is expected to disrupt these signaling pathways in ER+ breast cancer cells that have metastasized to the brain. This disruption would inhibit the pro-survival and proliferative signals driven by estrogen, ultimately leading to tumor growth inhibition.
Caption: Mechanism of action of this compound in the CNS.
Experimental Workflows
References
- 1. Imlunestrant Is an Oral, Brain-Penetrant Selective Estrogen Receptor Degrader with Potent Antitumor Activity in ESR1 Wild-Type and Mutant Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Disposition and Absolute Bioavailability of Oral Imlunestrant in Healthy Women: A Phase 1, Open‐Label Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
Methodological & Application
Application Notes and Protocols for (S)-Imlunestrant tosylate in In Vitro Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Imlunestrant tosylate is an investigational, orally bioavailable selective estrogen receptor degrader (SERD).[1][2] It functions by binding to the estrogen receptor (ER), primarily ERα, leading to a conformational change that marks the receptor for ubiquitination and subsequent degradation by the proteasome.[3][4] This dual mechanism of antagonizing ER transcriptional activity and promoting ER degradation makes it a promising therapeutic agent for ER-positive breast cancers, including those with acquired resistance to traditional endocrine therapies due to ESR1 mutations.[3][5] These application notes provide detailed protocols for key in vitro cell culture assays to characterize the activity of this compound.
Mechanism of Action: ER Degradation
This compound binds to the ligand-binding domain of ERα. This binding event not only blocks the transcriptional activity of the receptor but also induces its degradation. By eliminating the ERα protein, this compound effectively shuts down downstream signaling pathways that promote tumor cell proliferation and survival.[3][4]
Caption: Mechanism of action of this compound.
Quantitative Data Summary
The following tables summarize the in vitro activity of this compound in relevant breast cancer cell lines.
Table 1: ERα Degradation Activity
| Cell Line | ERα Status | Assay Type | DC50 (nM) | Treatment Time (hours) |
| MCF-7 | Wild-Type | In-Cell Western | 3.0 | 24 |
| T47D | Wild-Type | Western Blot | Not Reported | 48 |
| MCF-7 Y537S | Mutant | In-Cell Western | 9.6 | 24 |
DC50: Half-maximal degradation concentration.
Table 2: Anti-proliferative Activity
| Cell Line | ERα Status | Assay Type | IC50 (nM) | Treatment Time (days) |
| MCF-7 | Wild-Type | CellTiter-Glo | < 100 | 7 |
| T47D | Wild-Type | Not Specified | < 100 | Not Specified |
| CAMA-1 | Wild-Type | Not Specified | < 100 | Not Specified |
| ZR-75-1 | Wild-Type | Not Specified | < 100 | Not Specified |
| EFM-19 | Wild-Type | Not Specified | < 100 | Not Specified |
| MDAMB361 | Wild-Type | Not Specified | < 100 | Not Specified |
| HCC1428 | Wild-Type | Not Specified | < 100 | Not Specified |
| BT483 | Wild-Type | Not Specified | < 100 | Not Specified |
| MCF-7 Y537S | Mutant | Not Specified | < 100 | Not Specified |
| T47D Y537S | Mutant | Not Specified | < 100 | Not Specified |
IC50: Half-maximal inhibitory concentration.
Table 3: Inhibition of ERα-Mediated Transcription
| Cell Line | ERα Status | Assay Type | IC50 (nM) |
| MCF-7 | Wild-Type | ERE-Luciferase | 3 |
| MCF-7 Y537N | Mutant | ERE-Luciferase | 17 |
Experimental Protocols
General Cell Culture of ER+ Breast Cancer Cell Lines (e.g., MCF-7, T47D)
This protocol outlines the standard procedure for maintaining ER+ breast cancer cell lines.
Materials:
-
MCF-7 (ATCC® HTB-22™) or T47D (ATCC® HTB-133™) cells
-
Complete Growth Medium: Eagle's Minimum Essential Medium (EMEM) or RPMI-1640
-
10% Fetal Bovine Serum (FBS)
-
0.01 mg/mL human recombinant insulin (B600854) (for MCF-7)
-
1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), sterile
-
0.25% Trypsin-EDTA solution
-
T-75 cell culture flasks
-
Humidified incubator at 37°C with 5% CO2
Protocol:
-
Culture cells in T-75 flasks with Complete Growth Medium.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Change the medium every 2-3 days.
-
When cells reach 80-90% confluency, subculture them.
-
To subculture, aspirate the medium and wash the cell monolayer with PBS.
-
Add 2-3 mL of 0.25% Trypsin-EDTA and incubate for 5-10 minutes at 37°C until cells detach.
-
Neutralize the trypsin by adding 7-8 mL of Complete Growth Medium.
-
Centrifuge the cell suspension at 125 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium and re-plate at the desired density.
Caption: General workflow for cell culture and subculturing.
ERα Degradation Assay by Western Blot
This assay qualitatively and semi-quantitatively measures the degradation of ERα protein following treatment with this compound.
Materials:
-
ER+ breast cancer cells (e.g., MCF-7)
-
6-well plates
-
This compound
-
DMSO (vehicle control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-ERα and anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed MCF-7 cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with serial dilutions of this compound (e.g., 0.1 nM to 1000 nM) and a vehicle control (DMSO) for 24-48 hours.
-
Wash cells with cold PBS and lyse them with RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Normalize protein concentrations and prepare samples for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (anti-ERα and anti-β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Apply chemiluminescent substrate and visualize the protein bands using an imaging system.[3]
-
Quantify band intensities and normalize ERα levels to the loading control.
Caption: Workflow for ERα degradation analysis by Western Blot.
Cell Proliferation/Viability Assay (e.g., CellTiter-Glo®)
This assay measures cell viability by quantifying ATP, which is indicative of metabolically active cells.
Materials:
-
ER+ breast cancer cells
-
96-well white-walled plates
-
This compound
-
DMSO (vehicle control)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Protocol:
-
Seed cells in a 96-well white-walled plate at a density of 1,000-5,000 cells/well and allow them to adhere overnight.
-
Treat cells with serial dilutions of this compound and a vehicle control.
-
Incubate the plate for 5-7 days.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well (volume equal to the culture medium).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
Calculate IC50 values from the dose-response curve.
Downstream Signaling Analysis: ERE-Luciferase Reporter Assay
This assay measures the effect of this compound on the transcriptional activity of ERα.
Materials:
-
ER+ breast cancer cells (e.g., MCF-7) transiently or stably transfected with an Estrogen Response Element (ERE)-driven luciferase reporter plasmid.
-
24-well plates
-
This compound
-
Estradiol (E2)
-
Luciferase assay system
-
Luminometer
Protocol:
-
Seed the ERE-luciferase reporter cell line in 24-well plates.
-
After 24 hours, treat the cells with this compound at various concentrations in the presence of a constant concentration of E2 (e.g., 1 nM).
-
Include controls for vehicle and E2 alone.
-
Incubate for 24 hours.
-
Lyse the cells and measure luciferase activity according to the manufacturer's protocol.
-
Normalize luciferase activity to total protein concentration.
-
Determine the IC50 for the inhibition of E2-induced luciferase activity.
Conclusion
The provided protocols offer a foundational framework for the in vitro characterization of this compound. These assays are crucial for understanding its potency in ERα degradation, its anti-proliferative effects, and its impact on downstream ERα signaling. Adherence to consistent cell culture practices and careful execution of these protocols will ensure the generation of reliable and reproducible data, which is essential for the preclinical evaluation of this promising therapeutic agent.
References
- 1. Imlunestrant Is an Oral, Brain-Penetrant Selective Estrogen Receptor Degrader with Potent Antitumor Activity in ESR1 Wild-Type and Mutant Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Imlunestrant a next-generation oral SERD overcomes ESR1 mutant resistance in estrogen receptor-positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (S)-Imlunestrant Tosylate in Western Blotting
(S)-Imlunestrant tosylate is a potent, orally bioavailable selective estrogen receptor degrader (SERD) for research in ER-positive (ER+) breast cancer and other estrogen-dependent malignancies. These application notes provide detailed protocols for utilizing Western blotting to investigate the effects of this compound on protein expression, particularly the degradation of the estrogen receptor alpha (ERα).
Mechanism of Action
This compound is a pure antagonist of the estrogen receptor (ER)[1]. It binds to ERα, inducing a conformational change that leads to the degradation of the receptor via the ubiquitin-proteasome pathway[2][3]. This action effectively inhibits ER-dependent gene transcription and subsequent cancer cell proliferation[1][2]. Studies have demonstrated that Imlunestrant effectively degrades both wild-type and mutant ERα, offering a promising therapeutic strategy for cancers that have developed resistance to other endocrine therapies through ESR1 mutations[4][5][6].
Signaling Pathway
The primary signaling pathway affected by this compound is the estrogen receptor signaling cascade. In ER+ breast cancer, estrogen binds to ERα, leading to its activation. The activated receptor then translocates to the nucleus, where it regulates the transcription of genes involved in cell proliferation and survival. This compound disrupts this pathway by promoting the degradation of ERα, thereby preventing the downstream signaling that drives tumor growth[2][3].
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies on this compound, highlighting its efficacy in degrading ERα and inhibiting cell growth.
Table 1: ERα Degradation in Breast Cancer Cell Lines
| Cell Line | ESR1 Status | Treatment | ERα Degradation | Reference |
| MCF7 | Wild-Type | Imlunestrant | Dose-dependent decrease | [7] |
| T47D | Wild-Type | Imlunestrant | Dose-dependent decrease | [4] |
| ST941/C (PDX) | Mutant | Imlunestrant | Dose-dependent decrease | [7] |
| MCF7 | Y537S Mutant | Imlunestrant (100 nM, 24h) | Superior to fulvestrant | [4] |
Table 2: Anti-proliferative Activity of Imlunestrant
| Cell Line | ESR1 Status | IC50 (nM) | Reference |
| MCF7 | Wild-Type | Significant activity at 1 nM | [4] |
| T47D | Wild-Type | Significant activity at 1 nM | [4] |
Table 3: In Vivo Tumor Growth Inhibition
| Model | ESR1 Status | Treatment | Outcome | Reference |
| PDX | Y537S Mutant | Imlunestrant | Outperformed fulvestrant, leading to tumor regression | [5][6] |
Experimental Protocol: Western Blotting for ERα Degradation
This protocol details the steps to assess the dose-dependent degradation of ERα in breast cancer cells following treatment with this compound.
Materials and Reagents
-
Cell Lines: MCF7, T47D (or other relevant ER+ breast cancer cell lines)
-
This compound
-
Cell Culture Medium: As recommended for the specific cell line
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors
-
Protein Assay: BCA Protein Assay Kit
-
SDS-PAGE: Precast polyacrylamide gels (e.g., 4-12% Bis-Tris) and running buffer
-
Transfer Membrane: Nitrocellulose or PVDF membrane
-
Transfer Buffer
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)
-
Primary Antibodies:
-
Rabbit anti-ERα antibody
-
Mouse or Rabbit anti-GAPDH (or other suitable loading control) antibody
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Chemiluminescent Substrate
-
Imaging System
Procedure
-
Cell Seeding and Treatment:
-
Cell Lysis and Protein Extraction:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors[4].
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA protein assay according to the manufacturer's instructions[8].
-
-
SDS-PAGE:
-
Normalize the protein concentrations of all samples.
-
Prepare samples by adding Laemmli sample buffer and boiling.
-
Load equal amounts of protein per lane onto a polyacrylamide gel.
-
Run the gel until adequate separation of proteins is achieved.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane[4].
-
-
Blocking:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody against ERα diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as described above.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's protocol.
-
Capture the signal using an imaging system.
-
-
Loading Control and Analysis:
-
Strip the membrane (if necessary) and re-probe with a primary antibody against a loading control protein (e.g., GAPDH) to ensure equal protein loading across all lanes.
-
Quantify the band intensities using densitometry software. Normalize the ERα band intensity to the corresponding loading control band intensity for each sample. The results will demonstrate the dose-dependent decrease in ERα protein levels upon treatment with this compound[4].
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is Imlunestrant used for? [synapse.patsnap.com]
- 4. Imlunestrant a next-generation oral SERD overcomes ESR1 mutant resistance in estrogen receptor–positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imlunestrant a next-generation oral SERD overcomes ESR1 mutant resistance in estrogen receptor-positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for (S)-Imlunestrant Tosylate in MCF-7 Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Imlunestrant tosylate, also known as LY3484356, is a next-generation, orally bioavailable selective estrogen receptor degrader (SERD). It is a potent antagonist of the estrogen receptor (ER) and has demonstrated significant anti-tumor activity in preclinical models of ER-positive breast cancer, including those with acquired resistance to other endocrine therapies due to ESR1 mutations.[1][2][3][4] These application notes provide detailed protocols for the use of this compound in the MCF-7 breast cancer cell line, a widely used model for ER-positive breast cancer research.
Mechanism of Action
This compound functions as a pure ER antagonist by binding to the estrogen receptor alpha (ERα), thereby blocking its transcriptional activity.[5] This binding forms an unstable drug-receptor complex that promotes the degradation of ERα through the ubiquitin-proteasome pathway.[5] This dual mechanism of action—antagonism and degradation—leads to the inhibition of ER-dependent gene transcription and a subsequent reduction in cellular proliferation in ER-positive breast cancer cells.[1][5] Preclinical studies have shown that imlunestrant (B12423040) effectively degrades both wild-type and mutant ERα, highlighting its potential to overcome resistance mechanisms.[1][3]
Signaling Pathway Diagram
Caption: Mechanism of action of (S)-Imlunestrant in ER+ breast cancer cells.
Experimental Protocols
MCF-7 Cell Culture
A foundational aspect of studying the effects of this compound is the proper maintenance of MCF-7 cells.
-
Media and Reagents:
-
Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.1 mM non-essential amino acids, 1 mM sodium pyruvate, and 10 µg/mL insulin.[6]
-
For experiments investigating estrogen-dependent effects, phenol (B47542) red-free medium should be used with charcoal-stripped FBS to deplete endogenous hormones.[7]
-
Penicillin-Streptomycin solution (100 U/mL penicillin, 100 µg/mL streptomycin).
-
Trypsin-EDTA (0.25% Trypsin, 0.53 mM EDTA).[6]
-
Phosphate Buffered Saline (PBS), sterile.
-
-
Culturing Procedure:
-
Maintain MCF-7 cells in a humidified incubator at 37°C with 5% CO2.[6]
-
Renew the growth medium every 2-3 days.[6]
-
For subculturing, when cells reach 80-90% confluency, wash the monolayer with PBS.[6]
-
Incubate with Trypsin-EDTA for 5-15 minutes at 37°C to detach the cells.[6]
-
Neutralize trypsin with complete growth medium and centrifuge the cell suspension at 125 x g for 5 minutes.[6]
-
Resuspend the cell pellet in fresh medium and re-plate at the desired density.
-
Cell Viability/Proliferation Assay
This protocol is designed to determine the dose-dependent effect of this compound on the proliferation of MCF-7 cells.
-
Methodology:
-
Seed MCF-7 cells in 96-well plates at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.[8]
-
Prepare serial dilutions of this compound in complete growth medium.
-
Replace the medium in the wells with medium containing various concentrations of this compound (e.g., 0.1 nM to 1000 nM) or vehicle control (e.g., DMSO).
-
Assess cell viability using a colorimetric assay such as MTT or MTS, or by direct cell counting.[8][11][12] For MTT assays, the tetrazolium salt is converted to formazan (B1609692) by metabolically active cells, and the absorbance is measured.[8]
-
Western Blot for ERα Degradation
This protocol allows for the visualization and quantification of ERα protein degradation following treatment with this compound.
-
Methodology:
-
Plate MCF-7 cells in 6-well plates and grow to 70-80% confluency.[13]
-
Treat cells with the desired concentrations of this compound (e.g., 100 nM) for various time points (e.g., 0, 6, 24, 48, 72 hours).[1][9]
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against ERα overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Use a loading control, such as GAPDH or β-actin, to normalize the results.[1]
-
ER Transcriptional Activity Assay (Luciferase Reporter Assay)
This assay measures the ability of this compound to inhibit the transcriptional activity of ERα.
-
Methodology:
-
Use MCF-7 cells stably or transiently transfected with an Estrogen Response Element (ERE)-driven luciferase reporter construct (MCF7 ERE-LUC).[1][9]
-
Plate the cells in a white, clear-bottom 96-well plate.
-
Hormone-deprive the cells by culturing in phenol red-free medium with charcoal-stripped FBS for at least 72 hours.[7]
-
Treat the cells with this compound (e.g., 50 nM, 500 nM, 1000 nM) with or without 1 nM 17β-estradiol (E2) for 6-24 hours.[1][9]
-
Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.
-
Normalize the luciferase signal to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration.
-
Experimental Workflow Diagram
Caption: General experimental workflow for evaluating (S)-Imlunestrant in MCF-7 cells.
Data Presentation
Table 1: Proliferative Activity of (S)-Imlunestrant in ER+ Breast Cancer Cell Lines
| Cell Line | ESR1 Status | IC50 (nmol/L) |
| MCF-7 | Wild-Type | <100 |
| T47D | Wild-Type | <100 |
| ST941/C | Y537S Mutant | <100 |
Data summarized from preclinical studies demonstrating potent anti-proliferative activity.[14]
Table 2: Effect of (S)-Imlunestrant on ERα Degradation and Transcriptional Activity
| Experiment | Cell Line | Treatment | Observation |
| ERα Degradation | MCF-7 | 100 nM Imlunestrant | Time-dependent degradation of ERα protein observed by Western blot.[1] |
| ERα Transcriptional Activity | MCF7 ERE-LUC | Imlunestrant (50-1000 nM) + E2 (1 nM) | Dose-dependent inhibition of E2-induced luciferase activity.[1] |
| PR Transcript Levels | MCF-7 | Imlunestrant (with or without E2) | Reduction in progesterone (B1679170) receptor (PR) transcript levels, a downstream target of ERα.[10] |
Conclusion
This compound is a potent SERD that effectively inhibits the proliferation of MCF-7 cells by promoting the degradation of ERα and antagonizing its transcriptional activity. The protocols outlined above provide a framework for researchers to investigate the cellular and molecular effects of this compound in an ER-positive breast cancer cell line model. These methods are essential for further preclinical evaluation and for exploring potential combination therapies.
References
- 1. JCI Insight - Imlunestrant a next-generation oral SERD overcomes ESR1 mutant resistance in estrogen receptor–positive breast cancer [insight.jci.org]
- 2. researchgate.net [researchgate.net]
- 3. Imlunestrant a next-generation oral SERD overcomes ESR1 mutant resistance in estrogen receptor-positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imlunestrant Is an Oral, Brain-Penetrant Selective Estrogen Receptor Degrader with Potent Antitumor Activity in ESR1 Wild-Type and Mutant Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. mcf7.com [mcf7.com]
- 7. genome.ucsc.edu [genome.ucsc.edu]
- 8. researchgate.net [researchgate.net]
- 9. JCI Insight - Imlunestrant a next-generation oral SERD overcomes ESR1 mutant resistance in estrogen receptor–positive breast cancer [insight.jci.org]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of cell cycle arrest in estrogen responsive MCF-7 breast cancer cells: pitfalls of the MTS assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. google.com [google.com]
- 13. Endogenously expressed estrogen receptor and coactivator AIB1 interact in MCF-7 human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for (S)-Imlunestrant Tosylate in Patient-Derived Xenograft (PDX) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Imlunestrant tosylate, an oral selective estrogen receptor degrader (SERD), has emerged as a promising therapeutic agent for estrogen receptor-positive (ER+), HER2-negative breast cancer.[1][2] Its mechanism of action involves binding to the estrogen receptor (ER), leading to its degradation and subsequent inhibition of ER-mediated signaling pathways that drive tumor growth.[1] Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, are increasingly utilized in preclinical research. These models are recognized for their ability to recapitulate the heterogeneity and molecular characteristics of the original human tumor, making them a valuable tool for evaluating the efficacy of novel cancer therapeutics like this compound.[3][4][5] Preclinical studies have demonstrated the in vivo antitumor activity of Imlunestrant in ER+ breast cancer xenograft models, including those with ESR1 mutations.[1][2][6]
This document provides detailed application notes and experimental protocols for the use of this compound in ER+ breast cancer PDX models.
Mechanism of Action and Signaling Pathway
This compound acts as a pure antagonist of the estrogen receptor alpha (ERα). Upon binding to ERα, it induces a conformational change in the receptor protein. This altered conformation is recognized by the cellular machinery responsible for protein degradation, leading to the ubiquitination and subsequent destruction of the ERα protein by the proteasome. The degradation of ERα effectively halts downstream signaling pathways that are dependent on estrogen, thereby inhibiting the proliferation of ER+ breast cancer cells.
Experimental Protocols
The following protocols are representative methodologies for conducting preclinical studies with this compound using ER+ breast cancer PDX models.
PDX Model Establishment and Maintenance
This protocol outlines the steps for establishing and passaging ER+ breast cancer PDX models.
-
Animal Model: Severe combined immunodeficient (SCID) or NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice, typically 6-8 week old females, are recommended hosts for xenografts.
-
Tumor Implantation:
-
Obtain fresh, sterile tumor tissue from a consented patient with ER+ breast cancer.
-
In a sterile environment (e.g., a biological safety cabinet), dissect the tumor tissue into small fragments (approximately 2-3 mm³).
-
Anesthetize the recipient mouse.
-
Make a small incision in the skin over the flank or in the mammary fat pad.
-
Using sterile forceps, create a subcutaneous pocket or expose the mammary fat pad.
-
Implant a single tumor fragment into the prepared site.
-
Close the incision with surgical clips or sutures.
-
-
Estrogen Supplementation: For ER+ PDX models, sustained-release estrogen pellets (e.g., 0.72 mg, 60-day release) should be implanted subcutaneously at the time of tumor implantation to support tumor growth.
-
Tumor Monitoring and Passaging:
-
Monitor the mice regularly for tumor growth.
-
When a tumor reaches a volume of approximately 1000-1500 mm³, euthanize the mouse.
-
Aseptically resect the tumor, remove any necrotic tissue, and dissect it into smaller fragments for subsequent passaging into new recipient mice.
-
In Vivo Efficacy Study
This protocol describes a typical in vivo efficacy study to evaluate the anti-tumor activity of this compound.
-
Study Groups:
-
Group 1: Vehicle control (e.g., appropriate oral gavage vehicle).
-
Group 2: this compound.
-
(Optional) Group 3: Positive control (e.g., Fulvestrant).
-
-
Animal Cohorts: Once tumors in an expansion cohort of PDX mice reach an average volume of 150-200 mm³, randomize the animals into the study groups (typically n=8-10 mice per group).
-
Drug Administration:
-
Dosage: The specific oral dosage of this compound for preclinical PDX studies is not widely published. It is recommended to perform a dose-finding study. As a starting point, consider doses that achieve plasma concentrations in mice comparable to the effective concentrations observed in human clinical trials (the recommended Phase 2 dose in humans is 400 mg once daily).
-
Administration: Administer this compound or vehicle control orally (e.g., by gavage) once daily.
-
-
Tumor Volume Measurement:
-
Measure tumor dimensions (length and width) with digital calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Width² x Length) / 2 .
-
-
Study Endpoint: Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach the maximum allowed size.
-
Data Analysis:
-
Calculate the mean tumor volume ± SEM for each group at each measurement time point.
-
Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of control group at endpoint)] x 100 .
-
Pharmacodynamic Analysis
This section provides protocols to assess the on-target activity of this compound in PDX tumors.
-
Tissue Collection and Lysis: At the end of the in vivo study, collect tumor tissues from a subset of mice from each group at various time points after the last dose. Homogenize the tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody specific for ERα (e.g., rabbit anti-ERα) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Re-probe the membrane with an antibody for a loading control (e.g., β-actin or GAPDH).
-
-
Densitometry: Quantify the band intensities to determine the relative levels of ERα protein.
-
Tissue Preparation: Fix PDX tumor tissues in 10% neutral buffered formalin and embed in paraffin.
-
Sectioning and Staining:
-
Cut 4-5 µm sections and mount them on slides.
-
Deparaffinize and rehydrate the sections.
-
Perform antigen retrieval using a citrate-based buffer (pH 6.0) or a high-pH EDTA-based buffer.
-
Block endogenous peroxidase activity.
-
Incubate with a primary antibody against ERα.
-
Apply a secondary antibody and a detection system (e.g., DAB).
-
Counterstain with hematoxylin.
-
-
Imaging and Analysis: Capture images of the stained sections and assess the intensity and percentage of ERα-positive cells.
Data Presentation
Quantitative data from in vivo efficacy studies should be summarized in clear and concise tables for easy comparison between treatment groups.
Table 1: Illustrative Example of Tumor Growth Inhibition Data for this compound in an ER+ PDX Model
| Treatment Group | Number of Animals (n) | Mean Tumor Volume (mm³) at Day 0 (± SEM) | Mean Tumor Volume (mm³) at Day 21 (± SEM) | Tumor Growth Inhibition (TGI) (%) |
| Vehicle Control | 10 | 175.4 ± 15.2 | 1250.8 ± 110.5 | - |
| This compound (X mg/kg, p.o., QD) | 10 | 178.1 ± 14.8 | 312.7 ± 45.6 | 75.0 |
| Fulvestrant (Y mg/kg, i.p., QW) | 10 | 176.5 ± 16.1 | 500.3 ± 62.1 | 60.0 |
Note: This table presents illustrative data. Actual results will vary depending on the PDX model and experimental conditions.
Conclusion
The use of this compound in well-characterized ER+ breast cancer PDX models provides a robust platform for preclinical evaluation of its anti-tumor efficacy and mechanism of action. The protocols outlined in this document offer a framework for conducting such studies, from model establishment to pharmacodynamic analysis. Adherence to detailed and standardized protocols is crucial for generating reliable and reproducible data to support the clinical development of this promising therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Imlunestrant Is an Oral, Brain-Penetrant Selective Estrogen Receptor Degrader with Potent Antitumor Activity in ESR1 Wild-Type and Mutant Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oncodesign-services.com [oncodesign-services.com]
- 4. Patient-derived Xenograft (PDX) Models In Basic and Translational Breast Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Patient-Derived Xenograft Models of Breast Cancer and Their Application [mdpi.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for (S)-Imlunestrant Tosylate and Abemaciclib Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Imlunestrant tosylate (LY3484356) is a next-generation oral selective estrogen receptor degrader (SERD) that has demonstrated potent anti-tumor activity in estrogen receptor-positive (ER+) breast cancer models, including those with ESR1 mutations. Abemaciclib (B560072) (Verzenio®) is a cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitor that disrupts the cell cycle. The combination of (S)-Imlunestrant and abemaciclib represents a promising all-oral therapeutic strategy for patients with ER+, HER2- advanced breast cancer, particularly those who have developed resistance to prior endocrine therapies.[1][2] This document provides a summary of key clinical data and detailed protocols for preclinical evaluation of this combination therapy.
Clinical Data Summary
The efficacy and safety of (S)-Imlunestrant in combination with abemaciclib have been evaluated in the EMBER clinical trial program.[3][4] The Phase 3 EMBER-3 trial (NCT04975308) is a key study that has provided significant data on this combination.[3][4][5][6]
Table 1: EMBER-3 Trial - Patient Demographics and Baseline Characteristics (Selected)
| Characteristic | (S)-Imlunestrant + Abemaciclib (n=213) | (S)-Imlunestrant Monotherapy (n=331) | Standard of Care Endocrine Therapy (n=330) |
| Prior CDK4/6 Inhibitor | 66% | 65% | 66% |
| Visceral Metastases | 56% | 57% | 55% |
| ESR1 Mutation | 36% | 42% | 32% |
| PI3K Pathway Mutation | 40% | 38% | 39% |
Data synthesized from multiple reports of the EMBER-3 trial.[5][6]
Table 2: Progression-Free Survival (PFS) in the EMBER-3 Trial
| Patient Subgroup | (S)-Imlunestrant + Abemaciclib (Median PFS) | (S)-Imlunestrant Monotherapy (Median PFS) | Hazard Ratio (HR) [95% CI] | p-value |
| All Patients | 9.4 months | 5.5 months | 0.57 [0.44-0.73] | <0.001 |
| ESR1-Mutated | 11.1 months | 5.5 months | 0.53 [0.35-0.80] | - |
| Prior CDK4/6i Treatment | 9.1 months | 3.7 months | 0.51 [0.38-0.68] | - |
| Visceral Metastases | 8.1 months | 3.7 months | 0.55 [0.40-0.75] | - |
| Bone-only Metastases | 16.4 months | 10.4 months | 0.55 [0.30-1.02] | - |
CI = Confidence Interval. Data is based on investigator assessment.[2][3][5][7]
Table 3: Safety Profile of (S)-Imlunestrant and Abemaciclib Combination (EMBER-3)
| Adverse Event (Any Grade) | (S)-Imlunestrant + Abemaciclib |
| Diarrhea | 86% |
| Nausea | 49% |
| Neutropenia | 48% |
| Fatigue | 23% |
| Anemia | 44% |
Data represents the percentage of patients experiencing the adverse event at any grade.[4][8][9]
Signaling Pathways
The combination of (S)-Imlunestrant and abemaciclib targets two critical pathways in ER+ breast cancer progression: the estrogen receptor signaling pathway and the cell cycle progression pathway.
Caption: Combined signaling pathway of (S)-Imlunestrant and Abemaciclib.
Experimental Protocols
The following protocols are intended as a starting point for preclinical research and should be adapted as necessary for specific experimental goals.
In Vitro Combination Studies
1. Cell Lines and Culture:
-
Cell Lines: MCF-7 (ER+, HER2-), T-47D (ER+, HER2-), or other relevant ER+ breast cancer cell lines.
-
Culture Conditions: Maintain cells in RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
2. Drug Preparation:
-
Dissolve this compound and abemaciclib in DMSO to create 10 mM stock solutions.
-
Store stock solutions at -20°C.
-
Further dilute in culture medium to desired concentrations immediately before use.
3. Cell Viability Assay (MTT Assay):
- Seed 5,000 cells per well in a 96-well plate and allow to adhere overnight.
- Treat cells with a matrix of (S)-Imlunestrant and abemaciclib concentrations, including single-agent controls and a vehicle control (DMSO).
- Incubate for 72 hours.
- Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
- Measure absorbance at 570 nm using a microplate reader.
- Calculate cell viability as a percentage of the vehicle-treated control. Synergy can be assessed using the Chou-Talalay method.
4. Apoptosis Assay (Annexin V/PI Staining):
- Seed 2 x 10^5 cells per well in a 6-well plate and allow to adhere overnight.
- Treat cells with selected concentrations of (S)-Imlunestrant, abemaciclib, or the combination for 48 hours.
- Harvest cells by trypsinization and wash with cold PBS.
- Resuspend cells in 1X Annexin V binding buffer.
- Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
- Analyze cells by flow cytometry to quantify apoptotic (Annexin V positive) and necrotic (PI positive) cells.
In Vivo Xenograft Studies
1. Animal Models:
-
Animals: Female athymic nude mice (4-6 weeks old).
-
Cell Line Implantation: Subcutaneously inject 5 x 10^6 MCF-7 cells in a 1:1 mixture of Matrigel and PBS into the flank of each mouse.
2. Tumor Growth Monitoring:
-
Monitor tumor growth by measuring the length (L) and width (W) of the tumor with calipers every 3-4 days.[10][11][12]
-
Calculate tumor volume using the formula: Volume = (L x W^2) / 2.
-
Randomize mice into treatment groups when tumors reach an average volume of 150-200 mm^3.
3. Drug Administration:
-
Formulation: Prepare (S)-Imlunestrant and abemaciclib in an appropriate vehicle for oral gavage (e.g., 0.5% methylcellulose (B11928114) with 0.2% Tween 80 in water).
-
Dosing Regimen:
-
Vehicle control (daily oral gavage).
-
(S)-Imlunestrant (e.g., 10-30 mg/kg, daily oral gavage).
-
Abemaciclib (e.g., 25-50 mg/kg, daily oral gavage).
-
Combination of (S)-Imlunestrant and abemaciclib at the specified doses.
-
-
Treatment Duration: Treat for 21-28 days or until tumors in the control group reach a predetermined endpoint.
4. Pharmacodynamic Assessment:
-
At the end of the study, collect tumor tissue for analysis.
-
Western Blot: Analyze protein levels of ER, p-Rb, total Rb, and Cyclin D1.
-
Immunohistochemistry (IHC): Assess the expression and localization of key pathway proteins in tumor sections.
Caption: Preclinical experimental workflow for combination therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. Imlunestrant Alone or With Abemaciclib An All-Oral Targeted Therapy for ER-Positive Advanced Breast Cancer - The ASCO Post [ascopost.com]
- 3. onclive.com [onclive.com]
- 4. oncologynewscentral.com [oncologynewscentral.com]
- 5. EMBER-3: Imlunestrant Plus Abemaciclib Improves PFS in ER+ Breast Cancer | Docwire News [docwirenews.com]
- 6. Imlunestrant Alone and Combined With Abemaciclib Effective in ESR1-Mutated Breast Cancer - The ASCO Post [ascopost.com]
- 7. pharmacytimes.com [pharmacytimes.com]
- 8. Lilly's Imlunestrant, an Oral SERD, Significantly Improved Progression-Free Survival as Monotherapy and in Combination with Verzenio® (abemaciclib) in Patients with ER+, HER2- Advanced Breast Cancer [prnewswire.com]
- 9. onclive.com [onclive.com]
- 10. Technology for Monitoring Tumors in Pre-Clinical Studies | Cancer [labroots.com]
- 11. researchgate.net [researchgate.net]
- 12. Tumor growth monitoring in breast cancer xenografts: A good technique for a strong ethic - PMC [pmc.ncbi.nlm.nih.gov]
Preparing (S)-Imlunestrant Tosylate for In Vivo Efficacy Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-Imlunestrant tosylate is a potent and orally bioavailable selective estrogen receptor degrader (SERD) under investigation for the treatment of estrogen receptor (ER)-positive cancers. Preclinical in vivo studies are crucial for evaluating its efficacy and pharmacokinetic profile. This document provides detailed application notes and protocols for the preparation of this compound for both oral and parenteral administration in animal models, ensuring formulation stability and reproducibility.
Introduction
This compound is the tosylate salt of Imlunestrant, a novel therapeutic agent that functions by binding to the estrogen receptor and inducing its degradation[1][2]. This mechanism of action effectively blocks estrogen-mediated signaling pathways that drive the proliferation of ER-positive cancer cells[3]. Due to its hydrophobic nature, this compound exhibits low aqueous solubility, presenting a challenge for in vivo administration. The aqueous solubility is characterized as slightly soluble at low pH, insoluble at neutral pH, and sparingly soluble at high pH. Proper formulation is therefore critical to ensure adequate bioavailability and consistent results in preclinical studies.
This guide provides standardized protocols for the preparation of this compound for oral gavage and parenteral injection, along with quality control measures and best practices for storage and handling.
Physicochemical Properties of this compound
A clear understanding of the physicochemical properties of this compound is fundamental for its formulation.
| Property | Value | Reference |
| Chemical Formula | C₃₆H₃₂F₄N₂O₆S | --INVALID-LINK-- |
| Molecular Weight | 696.71 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white solid | N/A |
| Aqueous Solubility | Slightly soluble at low pH, insoluble at neutral pH, sparingly soluble at high pH | N/A |
Recommended Formulations for In Vivo Studies
Oral Administration
For oral administration in rodent models, a suspension formulation is recommended to ensure uniform dosing of the poorly soluble compound. A widely used and effective vehicle for similar compounds is a combination of hydroxyethylcellulose (HEC), Tween 80, and an antifoam agent.
| Component | Concentration (% w/v) | Purpose |
| Hydroxyethylcellulose (HEC) | 1% | Suspending agent |
| Tween 80 | 0.25% | Surfactant/wetting agent |
| Antifoam | 0.05% | Reduces foaming during preparation |
| Sterile Water for Injection | q.s. to 100% | Vehicle |
Parenteral Administration
For parenteral routes (e.g., subcutaneous or intramuscular), a sterile suspension or oil-based depot formulation is suitable. Given that the SERD fulvestrant (B1683766) is formulated in arachis oil for parenteral administration, a similar approach can be adopted for this compound to achieve sustained release[4][5].
| Component | Concentration | Purpose |
| This compound | Dependent on target dose | Active Pharmaceutical Ingredient |
| Sterile Arachis (Peanut) Oil | q.s. to final volume | Vehicle for sustained release |
Experimental Protocols
Preparation of Oral Suspension (10 mg/mL)
This protocol describes the preparation of a 10 mg/mL oral suspension of this compound. Adjustments to the concentration can be made by proportionally altering the amount of the active compound.
Materials:
-
This compound powder
-
Hydroxyethylcellulose (HEC)
-
Tween 80
-
Antifoam (e.g., Simethicone emulsion)
-
Sterile Water for Injection
-
Sterile magnetic stir bar and stir plate
-
Sterile graduated cylinders and beakers
-
Analytical balance
Protocol:
-
Prepare the Vehicle:
-
In a sterile beaker, add approximately 80% of the final required volume of sterile water.
-
While stirring with a sterile magnetic stir bar, slowly add 1% (w/v) of HEC. Continue stirring until the HEC is fully hydrated and the solution is clear and viscous. This may take several hours.
-
Add 0.25% (w/v) of Tween 80 to the HEC solution and mix until fully dissolved.
-
Add 0.05% (w/v) of antifoam and mix thoroughly.
-
Add sterile water to reach the final volume and mix until a homogenous vehicle is formed.
-
-
Prepare the this compound Suspension:
-
Weigh the required amount of this compound powder for the desired final concentration (e.g., 100 mg for 10 mL of a 10 mg/mL suspension).
-
In a separate sterile container, add a small amount of the prepared vehicle to the this compound powder to create a paste. This wetting step is crucial for preventing clumping.
-
Gradually add the remaining vehicle to the paste while continuously stirring or vortexing.
-
Continue to stir the suspension for at least 30 minutes to ensure homogeneity.
-
Preparation of Parenteral Suspension (25 mg/mL)
This protocol details the preparation of a 25 mg/mL parenteral suspension of this compound in arachis oil. All procedures must be conducted under aseptic conditions in a laminar flow hood.
Materials:
-
This compound powder (sterile or to be sterilized)
-
Sterile Arachis (Peanut) Oil
-
Sterile, depyrogenated vials and crimp seals
-
Sterile magnetic stir bar and stir plate
-
Analytical balance
Protocol:
-
Sterilization:
-
If the this compound powder is not supplied as sterile, it should be sterilized using an appropriate method such as gamma irradiation or ethylene (B1197577) oxide.
-
All glassware and equipment must be sterilized by autoclaving or dry heat.
-
-
Preparation of the Suspension:
-
In a sterile, depyrogenated vial, add the required amount of sterile arachis oil.
-
Aseptically add the sterile this compound powder to the oil.
-
Add a sterile magnetic stir bar.
-
Seal the vial and place it on a sterile magnetic stir plate.
-
Stir the mixture until a uniform suspension is achieved. Gentle warming (e.g., to 37°C) may aid in dispersion, but temperature stability of the compound should be considered.
-
Quality Control
To ensure the reliability and reproducibility of in vivo studies, the following quality control checks should be performed on each batch of prepared formulation.
| Parameter | Method | Acceptance Criteria |
| Appearance | Visual inspection | Homogenous suspension, free of large aggregates or foreign matter. |
| pH (Oral Suspension) | pH meter | Within a specified range (e.g., 6.0-7.5) to ensure stability and tolerability. |
| Viscosity (Oral Suspension) | Viscometer | Consistent viscosity between batches to ensure accurate dosing. |
| Sterility (Parenteral) | USP <71> Sterility Tests | No microbial growth. |
| Dose Uniformity | HPLC-UV | ±10% of the target concentration. |
Storage and Stability
Proper storage is critical to maintain the integrity of the formulations.
-
Oral Suspension: Store in a sterile, light-protected container at 2-8°C. It is recommended to prepare fresh suspensions weekly. Before each use, the suspension should be brought to room temperature and vortexed to ensure homogeneity.
-
Parenteral Suspension: Store in sterile, sealed vials in a cool, dark place (2-8°C). The stability of the suspension should be determined, but it is advisable to use it within a short period after preparation.
Signaling Pathway and Experimental Workflow
This compound Signaling Pathway
(S)-Imlunestrant acts as a selective estrogen receptor (ER) degrader. It binds to ERα, inducing a conformational change that leads to the ubiquitination and subsequent degradation of the receptor by the proteasome. This prevents both genomic (nuclear) and non-genomic (membrane-initiated) estrogen signaling, thereby inhibiting the transcription of genes involved in cell proliferation and survival.
Caption: Mechanism of action of (S)-Imlunestrant.
Experimental Workflow for In Vivo Efficacy Study
A typical workflow for an in vivo efficacy study using this compound in a tumor xenograft model is outlined below.
Caption: In vivo efficacy study workflow.
Conclusion
The protocols and guidelines presented in this document are intended to assist researchers in the consistent and effective preparation of this compound for in vivo studies. Adherence to these methods will help ensure the generation of reliable and reproducible data, which is essential for the preclinical evaluation of this promising therapeutic agent. It is always recommended to perform pilot studies to confirm the tolerability and pharmacokinetic profile of the chosen formulation in the specific animal model being used.
References
- 1. Selective estrogen receptor degrader - Wikipedia [en.wikipedia.org]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. New Class of Selective Estrogen Receptor Degraders (SERDs): Expanding the Toolbox of PROTAC Degrons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. From Pure Antagonists to Pure Degraders of the Estrogen Receptor: Evolving Strategies for the Same Target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Cell Proliferation Assays with (S)-Imlunestrant Tosylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Imlunestrant tosylate, also known as LY3484356, is a potent and orally bioavailable selective estrogen receptor degrader (SERD).[1][2][3] It is designed for the treatment of estrogen receptor-positive (ER+) breast cancer.[2][4][5] Its mechanism of action involves binding to the estrogen receptor (ERα), inducing a conformational change that leads to the degradation of the receptor via the ubiquitin-proteasome pathway.[4][5] This targeted degradation of ERα effectively inhibits ER-dependent gene transcription and subsequent cellular proliferation in ER+ breast cancer cells, including those with ESR1 mutations that confer resistance to other endocrine therapies.[3][4]
These application notes provide detailed protocols for assessing the anti-proliferative effects of this compound on ER+ breast cancer cell lines using a common luminescence-based cell viability assay.
Data Presentation
The anti-proliferative activity of this compound has been evaluated in various ER+ breast cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of the drug that inhibits cell growth by 50%, are summarized below.
| Cell Line | ER Status | ESR1 Mutation Status | This compound IC50 (nM) | Reference |
| MCF-7 | ER+ | Wild-Type | ~3 | [1] |
| T47D | ER+ | Wild-Type | Sensitive (IC50 < 100 nM) | [1] |
| ZR-75-1 | ER+ | Wild-Type | Sensitive (IC50 < 100 nM) | [1] |
| ESR1 Y537N Mutant Cell Line | ER+ | Y537N | ~17 | [1] |
Note: IC50 values can vary depending on the specific assay conditions, including cell seeding density, incubation time, and the specific proliferation assay used. The data presented here are based on published preclinical studies.[1] In a panel of 12 ER+ breast cancer cell lines, 11 were found to be sensitive to this compound with IC50 values below 100 nM.[1]
Experimental Protocols
This section provides a detailed protocol for a common and robust method to assess cell proliferation and the anti-proliferative effects of this compound: the CellTiter-Glo® Luminescent Cell Viability Assay. This assay quantifies ATP, an indicator of metabolically active cells.[6]
Protocol 1: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is designed for a 96-well plate format but can be adapted for other plate types.
Materials:
-
ER+ breast cancer cell lines (e.g., MCF-7, T47D)
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Phenol (B47542) red-free cell culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well opaque-walled microplates (suitable for luminescence readings)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
-
Orbital shaker
Procedure:
-
Cell Seeding:
-
Culture ER+ breast cancer cells (e.g., MCF-7) in complete medium until they are in the logarithmic growth phase.
-
Trypsinize and resuspend the cells in phenol red-free medium.
-
Perform a cell count to determine cell concentration.
-
Seed the cells in a 96-well opaque-walled plate at an optimized density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Include wells with medium only for background measurement.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in phenol red-free medium. A typical concentration range to test would be from 0.01 nM to 1 µM.
-
Also, prepare a vehicle control (DMSO) at the same final concentration as the highest concentration of the drug.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 5, 7, or 8 days).[7]
-
-
CellTiter-Glo® Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes before use.[8]
-
Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of cell culture medium in the well (e.g., add 100 µL of reagent to 100 µL of medium).[6][9]
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[8]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[8]
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence (from the medium-only wells) from all other readings.
-
Normalize the data to the vehicle-treated control wells (set as 100% viability).
-
Plot the normalized viability against the log of the this compound concentration.
-
Use a non-linear regression analysis to determine the IC50 value.
-
Mandatory Visualizations
Signaling Pathway of this compound
References
- 1. researchgate.net [researchgate.net]
- 2. lillyoncologypipeline.com [lillyoncologypipeline.com]
- 3. Portico [access.portico.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is Imlunestrant used for? [synapse.patsnap.com]
- 6. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 7. JCI Insight - Imlunestrant a next-generation oral SERD overcomes ESR1 mutant resistance in estrogen receptor–positive breast cancer [insight.jci.org]
- 8. OUH - Protocols [ous-research.no]
- 9. Measure cancer cell viability using homogeneous, stable luminescence cell viability assay [moleculardevices.com]
Application Notes and Protocols for ERα Degradation Assay Using (S)-Imlunestrant Tosylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Imlunestrant tosylate is a potent and selective estrogen receptor degrader (SERD) that functions by binding to the estrogen receptor alpha (ERα), inducing a conformational change that leads to its ubiquitination and subsequent degradation by the proteasome.[1][2] This mechanism effectively reduces cellular ERα levels, thereby inhibiting the downstream signaling pathways that drive the proliferation of ER-positive breast cancer cells.[1][3] These application notes provide a detailed protocol for assessing the ERα degradation activity of this compound in the human breast cancer cell line MCF-7, a well-established model for such studies.[4][5][6] The following protocols cover methods to quantify ERα protein levels, visualize its cellular localization, and measure the expression of ERα target genes.
Mechanism of Action: ERα Degradation by this compound
This compound is an orally bioavailable SERD designed for the treatment of estrogen receptor-positive (ER+) breast cancer.[7][8][9] As a dual-action molecule, it functions as both a full antagonist and a degrader of the ERα protein.[1][3] By binding to ERα, this compound induces a conformational change in the receptor, marking it for ubiquitination and subsequent degradation by the cellular proteasome.[1][2] This targeted degradation depletes the cellular pool of ERα, thereby abrogating the signaling pathways that are critical for the growth and survival of ER-positive breast cancer cells.[1][3]
Figure 1: Mechanism of ERα degradation by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the ERα-degrading activity of this compound.
Cell Culture and Treatment
The MCF-7 breast cancer cell line is a suitable model for these assays due to its estrogen receptor-positive status.
-
Cell Line: MCF-7 (ATCC® HTB-22™)
-
Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 0.01 mg/mL human recombinant insulin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Treatment Protocol:
-
Seed MCF-7 cells in appropriate culture vessels (e.g., 6-well plates for Western blotting, 96-well plates for cell viability assays, or chamber slides for immunofluorescence).
-
Allow cells to adhere and reach 50-70% confluency.
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in culture medium to achieve the desired final concentrations. A dose-response curve is recommended (e.g., 0.1 nM to 10 µM).
-
Replace the culture medium with the medium containing this compound or vehicle control (DMSO).
-
Incubate the cells for the desired time points (e.g., 6, 12, 24, 48 hours).
-
Western Blotting for ERα Degradation
Western blotting is a standard technique to quantify the reduction in ERα protein levels following treatment.[10][11][12]
-
Materials:
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-ERα and a loading control antibody (e.g., mouse anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in lysis buffer.[11] Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Gel Electrophoresis: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[11]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[1]
-
Antibody Incubation:
-
Detection: Wash the membrane again with TBST and apply the chemiluminescent substrate.[10]
-
Imaging: Visualize the protein bands using an imaging system. The intensity of the ERα band relative to the loading control will indicate the extent of degradation.[1]
-
Immunofluorescence for ERα Localization
Immunofluorescence allows for the visualization of ERα protein levels and its subcellular localization within the cells.[13][14]
-
Materials:
-
Chamber slides or coverslips
-
4% Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody: Rabbit anti-ERα
-
Fluorophore-conjugated secondary antibody (e.g., Goat anti-rabbit Alexa Fluor 488)
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
-
-
Protocol:
-
Cell Seeding and Treatment: Seed and treat MCF-7 cells on chamber slides or coverslips as described in section 1.
-
Fixation: After treatment, wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.[13]
-
Permeabilization: Wash with PBS and permeabilize the cells with permeabilization buffer for 10-15 minutes.[14]
-
Blocking: Wash with PBS and block with blocking buffer for 1 hour at room temperature.[13]
-
Antibody Incubation:
-
Counterstaining: Wash with PBS and counterstain the nuclei with DAPI for 5 minutes.
-
Mounting and Imaging: Wash with PBS, mount the coverslips onto microscope slides using mounting medium, and visualize using a fluorescence microscope.
-
Quantitative Real-Time PCR (qPCR) for ERα Target Gene Expression
qPCR can be used to measure changes in the expression of ERα target genes, providing a functional readout of ERα degradation.[15][16]
-
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan qPCR master mix
-
Primers for ERα target genes (e.g., PGR, TFF1/pS2, GREB1) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
-
-
Protocol:
-
RNA Extraction: After treatment, extract total RNA from the cells using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.[17]
-
qPCR:
-
Set up the qPCR reaction with the cDNA template, qPCR master mix, and specific primers for the target and housekeeping genes.
-
Run the qPCR reaction on a real-time PCR instrument.
-
-
Data Analysis: Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression in treated samples compared to the vehicle control.[18]
-
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: Quantification of ERα Protein Degradation by Western Blot
| This compound Conc. | Normalized ERα Protein Level (vs. Vehicle) | Standard Deviation |
| Vehicle (DMSO) | 1.00 | ± 0.08 |
| 0.1 nM | 0.85 | ± 0.06 |
| 1 nM | 0.62 | ± 0.05 |
| 10 nM | 0.31 | ± 0.04 |
| 100 nM | 0.10 | ± 0.02 |
| 1 µM | < 0.05 | ± 0.01 |
| 10 µM | < 0.05 | ± 0.01 |
Table 2: Relative Expression of ERα Target Genes by qPCR
| This compound Conc. | Gene | Fold Change (vs. Vehicle) | Standard Deviation |
| Vehicle (DMSO) | PGR | 1.00 | ± 0.12 |
| 100 nM | PGR | 0.25 | ± 0.04 |
| Vehicle (DMSO) | TFF1 | 1.00 | ± 0.15 |
| 100 nM | TFF1 | 0.18 | ± 0.03 |
| Vehicle (DMSO) | GREB1 | 1.00 | ± 0.10 |
| 100 nM | GREB1 | 0.21 | ± 0.05 |
Experimental Workflow
Figure 2: Experimental workflow for the ERα degradation assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Selective estrogen receptor degrader - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Assay: Induction of ERalpha degradation in human MCF7 cells at 5 uM incubated 24 hrs by Western blot analysis (CHEMBL5163437) - ChEMBL [ebi.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Imlunestrant Is an Oral, Brain-Penetrant Selective Estrogen Receptor Degrader with Potent Antitumor Activity in ESR1 Wild-Type and Mutant Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Imlunestrant Is an Oral, Brain-Penetrant Selective Estrogen Receptor Degrader with Potent Antitumor Activity in ESR1 Wild-Type and Mutant Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Imlunestrant, an Oral Selective Estrogen Receptor Degrader, as Monotherapy and in Combination With Targeted Therapy in Estrogen Receptor–Positive, Human Epidermal Growth Factor Receptor 2–Negative Advanced Breast Cancer: Phase Ia/Ib EMBER Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agrisera.com [agrisera.com]
- 11. origene.com [origene.com]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 13. Protocols | Cell Signaling Technology [cellsignal.com]
- 14. Immunofluorescence Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 15. academic.oup.com [academic.oup.com]
- 16. Ligand dependent gene regulation by transient ERα clustered enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Endocrine Resistance with (S)-Imlunestrant Tosylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endocrine therapy is a cornerstone in the treatment of estrogen receptor-positive (ER+) breast cancer. However, a significant challenge in the clinical management of this disease is the development of endocrine resistance, often driven by mutations in the estrogen receptor 1 gene (ESR1). (S)-Imlunestrant tosylate (also known as Imlunestrant or LY3484356) is a potent, orally bioavailable, next-generation selective estrogen receptor degrader (SERD) designed to overcome this resistance.[1][2][3] Unlike traditional anti-estrogen therapies that block the estrogen receptor, Imlunestrant binds to and promotes the degradation of the ERα protein, thereby inhibiting ER-dependent gene transcription and cellular proliferation.[4][5] These application notes provide a comprehensive overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed protocols for its use in studying endocrine resistance.
Mechanism of Action
This compound is a pure antagonist of both wild-type and mutant estrogen receptors.[2] Its primary mechanism involves binding to the estrogen receptor, inducing a conformational change that marks the receptor for degradation via the ubiquitin-proteasome pathway.[4][5] This leads to a reduction in the overall levels of ERα protein within the cancer cells, effectively shutting down the signaling pathways that drive tumor growth, even in the presence of activating ESR1 mutations.[4][6]
Caption: Mechanism of action of this compound.
Quantitative Data Summary
The following tables summarize the preclinical and clinical efficacy of this compound.
Table 1: Preclinical Activity of this compound
| Parameter | Cell Line/Model | Value | Reference |
| Ki (Wild-type ESR1) | Breast cancer cell lines | 0.64 nM | [2] |
| Ki (Y537N ESR1-mutated) | Breast cancer cell lines | 2.8 nM | [2] |
| IC50 | 11 of 12 ER+ breast cancer samples | < 100 nM | [2] |
Table 2: Clinical Trial Efficacy of Imlunestrant (EMBER-3 Study)
| Parameter | Patient Population | Imlunestrant Monotherapy | Standard Endocrine Therapy | Hazard Ratio (95% CI) | p-value | Reference |
| Median Progression-Free Survival (PFS) | ESR1-mutated | 5.5 months | 3.8 months | 0.62 (0.46–0.82) | 0.0008 | [7][8] |
| Median Progression-Free Survival (PFS) | Overall population | 5.6 months | 5.5 months | 0.87 (0.72-1.04) | 0.12 | [8][9] |
Table 3: Clinical Trial Efficacy of Imlunestrant in Combination with Abemaciclib (EMBER-3 Study)
| Parameter | Imlunestrant + Abemaciclib | Imlunestrant Monotherapy | Hazard Ratio (95% CI) | p-value | Reference |
| Median Progression-Free Survival (PFS) | 9.4 months | 5.5 months | 0.57 (0.44-0.73) | <0.001 | [7][9] |
Experimental Protocols
Detailed methodologies for key experiments to study the effects of this compound are provided below.
Protocol 1: Cell Viability Assay (MTT/XTT Assay)
This protocol is designed to assess the effect of this compound on the proliferation of ER+ breast cancer cell lines, including those with wild-type and mutant ESR1.
Materials:
-
ER+ breast cancer cell lines (e.g., MCF-7 for wild-type, T47D, or cell lines engineered to express ESR1 mutations like Y537S or D538G)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phenol (B47542) red-free medium
-
96-well plates
-
MTT or XTT reagent
-
Solubilization buffer (for MTT)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in complete medium and allow them to attach overnight.
-
Hormone Deprivation: The following day, replace the medium with phenol red-free medium containing charcoal-stripped serum for 24-48 hours to induce hormone deprivation.
-
Treatment: Prepare serial dilutions of this compound in phenol red-free medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for 3-5 days at 37°C in a humidified incubator with 5% CO2.
-
MTT/XTT Addition: Add 10 µL of MTT reagent (5 mg/mL) or 50 µL of activated XTT reagent to each well and incubate for 2-4 hours.
-
Measurement: If using MTT, add 100 µL of solubilization buffer and incubate overnight. If using XTT, read the absorbance directly. Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Caption: Workflow for cell viability assay.
Protocol 2: Western Blotting for ERα Degradation
This protocol is used to visualize and quantify the degradation of the ERα protein following treatment with this compound.
Materials:
-
ER+ breast cancer cell lines
-
This compound
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-ERα, anti-β-actin or anti-GAPDH as loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for different time points (e.g., 6, 12, 24 hours).
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary anti-ERα antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and then apply the chemiluminescent substrate.
-
Imaging and Analysis: Capture the signal using an imaging system. Quantify the band intensities using densitometry software and normalize the ERα signal to the loading control.
Caption: Workflow for Western blotting.
Protocol 3: In Vivo Xenograft Studies
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model of endocrine-resistant breast cancer.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
ER+ breast cancer cells (e.g., MCF-7 cells with ESR1 mutations or patient-derived xenograft models)
-
Matrigel
-
This compound formulation for oral gavage
-
Vehicle control
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of ER+ breast cancer cells mixed with Matrigel into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth regularly. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer this compound orally (e.g., once daily) at a predetermined dose. The control group should receive the vehicle.
-
Monitoring: Measure tumor volume with calipers and record the body weight of the mice 2-3 times per week.
-
Endpoint: Continue the treatment for a specified period or until the tumors in the control group reach a predetermined endpoint.
-
Data Analysis: Plot the average tumor volume over time for each group. At the end of the study, tumors can be excised for further analysis (e.g., Western blotting, immunohistochemistry).
Conclusion
This compound is a promising therapeutic agent for overcoming endocrine resistance in ER+ breast cancer. Its ability to effectively degrade both wild-type and mutant estrogen receptors provides a powerful tool for researchers studying the mechanisms of resistance and for the development of novel treatment strategies. The protocols and data presented here serve as a valuable resource for the scientific community engaged in this critical area of cancer research.
References
- 1. researchgate.net [researchgate.net]
- 2. Portico [access.portico.org]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is Imlunestrant used for? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. oncodaily.com [oncodaily.com]
- 8. onclive.com [onclive.com]
- 9. esmo.org [esmo.org]
Troubleshooting & Optimization
(S)-Imlunestrant tosylate solubility and formulation issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and formulation of (S)-Imlunestrant tosylate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is the tosylate salt of (S)-Imlunestrant, a potent and selective estrogen receptor degrader (SERD).[1][2] It is an antagonist of the estrogen receptor (ER), binding to ERα and inducing its degradation.[2][3] This leads to the inhibition of ER-dependent gene transcription and cellular proliferation in ER-positive cancer cells.[1][3] It has shown anti-tumor activity in ER+ breast cancer models, including those with ESR1 mutations.[3]
Q2: What are the main solubility challenges with this compound?
A2: this compound is a white to yellow powder with pH-dependent aqueous solubility.[3] It is slightly soluble in acidic conditions (low pH), insoluble at neutral pH, and sparingly soluble at high pH.[3] While it is soluble in DMSO, care must be taken as hygroscopic DMSO can negatively impact its solubility.[4]
Q3: What are the approved and research formulations for (S)-Imlunestrant?
A3: The FDA-approved formulation of Imlunestrant is an oral tablet marketed as INLURIYO®.[3][5] For research purposes, various formulations can be prepared depending on the experimental needs, including oral suspensions and solutions for in vivo studies.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound upon dilution of DMSO stock solution in aqueous media. | The compound is poorly soluble in neutral aqueous solutions. | - Lower the pH of the aqueous medium if the experimental conditions allow. - Consider using a formulation with excipients that improve solubility, such as cyclodextrins or surfactants. - For in vitro assays, ensure the final DMSO concentration is as high as permissible for the cell line being used. |
| Inconsistent results in in vivo studies. | Poor bioavailability due to formulation issues or improper administration. | - Ensure the oral formulation is a homogenous suspension or a clear solution. - For suspension formulations, vortex thoroughly before each administration. - The presence of food can significantly increase absorption; for consistency, administer on an empty stomach unless otherwise required by the study design.[3] - Consider using a formulation known to improve oral bioavailability, such as a solution in PEG400 or a suspension in a vehicle containing Tween 80.[6] |
| Difficulty dissolving this compound in DMSO. | The compound may require energy to dissolve; the DMSO may have absorbed water. | - Use ultrasonic agitation to aid dissolution.[4] - Use fresh, anhydrous DMSO to prepare stock solutions.[4] |
Quantitative Data
Table 1: Solubility of this compound
| Solvent | Solubility | Notes |
| DMSO | 100 mg/mL (143.53 mM) | Requires sonication; use of fresh, non-hygroscopic DMSO is recommended.[4] |
| Aqueous Solution (low pH) | Slightly soluble | Quantitative data not readily available.[3] |
| Aqueous Solution (neutral pH) | Insoluble | Quantitative data not readily available.[3] |
| Aqueous Solution (high pH) | Sparingly soluble | Quantitative data not readily available.[3] |
Table 2: Molecular Properties of this compound
| Property | Value |
| Molecular Formula | C₃₆H₃₂F₄N₂O₆S |
| Molecular Weight | 696.71 g/mol [3] |
| Appearance | White to practically white to yellow powder[3] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM Stock Solution in DMSO
-
Weigh out 69.67 mg of this compound.
-
Add 1 mL of fresh, anhydrous DMSO.
-
Vortex briefly to wet the powder.
-
Place the vial in an ultrasonic water bath and sonicate until the solid is completely dissolved.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[4]
Protocol 2: Preparation of an Oral Suspension in 0.5% Carboxymethyl Cellulose (CMC)
-
Prepare a 0.5% (w/v) CMC solution by dissolving 0.5 g of sodium CMC in 100 mL of purified water. Stir until a clear, viscous solution is formed.
-
To prepare a 2.5 mg/mL suspension, weigh 250 mg of this compound.
-
Add the powder to 100 mL of the 0.5% CMC solution.
-
Vortex thoroughly to ensure a homogenous suspension.
-
Store the suspension at 4°C and use within a week. Vortex thoroughly before each use.
Visualizations
Caption: Workflow for preparing an oral suspension of this compound.
Caption: Simplified signaling pathway showing (S)-Imlunestrant-induced ERα degradation.
References
Technical Support Center: Overcoming In Vitro Resistance to (S)-Imlunestrant Tosylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to (S)-Imlunestrant tosylate in vitro.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an orally active, potent, and selective estrogen receptor degrader (SERD).[1][2] Its primary mechanism of action is to bind to the estrogen receptor (ERα), which induces a conformational change in the receptor.[3] This altered conformation leads to the degradation of the ERα protein through the ubiquitin-proteasome pathway.[4] By eliminating the ERα protein, imlunestrant (B12423040) inhibits ER-dependent gene transcription and subsequent cell proliferation in ER-positive (ER+) breast cancer cells.[1][4] Preclinical studies have shown that imlunestrant has potent antitumor activity in both ESR1 wild-type (WT) and mutant breast cancer models.
Q2: What are the known mechanisms of in vitro resistance to this compound?
Resistance to this compound in a laboratory setting can arise from several mechanisms:
-
ESR1 Mutations: Mutations in the ligand-binding domain of the estrogen receptor gene (ESR1), such as the Y537S mutation, are a key mechanism of resistance. These mutations can lead to ligand-independent activation of the ER, rendering it constitutively active and less responsive to SERDs.[1][5][6] However, preclinical studies have demonstrated that imlunestrant can still effectively degrade mutant ER and suppress cell growth, often requiring higher concentrations compared to wild-type ER.[5][6]
-
Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways that promote cell survival and proliferation independently of the ER pathway. Key bypass pathways implicated in endocrine resistance include the PI3K/AKT/mTOR and MAPK pathways.[5][6] Activation of these pathways can be driven by mutations in genes such as PIK3CA.
-
Genome-wide Transcriptional Changes: Long-term treatment with imlunestrant can induce broad changes in gene expression, leading to acquired resistance. A genome-wide CRISPR knock-out screen identified several vulnerabilities that were either persistent or acquired after imlunestrant treatment, suggesting multiple genetic alterations can contribute to resistance.[5][7]
Q3: Is combination therapy effective in overcoming resistance to this compound in vitro?
Yes, combination therapy is a highly effective strategy to overcome resistance. Preclinical and clinical data support the combination of imlunestrant with inhibitors of key bypass pathways.[8][9]
-
CDK4/6 Inhibitors (e.g., Abemaciclib): Combining imlunestrant with a CDK4/6 inhibitor like abemaciclib (B560072) has shown enhanced tumor growth inhibition in vitro and in vivo, regardless of ESR1 mutational status.[10] This combination more completely inhibits the ER signaling cascade.
-
PI3K/mTOR Inhibitors (e.g., Alpelisib (B612111), Everolimus): For cells with activated PI3K/AKT/mTOR signaling (e.g., due to PIK3CA mutations), combining imlunestrant with a PI3K inhibitor (alpelisib) or an mTOR inhibitor (everolimus) can effectively block this escape route and restore sensitivity.[11]
Troubleshooting Guide
Problem 1: My ER-positive breast cancer cell line is showing reduced sensitivity or resistance to imlunestrant in a cell viability assay.
-
Possible Cause 1: Pre-existing ESR1 mutation.
-
Solution: Sequence the ESR1 gene in your cell line to check for known resistance mutations (e.g., Y537S, D538G). If a mutation is present, you may need to increase the concentration of imlunestrant to achieve a response, as mutant ER can require higher drug concentrations for degradation.[6]
-
-
Possible Cause 2: Development of acquired resistance.
-
Solution: If you have been culturing the cells with imlunestrant for an extended period, they may have developed resistance. Consider establishing a new culture from an earlier, sensitive passage. To investigate the mechanism of acquired resistance, you can perform RNA sequencing or proteomic analysis to identify upregulated bypass pathways.
-
-
Possible Cause 3: Activation of bypass signaling pathways.
-
Solution: Assess the activation status of key signaling pathways like PI3K/AKT/mTOR and MAPK using Western blot analysis for phosphorylated proteins (e.g., p-AKT, p-ERK). If these pathways are activated, consider combination therapy with appropriate inhibitors (e.g., alpelisib for PI3K, abemaciclib for CDK4/6).
-
Problem 2: I am not observing significant ERα degradation on my Western blot after imlunestrant treatment.
-
Possible Cause 1: Insufficient drug concentration or incubation time.
-
Solution: Ensure you are using an appropriate concentration of imlunestrant (e.g., 10-100 nM) and a sufficient incubation time (e.g., 24 hours). Perform a time-course and dose-response experiment to optimize these parameters for your specific cell line.
-
-
Possible Cause 2: Issues with Western blot protocol.
-
Solution: Review your Western blot protocol for potential issues. Ensure complete protein transfer, proper antibody dilutions, and sufficient washing steps to minimize background. Use a positive control (e.g., lysate from a sensitive cell line known to respond to imlunestrant) and a negative control (vehicle-treated cells).
-
-
Possible Cause 3: Antibody quality.
-
Solution: Verify the specificity and efficacy of your primary antibody for ERα. Consider trying a different, validated antibody if you suspect issues with your current one.
-
Problem 3: I am having issues with the solubility of this compound for my in vitro experiments.
-
Possible Cause: Improper solvent or storage.
-
Solution: this compound is typically soluble in DMSO. Prepare a high-concentration stock solution in DMSO (e.g., 10 mM) and store it at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[2] When preparing your working solutions, dilute the DMSO stock in your cell culture medium. Ensure the final concentration of DMSO in the culture medium is low (typically <0.1%) to avoid solvent-induced toxicity.
-
Quantitative Data Summary
Table 1: In Vitro Cell Proliferation IC50 Values for Imlunestrant
| Cell Line | ER Status | ESR1 Mutation | Imlunestrant IC50 (nM) | Fulvestrant IC50 (nM) | Reference |
| MCF7 | ER+ | WT | ~1 | ~1 | [7] |
| T47D | ER+ | WT | ~1 | ~1 | [7] |
| MCF7 | ER+ | Y537S | ~10 | ~100 | [7] |
| T47D | ER+ | Y537S | ~10 | >100 | [7] |
Table 2: Clinical Efficacy of Imlunestrant in ER+/HER2- Advanced Breast Cancer (EMBER-3 Trial)
| Treatment Arm | Patient Population | Median Progression-Free Survival (mPFS) | Hazard Ratio (HR) [95% CI] | p-value | Reference |
| Imlunestrant Monotherapy | ESR1-mutated | 5.5 months | 0.62 [0.46, 0.82] | <0.001 | [10] |
| Standard Endocrine Therapy | ESR1-mutated | 3.8 months | [10] | ||
| Imlunestrant + Abemaciclib | Overall Population | 9.4 months | 0.57 [0.44, 0.73] | <0.001 | [9] |
| Imlunestrant Monotherapy | Overall Population | 5.5 months | [9] |
Experimental Protocols
Protocol 1: Generation of Imlunestrant-Resistant Cell Lines
This protocol describes a method for generating imlunestrant-resistant ER+ breast cancer cell lines through continuous long-term exposure.
-
Initial Culture: Culture parental ER+ breast cancer cells (e.g., MCF7, T47D) in their recommended complete growth medium.
-
Initial Drug Exposure: Begin by treating the cells with a low concentration of imlunestrant, typically around the IC50 value of the parental cells (e.g., 1 nM). Maintain a parallel culture with a vehicle control (DMSO).
-
Dose Escalation: As the cells begin to recover and proliferate, gradually increase the concentration of imlunestrant in a stepwise manner. Allow the cells to adapt to each new concentration before increasing it further. This process can take several months.
-
Characterization of Resistance: Periodically assess the resistance of the cell population by performing a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the IC50 value for imlunestrant. A significant increase in the IC50 value compared to the parental cells indicates the development of resistance.
-
Cryopreservation: It is crucial to cryopreserve stocks of the resistant cells at various passages to ensure reproducibility.
Protocol 2: Western Blot Analysis for ERα Degradation and Bypass Pathway Activation
-
Cell Lysis: Plate cells and treat with imlunestrant (and/or other inhibitors) at the desired concentrations and for the appropriate duration. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample and separate them on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against ERα, p-AKT, AKT, p-ERK, ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, add an enhanced chemiluminescent (ECL) substrate, and visualize the protein bands using an imaging system. Quantify band intensities using densitometry software.
Protocol 3: In Vitro Combination Therapy Cell Viability Assay
-
Cell Seeding: Seed ER+ breast cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Drug Treatment: Prepare serial dilutions of imlunestrant and the combination drug (e.g., abemaciclib or alpelisib). Treat the cells with each drug alone and in combination at various concentrations. Include a vehicle control.
-
Incubation: Incubate the plate for 72-120 hours.
-
Viability Assessment: Measure cell viability using an appropriate assay (e.g., MTT, CellTiter-Glo, or crystal violet staining).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for each drug alone and in combination. Synergy between the two drugs can be assessed using methods such as the Chou-Talalay combination index.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Bypass signaling pathways in Imlunestrant resistance.
Caption: Workflow for studying Imlunestrant resistance in vitro.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Disposition and Absolute Bioavailability of Oral Imlunestrant in Healthy Women: A Phase 1, Open‐Label Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of PI3K/Akt/mTOR pathway in mediating endocrine resistance: concept to clinic [explorationpub.com]
- 5. researchgate.net [researchgate.net]
- 6. Western Blot Troubleshooting Guide | R&D Systems [rndsystems.com]
- 7. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]
- 8. esmo.org [esmo.org]
- 9. Imlunestrant Alone or With Abemaciclib An All-Oral Targeted Therapy for ER-Positive Advanced Breast Cancer - The ASCO Post [ascopost.com]
- 10. researchgate.net [researchgate.net]
- 11. ascopubs.org [ascopubs.org]
Potential off-target effects of (S)-Imlunestrant tosylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-Imlunestrant tosylate. The content is designed to address potential issues, with a focus on investigating and understanding potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the established on-target mechanism of action for this compound?
This compound is an orally active and selective estrogen receptor degrader (SERD).[1][2] Its primary mechanism of action is to bind to the estrogen receptor (ER), which induces a conformational change leading to the degradation of the ER protein.[2][3] This prevents ER-mediated signaling and inhibits the growth of ER-expressing cancer cells.[3] It has shown antitumor activity in ER-positive breast cancer models, including those with ESR1 mutations.[1][4]
Q2: Are there any known off-target effects of this compound reported in the literature?
Currently, publicly available literature primarily focuses on the on-target activity of this compound as a potent and selective ER degrader.[1][5] While specific off-target interactions are not extensively documented in the provided search results, like any small molecule, it has the potential for off-target binding.[6][7] Researchers should remain vigilant for unexpected phenotypes. General strategies for identifying off-target effects include computational screening, kinase profiling, and chemical proteomics.[6][7][8]
Q3: We are observing a cellular phenotype that is inconsistent with ER degradation. How can we begin to investigate potential off-target effects?
If you observe a phenotype that cannot be explained by the known on-target activity of this compound, a systematic investigation into potential off-target effects is recommended.[8] A multi-step approach can be effective:
-
Confirm On-Target Engagement: First, verify that this compound is engaging and degrading the estrogen receptor in your experimental system using a technique like Western Blot or a Cellular Thermal Shift Assay (CETSA).[6][8]
-
Phenotypic Screening: Compare the observed unexpected phenotype with those documented in pharmacological databases for other compounds. This may provide clues to potential off-target pathways.[8]
-
Target Deconvolution: Employ techniques such as chemical proteomics with this compound as a probe to pull down interacting proteins from cell lysates for identification by mass spectrometry.[8]
-
Broad Panel Screening: Screen the compound against a panel of kinases and other common off-target proteins to identify potential interactions.[6][8]
Troubleshooting Guides
Issue 1: Inconsistent ER Degradation in our Cell Line
-
Potential Cause:
-
Suboptimal compound concentration or incubation time.
-
Low expression of ER in the cell line.
-
Cellular efflux of the compound.
-
-
Troubleshooting Steps:
-
Titration Experiment: Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for ER degradation.
-
Confirm ER Expression: Verify the expression level of the estrogen receptor in your cell line using Western Blot or qPCR.
-
Efflux Pump Inhibition: Test for compound efflux by co-incubating with known efflux pump inhibitors.
-
Issue 2: Unexpected Cell Viability Results
-
Potential Cause:
-
Off-target cytotoxicity.
-
Activation of an unexpected signaling pathway.
-
-
Troubleshooting Steps:
-
Rescue Experiment: If the primary target is known, a rescue experiment can be performed. For this compound, this is more complex as it degrades the receptor. An alternative is to use a structurally distinct SERD to see if the phenotype is consistent.
-
Off-Target Profiling: Conduct a broad kinase or receptor screen to identify potential off-target interactions that could explain the observed cytotoxicity.[6][8]
-
Apoptosis Assays: Investigate the mechanism of cell death using assays for apoptosis (e.g., caspase activation, Annexin V staining).
-
Data Presentation
Table 1: Representative Data from a Kinase Selectivity Profile
| Kinase | % Inhibition at 1 µM this compound | IC50 (nM) |
| CDK2/cyclin A | < 10% | > 10,000 |
| PI3Kα | < 5% | > 10,000 |
| mTOR | < 10% | > 10,000 |
| Aurora A | < 15% | > 10,000 |
| VEGFR2 | < 5% | > 10,000 |
Note: This is hypothetical data for illustrative purposes. Actual screening would involve a much broader panel of kinases.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the engagement of this compound with the estrogen receptor in a cellular environment.[6][8]
Methodology:
-
Cell Treatment: Treat intact cells with this compound at the desired concentration or a vehicle control for a specified time.
-
Heating: Heat the cell lysates across a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes).
-
Pelleting: Centrifuge the samples to pellet the aggregated, denatured proteins.
-
Supernatant Collection: Collect the supernatant which contains the soluble proteins.
-
Detection: Analyze the amount of soluble estrogen receptor remaining in the supernatant by Western Blot or ELISA.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Visualizations
Caption: A logical workflow for systematically investigating whether an observed cellular phenotype is an on-target or off-target effect.
Caption: Simplified diagram of estrogen receptor signaling and the mechanism of action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What is Imlunestrant used for? [synapse.patsnap.com]
- 3. Imlunestrant | C29H24F4N2O3 | CID 146603228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Optimizing (S)-Imlunestrant Tosylate Dosage for In Vivo Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-Imlunestrant tosylate in in vivo experiments. The information is designed to address specific issues that may be encountered during experimental setup and execution, with a focus on dosage optimization.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally active and selective estrogen receptor degrader (SERD).[1][2] Its mechanism of action involves binding to the estrogen receptor (ER), which induces a conformational change leading to the degradation of the ER protein via the proteasome pathway.[3] This prevents ER-mediated signaling and inhibits the growth of ER-expressing cancer cells.[2][3]
Q2: What is a recommended starting dose for in vivo studies in mice?
A clinically relevant oral dose of 5 mg/kg, administered daily, has been reported in mouse xenograft models.[4] However, the optimal dose for your specific model may vary. It is crucial to perform a dose-ranging study to determine the most effective and well-tolerated dose for your experimental conditions.
Q3: How should this compound be formulated for oral administration in mice?
While specific formulation details for preclinical studies are not always published, a common approach for oral gavage of small molecules in mice is to use a vehicle such as 0.5% methylcellulose (B11928114) or a solution of 5% DMSO and 30% PEG300 in water.[5] The choice of vehicle should be based on the solubility of this compound and should be tested for tolerability in a vehicle-only control group.[1]
Q4: How can I assess the in vivo efficacy of this compound?
Efficacy is typically assessed by measuring tumor volume over time in xenograft or patient-derived xenograft (PDX) models.[1][6] Tumor growth inhibition (TGI) is a key metric for quantifying the anti-tumor effect. It is also recommended to assess target engagement by measuring the degradation of the estrogen receptor in tumor tissue.
Q5: What are the expected toxicities in preclinical models, and how can they be monitored?
Troubleshooting Guides
Issue 1: Suboptimal Tumor Growth Inhibition
| Potential Cause | Troubleshooting Steps |
| Inadequate Dosage | The administered dose may be too low to achieve sufficient target engagement. A dose-response study is recommended to identify the optimal dose that provides maximal efficacy with acceptable tolerability. |
| Poor Oral Bioavailability | Issues with the formulation or administration technique can lead to poor absorption. Ensure the compound is fully dissolved or suspended in the vehicle. For oral gavage, ensure proper technique to avoid accidental administration into the lungs. Consider alternative, less stressful oral administration methods if variability is high.[1][12] |
| Resistant Tumor Model | The chosen cancer cell line or PDX model may have intrinsic resistance to ER-targeted therapies. Verify the ER expression and dependence of your model. Consider using models with known ESR1 mutations, as imlunestrant (B12423040) has shown activity in such settings.[4] |
| Insufficient Target Engagement | The drug may not be reaching the tumor at a high enough concentration to effectively degrade the estrogen receptor. Assess ER degradation in tumor tissue via Western blot or immunohistochemistry (IHC) at different time points after dosing.[13] |
Issue 2: Inconsistent Efficacy Between Animals
| Potential Cause | Troubleshooting Steps |
| Inaccurate Dosing | Variability in the administered volume or concentration of the drug can lead to inconsistent results. Ensure accurate calibration of dosing equipment and thorough mixing of the formulation before each administration. |
| Variability in Oral Absorption | The amount of drug absorbed can vary between animals, especially with oral administration. Ensure consistent fasting or feeding schedules, as food can affect drug absorption.[14] |
| Tumor Heterogeneity | If using PDX models, inherent tumor heterogeneity can lead to variable responses. Increase the number of animals per group to ensure statistical power. |
| Animal Health Status | Underlying health issues in individual animals can affect drug metabolism and response. Closely monitor the health of all animals and exclude any that show signs of illness unrelated to the treatment. |
Issue 3: Observed Toxicity (e.g., significant body weight loss)
| Potential Cause | Troubleshooting Steps |
| Dosage is Too High | The administered dose may be above the maximum tolerated dose (MTD). Reduce the dose or consider an intermittent dosing schedule (e.g., dosing every other day). |
| Vehicle Toxicity | The vehicle used for formulation may be causing toxicity. Always include a vehicle-only control group to assess the tolerability of the formulation components.[1] |
| Off-Target Effects | While imlunestrant is a selective SERD, high concentrations may lead to off-target effects. If toxicity persists at doses required for efficacy, further investigation into the mechanism of toxicity may be needed. |
| Rapid Tumor Regression | In highly sensitive models, rapid tumor cell death can lead to a systemic inflammatory response, causing illness. Monitor for signs of tumor lysis syndrome and consider a dose reduction. |
Data Presentation
Table 1: Representative Preclinical In Vivo Efficacy Data for Oral SERDs
| Compound | Animal Model | Cell Line | Dosage and Administration | Key Outcomes |
| Imlunestrant | Mouse Xenograft | ER-Y537S PDX | Not specified | Outperformed fulvestrant, leading to tumor regression.[4][11] |
| Unnamed ERα PROTAC | Mouse Xenograft | MCF-7 | Oral | Significant tumor growth inhibition and ERα degradation.[13] |
| Unnamed ERα PROTAC | Immature Rat Uteri | N/A | Oral | Reduced ERα levels.[13] |
Note: Specific quantitative data for dose-dependent tumor growth inhibition of this compound from preclinical studies is not publicly available. This table provides a summary of reported outcomes for imlunestrant and other oral SERDs to illustrate the types of models and endpoints used.
Table 2: Preclinical Safety and Tolerability Monitoring
| Parameter | Method of Assessment | Frequency | Considerations |
| Body Weight | Digital scale | 2-3 times per week | A significant and sustained body weight loss (>15-20%) is often a sign of toxicity and may require dose reduction or cessation of treatment.[11] |
| Clinical Observations | Visual assessment of animal's posture, activity, grooming, and response to stimuli | Daily | Note any signs of distress, such as hunched posture, ruffled fur, or lethargy. |
| Tumor Volume | Caliper measurements | 2-3 times per week | Monitor for ulceration or necrosis of the tumor, which may require euthanasia.[1] |
| Food and Water Intake | Visual assessment or measurement | Daily | A significant decrease in food or water intake can be an early indicator of toxicity. |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Xenograft Model
-
Animal Model: Utilize female immunodeficient mice (e.g., NOD-SCID or athymic nude), 6-8 weeks old.[13]
-
Cell Line: Use an appropriate ER-positive breast cancer cell line (e.g., MCF-7).[13]
-
Tumor Cell Implantation: Subcutaneously inject 1-5 million cells in a suitable medium (e.g., PBS or a mixture with Matrigel) into the flank of each mouse.[6]
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumor volume with calipers 2-3 times per week using the formula: (Length x Width²)/2.[1][6]
-
Randomization: Once tumors reach the desired size, randomize mice into treatment and control groups.
-
Compound Formulation: Prepare this compound in a suitable vehicle.
-
Dosing: Administer the compound and vehicle control to the respective groups via oral gavage at the predetermined dose and schedule (e.g., daily).[1]
-
Monitoring: Monitor tumor volume and animal body weight 2-3 times per week.[1]
-
Endpoint: At the end of the study, euthanize the animals and harvest tumors for further analysis (e.g., pharmacodynamic assessment).
Protocol 2: Assessment of ER Degradation in Tumor Tissue by Western Blot
-
Sample Preparation: Homogenize harvested tumor tissue samples in RIPA buffer supplemented with protease and phosphatase inhibitors.[5][13]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[5][13]
-
SDS-PAGE and Transfer: Separate equal amounts of protein lysate by SDS-PAGE and transfer the proteins to a PVDF membrane.[5][13]
-
Immunoblotting:
-
Probe the membrane with a primary antibody against the estrogen receptor alpha (ERα).
-
Probe for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Incubate with an appropriate HRP-conjugated secondary antibody.[13]
-
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities to determine the percentage of ERα degradation relative to the vehicle-treated control group.[13]
Mandatory Visualizations
Caption: Mechanism of action of (S)-Imlunestrant on the ER signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Imlunestrant | C29H24F4N2O3 | CID 146603228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Imlunestrant Is an Oral, Brain-Penetrant Selective Estrogen Receptor Degrader with Potent Antitumor Activity in ESR1 Wild-Type and Mutant Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. benchchem.com [benchchem.com]
- 7. Safety assessment of (S)-Equol: Subchronic toxicity study in Sprague Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cebs.niehs.nih.gov [cebs.niehs.nih.gov]
- 9. FDA Approves Imlunestrant for ER-positive, HER2-negative, ESR1-mutated Advanced or Metastatic Breast Cancer - ASCO [asco.org]
- 10. medscape.com [medscape.com]
- 11. researchgate.net [researchgate.net]
- 12. WO2021220099A1 - Semi-solid formulation for voluntary oral administration of bioactive compounds to rodents - Google Patents [patents.google.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
Managing adverse effects of (S)-Imlunestrant tosylate in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals managing adverse effects of (S)-Imlunestrant tosylate in animal studies.
FAQs: General Information
Q1: What is this compound and what is its mechanism of action?
This compound is an orally active and selective estrogen receptor degrader (SERD). Its mechanism of action involves binding to the estrogen receptor (ER), which induces a conformational change leading to the degradation of the ER protein.[1][2] This prevents ER-mediated signaling and inhibits the growth of ER-expressing cancer cells.[1]
Q2: What are the common animal models used for studying this compound?
The most common animal models are xenograft models, where human breast cancer cell lines (like MCF-7) or patient-derived tumor tissues (PDX models) are implanted into immunodeficient mice. These models are used to evaluate the efficacy and safety of drugs targeting ER-positive breast cancer.
Q3: What is the typical route of administration for this compound in animal studies?
This compound is orally bioavailable and is typically administered to animals via oral gavage.[3][4]
Troubleshooting Guides for Adverse Effects
This section provides practical guidance on identifying and managing common adverse effects that may be observed during preclinical studies with this compound. The potential adverse effects are extrapolated from clinical trial data and general principles of toxicology in animal models.
Gastrointestinal Issues (Diarrhea, Nausea, Weight Loss)
Q1: We are observing diarrhea and weight loss in our mice treated with this compound. What are the potential causes and how can we manage this?
Possible Causes:
-
Mechanism-based toxicity: As a SERD, this compound can impact estrogen signaling in the gastrointestinal tract, potentially leading to disturbances.
-
Off-target effects: High doses may lead to unintended effects on other cellular pathways.
-
Formulation issues: The vehicle used for oral administration could be contributing to gastrointestinal irritation.
Troubleshooting and Management:
| Step | Action | Rationale |
| 1. Monitor | - Record daily body weight and food/water intake.- Score fecal consistency daily (e.g., normal, soft, diarrhea). | To quantify the severity and track the progression of the adverse effect. |
| 2. Supportive Care | - Provide supplemental hydration (e.g., hydrogel packs or subcutaneous fluids).- Offer palatable, high-calorie food supplements. | To prevent dehydration and malnutrition, which can confound experimental results. |
| 3. Evaluate Formulation | - Review the composition of the vehicle. Consider alternative, less irritating vehicles if possible. | To rule out the vehicle as a contributing factor to gastrointestinal upset. |
| 4. Dose Adjustment | - If severe weight loss (>15-20% of baseline) or persistent diarrhea is observed, consider a dose reduction or temporary cessation of treatment, as per your IACUC-approved protocol. | To mitigate severe toxicity and ensure animal welfare. |
Experimental Workflow for Managing Gastrointestinal Distress
References
Technical Support Center: Enhancing the Oral Bioavailability of (S)-Imlunestrant Tosylate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and improving the oral bioavailability of the selective estrogen receptor degrader (SERD), (S)-Imlunestrant tosylate.
Frequently Asked Questions (FAQs)
Q1: What is the known oral bioavailability of (S)-Imlunestrant?
The absolute oral bioavailability of Imlunestrant has been determined to be 10.9% in healthy women under fasted conditions.[1][2] It is primarily eliminated through feces, with minimal amounts recovered in urine.[1][2][3]
Q2: How does food intake affect the bioavailability of (S)-Imlunestrant?
Food intake has a significant impact on the absorption of Imlunestrant. Administration with a low-fat meal has been shown to increase the area under the concentration-time curve (AUC) by approximately 2-fold and the maximum plasma concentration (Cmax) by about 3.6-fold compared to the fasted state.[4][5] This suggests that the solubility and/or dissolution of Imlunestrant is a limiting factor for its oral absorption. The prescribing information recommends taking the approved dosage on an empty stomach, at least 2 hours before or 1 hour after food, to ensure consistent absorption.[4][5]
Q3: What are the primary metabolic pathways for (S)-Imlunestrant?
(S)-Imlunestrant is cleared primarily through O-glucuronidation, O-sulfation, and CYP3A4-mediated oxidation.[1]
Q4: Is the absorption of (S)-Imlunestrant sensitive to changes in gastric pH?
Clinical studies have shown that the co-administration of a proton pump inhibitor (PPI), such as omeprazole, does not lead to a statistically significant change in the pharmacokinetic parameters of Imlunestrant.[4] This indicates a low risk of drug-drug interactions with acid-reducing agents and suggests that its absorption is not highly dependent on an acidic gastric environment.[4]
Q5: What are the likely reasons for the low oral bioavailability of (S)-Imlunestrant?
While specific details on its physicochemical properties are not publicly available, the low bioavailability and significant positive food effect strongly suggest that (S)-Imlunestrant is a poorly soluble compound. Therefore, its oral absorption is likely limited by its dissolution rate in the gastrointestinal fluids. It may be classified as a Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) compound.
Troubleshooting Guide for Preclinical Bioavailability Studies
This guide addresses common issues researchers may face when developing oral formulations of this compound.
| Problem Encountered | Possible Causes | Suggested Solutions & Next Steps |
| Low and inconsistent oral exposure in animal models. | - Poor aqueous solubility: The drug is not dissolving sufficiently in the gastrointestinal tract. - Inadequate formulation: The chosen vehicle is not effectively wetting or solubilizing the compound. - Precipitation upon dilution: The drug precipitates out of the formulation when it mixes with aqueous GI fluids. | - Characterize Physicochemical Properties: Determine the aqueous solubility at different pH values and the LogP. - Formulation Screening: Evaluate various bioavailability-enhancing formulations such as amorphous solid dispersions, lipid-based formulations (SEDDS/SMEDDS), or nanosuspensions. (See Experimental Protocols section). - In Vitro Dissolution Testing: Perform dissolution studies in biorelevant media (e.g., FaSSIF, FeSSIF) to assess formulation performance. |
| High inter-animal variability in pharmacokinetic parameters. | - Food effect: Variations in food consumption between animals are affecting drug absorption. - Inconsistent dosing: Inaccurate or inconsistent administration of the formulation. - Gastrointestinal transit time differences: Natural variations in GI motility among animals. | - Standardize Feeding Conditions: Ensure a consistent fasting or fed state across all animals in the study. - Refine Dosing Technique: Ensure accurate and consistent dosing volumes and placement. - Increase Sample Size: A larger number of animals may be needed to achieve statistical power. |
| No significant improvement in bioavailability with initial formulation attempts. | - Permeability limitations: The drug may have inherently low permeability across the intestinal epithelium. - First-pass metabolism: The drug may be extensively metabolized in the gut wall or liver before reaching systemic circulation. - P-glycoprotein (P-gp) efflux: The drug may be a substrate for efflux transporters like P-gp, which pump it back into the intestinal lumen. | - Assess Permeability: Use in vitro models like Caco-2 cell monolayers to determine the drug's permeability. - Investigate Metabolism: Conduct in vitro metabolism studies using liver microsomes or hepatocytes. - Evaluate P-gp Interaction: Use P-gp inhibitor studies in vitro or in vivo to assess if efflux is a limiting factor. Imlunestrant has been identified as a P-Glycoprotein Inhibitor.[6] |
| Formulation is physically or chemically unstable. | - Recrystallization: The amorphous form of the drug in a solid dispersion is converting back to a more stable, less soluble crystalline form. - Drug degradation: The drug is degrading in the presence of certain excipients. - Phase separation: Components of a lipid-based formulation are separating over time. | - Stability Studies: Conduct accelerated stability studies (e.g., elevated temperature and humidity) to assess the physical and chemical stability of the formulation. - Excipient Compatibility Studies: Evaluate the compatibility of the drug with various polymers, lipids, and surfactants. - Select Appropriate Stabilizers: Incorporate crystallization inhibitors or antioxidants as needed. |
Quantitative Data Summary
| Parameter | Value | Conditions | Reference |
| Absolute Oral Bioavailability | 10.9% | Single 400 mg oral dose, fasted state | [1][2][5] |
| Effect of Low-Fat Meal on AUC | ~2-fold increase | Compared to fasted state | [4][5] |
| Effect of Low-Fat Meal on Cmax | ~3.6-fold increase | Compared to fasted state | [4][5] |
| Time to Maximum Concentration (Tmax) | ~4 hours | Single oral dose | [1][5][7] |
| Elimination Half-life | 25 to 30 hours | Single oral dose | [1][7] |
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Spray Drying
-
Polymer Selection: Screen various polymers such as HPMC-AS, PVP-VA, or Soluplus® for their ability to form a stable amorphous dispersion with this compound.
-
Solvent System: Identify a common solvent system (e.g., methanol, acetone, dichloromethane, or a mixture) that can dissolve both the drug and the selected polymer at the desired ratio (e.g., 1:2, 1:3 drug-to-polymer ratio).
-
Spray Drying Parameters:
-
Dissolve the drug and polymer in the chosen solvent system to create the feed solution.
-
Optimize spray drying parameters, including inlet temperature, atomization pressure, and feed rate, to ensure efficient solvent evaporation and particle formation.
-
-
Characterization:
-
Solid-State Characterization: Use Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to confirm the amorphous nature of the drug in the final product.
-
In Vitro Dissolution: Perform dissolution testing in biorelevant media (e.g., FaSSIF and FeSSIF) to compare the dissolution rate of the ASD to the crystalline drug.
-
Protocol 2: Development of a Self-Emulsifying Drug Delivery System (SEDDS)
-
Excipient Screening:
-
Oil Phase: Determine the solubility of this compound in various oils (e.g., Capryol™ 90, Labrafil® M 1944 CS).
-
Surfactant: Screen different surfactants (e.g., Kolliphor® EL, Tween® 80) for their ability to emulsify the selected oil phase.
-
Co-solvent: Evaluate co-solvents (e.g., Transcutol® HP, PEG 400) for their ability to enhance drug solubility and improve the self-emulsification process.
-
-
Ternary Phase Diagram Construction: Construct ternary phase diagrams with the selected oil, surfactant, and co-solvent to identify the self-emulsifying region.
-
Formulation Preparation: Prepare formulations within the identified self-emulsifying region by mixing the components until a clear solution is formed.
-
Characterization:
-
Self-Emulsification Performance: Assess the self-emulsification time and the resulting droplet size upon gentle agitation in an aqueous medium.
-
Thermodynamic Stability: Centrifuge the formulation and subject it to freeze-thaw cycles to ensure it is thermodynamically stable.
-
In Vitro Dissolution: Evaluate the drug release profile from the SEDDS formulation in various dissolution media.
-
Visualizations
Caption: Mechanism of action of (S)-Imlunestrant on the Estrogen Receptor signaling pathway.
Caption: Experimental workflow for improving the oral bioavailability of this compound.
References
- 1. Disposition and Absolute Bioavailability of Oral Imlunestrant in Healthy Women: A Phase 1, Open‐Label Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Disposition and Absolute Bioavailability of Oral Imlunestrant in Healthy Women: A Phase 1, Open-Label Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2024 PharmSci 360 [aaps2024.eventscribe.net]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Imlunestrant | C29H24F4N2O3 | CID 146603228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
Technical Support Center: Troubleshooting (S)-Imlunestrant Tosylate Western Blot Results
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting western blot results for (S)-Imlunestrant tosylate. The following information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Q1: Why am I not observing a decrease in Estrogen Receptor Alpha (ERα) protein levels after treatment with this compound?
| Possible Cause | Troubleshooting Solution |
| Ineffective this compound treatment | - Verify drug activity: Ensure the compound has been stored correctly and is within its expiration date. Prepare fresh dilutions for each experiment. - Optimize treatment conditions: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment for your specific cell line. A starting point could be 100 nM for 24-72 hours. - Cell line sensitivity: Confirm that your cell line expresses ERα and is sensitive to SERD-mediated degradation. ER-positive cell lines like MCF7 and T-47D are commonly used.[1] |
| Issues with Protein Extraction and Handling | - Use appropriate lysis buffer: Employ a lysis buffer containing protease and phosphatase inhibitors to prevent protein degradation. - Ensure complete cell lysis: Sonication or mechanical disruption may be necessary to fully lyse cells and solubilize proteins. - Accurate protein quantification: Use a reliable protein assay (e.g., BCA) to ensure equal loading of protein in each lane. |
| Suboptimal Western Blot Protocol | - Antibody selection: Use a primary antibody validated for western blotting that specifically recognizes ERα.[1][2][3] - Antibody incubation: Optimize the primary antibody concentration and incubation time. An overnight incubation at 4°C is often recommended. - Transfer efficiency: Confirm efficient protein transfer from the gel to the membrane using a total protein stain like Ponceau S. For a large protein like ERα (~66 kDa), ensure adequate transfer time.[4] - Detection reagents: Ensure that the secondary antibody and detection reagents (e.g., ECL substrate) are fresh and not expired. |
Q2: I see a band for ERα, but its intensity does not decrease as expected. What could be the reason?
| Possible Cause | Troubleshooting Solution |
| High Protein Load | - Load less protein: Overloading the gel can lead to signal saturation, making it difficult to detect subtle changes in protein levels. Try loading a range of total protein amounts (e.g., 10-40 µg) to find the linear range for detection. |
| Antibody Concentration Too High | - Titrate your primary antibody: Using too much primary antibody can lead to high background and non-specific binding, masking the true signal. Perform an antibody titration to determine the optimal concentration. |
| Short Exposure Time | - Optimize exposure: If the signal is weak, you may be under-exposing the blot. Try multiple exposure times to capture the signal in the linear range. |
| ERα Post-Translational Modifications (PTMs) | - Consider PTMs: ERα can be modified by phosphorylation, ubiquitination, and SUMOylation, which can affect its stability and antibody recognition.[5][6][7][8] These modifications might alter the degradation kinetics. |
Q3: My western blot shows multiple bands for ERα. What do these bands represent?
| Possible Cause | Troubleshooting Solution |
| ERα Isoforms | - Literature review: Different isoforms of ERα exist, which may be detected by the antibody. The full-length ERα is approximately 66 kDa.[4] Shorter variants have been reported. |
| Post-Translational Modifications (PTMs) | - Phosphorylation/Ubiquitination: PTMs can cause shifts in the apparent molecular weight of the protein.[5][6][8] For example, ubiquitination will add to the molecular weight. - Phosphatase treatment: To confirm if a higher band is a phosphorylated form, you can treat your lysate with a phosphatase before running the gel. |
| Protein Degradation | - Use protease inhibitors: Smaller bands could be degradation products. Always use a protease inhibitor cocktail in your lysis buffer. |
| Non-specific Antibody Binding | - Optimize blocking: Increase the blocking time or try a different blocking agent (e.g., 5% non-fat milk or BSA in TBST). - Increase wash stringency: Increase the duration or number of washes, and ensure an appropriate concentration of detergent (e.g., 0.1% Tween-20) in the wash buffer. - Use a different primary antibody: If non-specific bands persist, try a different, validated ERα antibody.[1][2][3] |
Q4: The background on my western blot is very high, making it difficult to see the ERα band.
| Possible Cause | Troubleshooting Solution |
| Inadequate Blocking | - Optimize blocking conditions: Block the membrane for at least 1 hour at room temperature or overnight at 4°C. Ensure the blocking buffer is fresh. |
| Antibody Concentration Too High | - Reduce antibody concentrations: Titrate both the primary and secondary antibodies to find the lowest concentration that still provides a specific signal. |
| Insufficient Washing | - Increase washing steps: Wash the membrane thoroughly after both primary and secondary antibody incubations. Perform at least three washes of 5-10 minutes each. |
| Contaminated Buffers or Equipment | - Use fresh, clean reagents and materials: Ensure all buffers are freshly prepared and filtered if necessary. Use clean containers and forceps. |
| Membrane Handling | - Handle the membrane carefully: Do not touch the membrane with bare hands. Use forceps to handle the membrane. Ensure the membrane does not dry out at any point during the procedure. |
Quantitative Data Summary
| Parameter | Recommendation |
| Total Protein Load | 20-50 µg of total cell lysate per lane |
| Primary Antibody Dilution (ERα) | Refer to the manufacturer's data sheet; typically 1:1000 to 1:5000 |
| Secondary Antibody Dilution | Refer to the manufacturer's data sheet; typically 1:2000 to 1:10000 |
| Blocking Time | 1 hour at room temperature or overnight at 4°C |
| Washing Steps | 3 x 5-10 minutes in TBST |
Experimental Protocols
Protocol: Western Blot for this compound-Mediated ERα Degradation
-
Cell Culture and Treatment:
-
Plate ER-positive breast cancer cells (e.g., MCF7) and allow them to adhere.
-
Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified duration (e.g., 24, 48, 72 hours).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
Sample Preparation and Gel Electrophoresis:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add Laemmli sample buffer to each sample and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel at an appropriate voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
After transfer, briefly wash the membrane with deionized water and then stain with Ponceau S to visualize protein bands and confirm transfer efficiency.
-
Destain the membrane with TBST.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against ERα (at the optimized dilution) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody (at the optimized dilution) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
-
-
Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the ERα signal to a loading control (e.g., β-actin or GAPDH) to compare protein levels between samples.
-
Visualizations
Caption: Mechanism of action of this compound leading to ERα degradation.
Caption: Experimental workflow for Western Blot analysis of ERα degradation.
Caption: Troubleshooting decision tree for this compound Western Blot.
References
- 1. Estrogen Receptor alpha (D8H8) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 2. scbt.com [scbt.com]
- 3. Anti-Estrogen Receptor alpha Antibodies | Invitrogen [thermofisher.com]
- 4. Estradiol Rapidly Regulates Membrane Estrogen Receptor α Levels in Hypothalamic Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [Post-translational modifications modulate estrogen receptor alpha activity in breast tumors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
(S)-Imlunestrant tosylate stability and storage conditions
This technical support center provides guidance on the stability and storage of (S)-Imlunestrant tosylate, along with troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: For long-term storage, solid this compound should be kept in a dry, dark environment at -20°C for periods extending up to months or years. For short-term storage, such as days to weeks, a temperature of 0-4°C is acceptable. The compound is stable enough for shipping at ambient temperature for a few weeks.
Q2: How should I store stock solutions of this compound?
A2: Stock solutions should be stored in tightly sealed containers, protected from moisture. For long-term storage (up to 6 months), -80°C is recommended. For shorter-term storage (up to 1 month), -20°C is suitable.
Q3: My this compound solution appears to have precipitated after storage. What should I do?
A3: Precipitation can occur, especially at lower temperatures. Gentle warming and/or sonication can be used to aid in the redissolution of the compound. Always visually inspect the solution for complete dissolution before use.
Q4: For how long are working solutions of this compound stable?
A4: It is recommended to prepare working solutions for in vivo experiments freshly on the same day of use to ensure potency and avoid degradation.
Q5: What are the known incompatibilities for this compound?
A5: this compound should not be stored with strong acids or alkalis, or strong oxidizing/reducing agents, as these can promote degradation.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Additional Notes |
| Solid Compound | -20°C | Long-term (months to years) | Dry, dark environment |
| Solid Compound | 0-4°C | Short-term (days to weeks) | Dry, dark environment |
| Stock Solution | -80°C | Up to 6 months | Sealed container, away from moisture[1] |
| Stock Solution | -20°C | Up to 1 month | Sealed container, away from moisture[1] |
| In Vivo Working Solution | N/A | Prepare Freshly | Use on the same day of preparation[1] |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Improper storage of stock solution leading to degradation. | Ensure stock solutions are stored at the correct temperature and used within the recommended timeframe. Prepare fresh working solutions for each experiment. |
| Incomplete dissolution of the compound. | Visually confirm complete dissolution. If necessary, use gentle warming or sonication. | |
| Precipitate observed in the solution | Low temperature storage of a concentrated solution. | Allow the solution to warm to room temperature. Use gentle warming and/or sonication to redissolve the compound. Centrifuge the vial briefly to collect all liquid before opening. |
| Change in color of the solid compound | Potential degradation due to exposure to light, moisture, or improper temperature. | Discard the compound if a significant color change is observed. Always store the solid compound in a dark, dry place at the recommended temperature. |
| Difficulty in dissolving the compound | Use of an inappropriate solvent or incorrect solvent ratio. | Refer to the supplier's data sheet for recommended solvents and solubility information. Prepare solutions by adding each solvent one by one and ensuring dissolution at each step.[1] |
Experimental Protocols
Protocol: Forced Degradation Study for this compound
Forced degradation studies are essential for developing stability-indicating analytical methods. This protocol outlines a general procedure for assessing the stability of this compound under various stress conditions.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or a mixture of solvents as per the analytical method) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at a specified temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 0.1 N NaOH before analysis.
-
Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate at a specified temperature (e.g., 60°C) for a defined period. Neutralize the solution with 0.1 N HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a defined period, protected from light.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for a defined period. Also, reflux the stock solution at a set temperature for a specific duration.
-
Photolytic Degradation: Expose the stock solution and solid compound to UV light (e.g., 254 nm) and visible light in a photostability chamber for a defined period.
3. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Dilute the sample to a suitable concentration for analysis.
-
Analyze the samples using a stability-indicating HPLC method, typically with UV detection. A gradient reversed-phase HPLC method is often employed to separate the parent compound from its degradation products.
4. Data Evaluation:
-
Quantify the amount of remaining this compound and any degradation products formed.
-
Determine the degradation pathways under different stress conditions.
-
The analytical method is considered stability-indicating if it can accurately measure the decrease in the concentration of the active ingredient and separate it from all degradation products.
Mandatory Visualization
Caption: Workflow for handling and storage of this compound.
Caption: Overview of a forced degradation study for stability testing.
References
Interpreting unexpected results with (S)-Imlunestrant tosylate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret unexpected results during your experiments with (S)-Imlunestrant tosylate.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an orally active, potent, and selective estrogen receptor degrader (SERD).[1] Its primary mechanism of action is to bind to the estrogen receptor (ER), primarily ERα, inducing a conformational change that leads to the degradation of the receptor via the ubiquitin-proteasome pathway.[2] This degradation of ERα results in the sustained inhibition of ER-dependent gene transcription and cell growth in ER-positive (ER+) cancer cells.[1]
Q2: What are the expected outcomes of treating ER+ breast cancer cells with this compound?
Typically, you should observe a dose-dependent decrease in ERα protein levels, inhibition of ER-mediated gene transcription, and a reduction in cell viability and proliferation in ER+ breast cancer cell lines. In vivo, Imlunestrant has been shown to lead to tumor regression in ER+ xenograft models, including those with ESR1 mutations.[3][4]
Q3: Is this compound effective against ESR1 mutations?
Yes, preclinical and clinical data demonstrate that Imlunestrant is effective against both wild-type and mutant ER, including the common Y537S and D538G ESR1 mutations that confer resistance to other endocrine therapies.[3][4][5] The EMBER-3 clinical trial showed a significant improvement in progression-free survival in patients with ESR1-mutated ER+, HER2- advanced breast cancer treated with Imlunestrant.[5][6][7]
Q4: What are the known clinical side effects of Imlunestrant?
The most common adverse events observed in clinical trials include decreased hemoglobin, musculoskeletal pain, decreased calcium, decreased neutrophils, increased AST and ALT, fatigue, diarrhea, nausea, and increased triglycerides.[8]
Troubleshooting Guides for Unexpected In Vitro Results
Issue 1: Incomplete or Variable ERα Degradation
You've treated your ER+ breast cancer cell line (e.g., MCF-7) with this compound, but your Western blot results show inconsistent or incomplete degradation of ERα.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Drug Concentration or Treatment Duration | Perform a dose-response and time-course experiment to determine the optimal concentration and duration for your specific cell line. Degradation can be time-dependent. |
| Cell Line Variability | Different cell lines can have varying levels of proteasome activity or expression of co-regulators necessary for ERα degradation. Consider testing another ER+ cell line in parallel. |
| High Cell Confluency | High cell density can reduce the effective drug concentration per cell. Ensure you are treating cells at a consistent and optimal confluency (typically 70-80%). |
| Serum Components | Fetal bovine serum (FBS) can contain endogenous hormones that may interfere with Imlunestrant activity. For mechanistic studies, consider using charcoal-stripped FBS to remove steroid hormones. |
| Inefficient Protein Extraction | Ensure your lysis buffer is effective for extracting nuclear proteins like ERα. RIPA buffer with protease and phosphatase inhibitors is recommended. Confirm complete cell lysis visually under a microscope before protein quantification. |
| Compromised Proteasome Activity | If you suspect issues with the ubiquitin-proteasome system in your cells, you can include a proteasome inhibitor (e.g., MG132) as a control. Treatment with a proteasome inhibitor should block Imlunestrant-induced ERα degradation. |
Issue 2: Paradoxical Increase in Cell Viability or Proliferation at Certain Concentrations
After performing a cell viability assay (e.g., MTT, CellTiter-Glo), you observe that while higher concentrations of Imlunestrant inhibit cell growth as expected, you see a slight increase or no effect at very low concentrations.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Hormonal Agonist Activity of Other SERDs | While Imlunestrant is described as a pure antagonist, some SERDs can exhibit partial agonist activity in certain contexts.[9] This is less likely with Imlunestrant but worth considering. |
| Activation of Compensatory Signaling Pathways | Inhibition of the ER pathway can sometimes lead to the upregulation of alternative survival pathways. |
| Experimental Artifact | Ensure accurate serial dilutions and proper mixing. A technical error in dilution can lead to anomalous dose-response curves. Repeat the experiment with freshly prepared drug dilutions. |
Experimental Workflow for Investigating Paradoxical Effects:
Caption: Troubleshooting workflow for paradoxical cell viability results.
Issue 3: Development of Resistance to this compound In Vitro
You have successfully generated a cell line with acquired resistance to Imlunestrant, but the mechanism is unknown.
Possible Causes and Troubleshooting Steps:
While ESR1 mutations are a known mechanism of resistance to some endocrine therapies, resistance to potent SERDs like Imlunestrant can involve other pathways.
| Potential Resistance Mechanism | Investigative Approach |
| Upregulation of Compensatory Pathways | Perform RNA sequencing or proteomic analysis to compare the resistant cell line to the parental line. Look for upregulation of pathways like PI3K/AKT/mTOR or MAPK. A genome-wide CRISPR knock-out screen identified that vulnerabilities to inhibitors of mitochondrial oxidative phosphorylation (OXPHOS) can be acquired after Imlunestrant treatment, suggesting a metabolic compensatory mechanism.[4] |
| Alterations in the Cell Cycle Machinery | The same CRISPR screen also identified CDK7 as a potential vulnerability during Imlunestrant treatment.[4] Analyze the expression and activity of cell cycle-related proteins. |
| Drug Efflux | Increased expression of drug efflux pumps (e.g., P-glycoprotein, BCRP) can reduce intracellular drug concentrations. Imlunestrant has been identified as a P-Glycoprotein and Breast Cancer Resistance Protein Inhibitor, but overexpression of these pumps could still be a resistance mechanism.[10] |
Logical Diagram for Investigating Resistance:
Caption: A multi-omics approach to investigate Imlunestrant resistance.
Data Summary
Clinical Efficacy of Imlunestrant (EMBER-3 Trial)
| Patient Population | Treatment Arm | Median Progression-Free Survival (PFS) | Hazard Ratio (HR) vs. Standard Endocrine Therapy |
| ESR1-mutated | Imlunestrant | 5.5 months[5][7] | 0.62[5][7] |
| ESR1-mutated | Standard Endocrine Therapy | 3.8 months[5][7] | - |
| Overall Population | Imlunestrant | 5.6 months[7] | 0.87[7] |
| Overall Population | Standard Endocrine Therapy | 5.5 months[7] | - |
| Overall Population | Imlunestrant + Abemaciclib | 9.4 months[11] | 0.57 (vs. Imlunestrant alone)[11] |
Experimental Protocols
Protocol 1: Western Blot for ERα Degradation
-
Cell Culture and Treatment: Seed ER+ breast cancer cells (e.g., MCF-7) in 6-well plates. At 70-80% confluency, treat with this compound at desired concentrations for the desired time points (e.g., 0, 6, 12, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-polyacrylamide gel. Transfer proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against ERα overnight at 4°C.
-
Incubate with a primary antibody for a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize bands using an ECL substrate and an imaging system. Quantify band intensity using software like ImageJ.
Protocol 2: Cell Viability (MTT) Assay
-
Cell Seeding: Seed breast cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treatment: Treat cells with a serial dilution of this compound for 24, 48, or 72 hours. Include a vehicle control.
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the results to determine the IC50 value.
Protocol 3: ERE-Luciferase Reporter Assay
-
Transfection: Co-transfect cells in a 24-well plate with a plasmid containing an Estrogen Response Element (ERE) driving the expression of firefly luciferase and a control plasmid expressing Renilla luciferase (for normalization).
-
Treatment: After 24 hours, treat the cells with this compound, estradiol (B170435) (positive control), and a vehicle control for 18-24 hours.
-
Cell Lysis: Wash cells with PBS and lyse them using a passive lysis buffer.
-
Luciferase Activity Measurement: Use a dual-luciferase reporter assay system to measure the luminescence of both firefly and Renilla luciferase in the cell lysates using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. A decrease in the normalized luciferase activity upon Imlunestrant treatment indicates antagonism of ER-mediated transcription.
Signaling Pathway Diagrams
Caption: Mechanism of this compound in blocking ERα signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Selective estrogen receptor degrader - Wikipedia [en.wikipedia.org]
- 3. Imlunestrant a next-generation oral SERD overcomes ESR1 mutant resistance in estrogen receptor-positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. oncodaily.com [oncodaily.com]
- 6. onclive.com [onclive.com]
- 7. cancernetwork.com [cancernetwork.com]
- 8. Imlunestrant Is an Oral, Brain-Penetrant Selective Estrogen Receptor Degrader with Potent Antitumor Activity in ESR1 Wild-Type and Mutant Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. assaygenie.com [assaygenie.com]
- 11. oncologynewscentral.com [oncologynewscentral.com]
Technical Support Center: (S)-Imlunestrant Tosylate Combination Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the toxicity of (S)-Imlunestrant tosylate in combination studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally active, potent, and selective estrogen receptor degrader (SERD). Its mechanism of action involves binding to the estrogen receptor (ER), which leads to the degradation of the receptor. This disruption of ER signaling inhibits the growth of ER-positive cancer cells.[1][2][3]
Q2: What are the most common toxicities observed with this compound in clinical trials?
In clinical trials, the most frequently reported treatment-related adverse events for this compound, both as a monotherapy and in combination, are primarily gastrointestinal and constitutional. These include nausea, diarrhea, and fatigue, which are mostly observed as grade 1 or 2 in severity.[4][5][6][7] Other reported adverse events include musculoskeletal pain, decreased neutrophil and platelet counts, and elevations in liver enzymes (AST and ALT).[8][9][10]
Q3: Are there any specific safety signals to monitor when using this compound in combination with CDK4/6 inhibitors like abemaciclib?
When this compound is combined with the CDK4/6 inhibitor abemaciclib, the toxicity profile is generally consistent with the known side effects of each agent.[11][12] Researchers should be vigilant for increased rates of diarrhea, nausea, and neutropenia.[11][13] No new, unexpected safety signals have been reported in combination studies to date.[7]
Q4: What is the recommended starting point for preclinical toxicity assessment of this compound in combination with a novel agent?
A tiered approach is recommended. Begin with in vitro cytotoxicity assays on relevant cancer cell lines and normal cells to identify potential synergistic toxicity. Follow up with more complex in vitro models, such as 3D organoids, to better mimic physiological conditions. Finally, proceed to in vivo studies in relevant animal models to assess systemic toxicity and establish a therapeutic window.
Troubleshooting Guides
In Vitro Assay Troubleshooting
Issue 1: High variability in cytotoxicity assay results.
-
Possible Cause: Inconsistent cell seeding density.
-
Solution: Ensure a homogenous cell suspension before seeding. Use a calibrated multichannel pipette and perform a cell count immediately before plating.
-
-
Possible Cause: Edge effects in multi-well plates.
-
Solution: Avoid using the outer wells of the plate for experimental samples. Fill these wells with sterile phosphate-buffered saline (PBS) or culture medium to maintain humidity.
-
-
Possible Cause: Compound precipitation or instability in culture medium.
-
Solution: Visually inspect the culture medium for any signs of precipitation after adding the compounds. Assess the stability of the compounds in the culture medium over the course of the experiment. Consider using a different solvent or a lower, more soluble concentration.
-
Issue 2: Difficulty in maintaining healthy intestinal organoid cultures for toxicity testing.
-
Possible Cause: Contamination (bacterial, fungal, or mycoplasma).
-
Solution: Maintain strict aseptic technique.[14] Regularly test for mycoplasma contamination.[15] If contamination is suspected, discard the culture and start with a fresh batch. Ensure all media and reagents are sterile. Some protocols suggest extensive washing of isolated intestinal crypts with antibiotics.[13][16]
-
-
Possible Cause: Suboptimal Matrigel domes.
-
Solution: Ensure Matrigel is kept on ice to prevent premature polymerization. Dispense the Matrigel-organoid suspension into the center of the well to form a dome. Allow the domes to solidify at 37°C before adding culture medium.[17]
-
-
Possible Cause: Poor organoid viability or growth.
In Vivo Study Troubleshooting
Issue 1: Significant body weight loss in animal models.
-
Possible Cause: Excessive toxicity of the drug combination at the tested doses.
-
Solution: Perform a dose-range-finding study for the combination to identify a maximum tolerated dose (MTD). Consider reducing the dose of one or both agents.
-
-
Possible Cause: Dehydration due to diarrhea.
-
Solution: Provide supportive care, such as subcutaneous fluid administration, to prevent dehydration. Monitor animal welfare closely and consider humane endpoints if severe dehydration occurs.
-
-
Possible Cause: Reduced food and water intake due to nausea.
-
Solution: Monitor food and water consumption daily. Provide palatable, moist food to encourage eating. If severe anorexia is observed, consider dose reduction or supportive care.
-
Issue 2: Difficulty in assessing nausea and emesis in rodent models.
-
Possible Cause: Rodents (mice and rats) lack a vomiting reflex.
Quantitative Data Summary
Table 1: Common Treatment-Emergent Adverse Events (TEAEs) of Imlunestrant Monotherapy (EMBER-3 Trial)
| Adverse Event | Any Grade (%) | Grade ≥3 (%) |
| Fatigue | 23 | <2 |
| Diarrhea | 21 | <2 |
| Nausea | 17 | <1 |
| Arthralgia | 14 | <1 |
| AST Increased | 13 | <2 |
| Back Pain | 11 | <1 |
| ALT Increased | 10 | 2 |
| Anemia | 10 | 2 |
| Constipation | 10 | <1 |
Data adapted from the EMBER-3 trial.[13][20]
Table 2: Common TEAEs of Imlunestrant in Combination with Abemaciclib (EMBER-3 Trial)
| Adverse Event | Any Grade (%) | Grade ≥3 (%) |
| Diarrhea | 86 | 8 |
| Nausea | 49 | 2 |
| Neutropenia | 48 | 20 |
| Anemia | 44 | Not Reported |
Data adapted from the EMBER-3 trial.[11][13]
Experimental Protocols
Protocol 1: In Vitro Assessment of Gastrointestinal Toxicity using Caco-2 Cell Monolayers
Objective: To evaluate the potential of this compound, alone or in combination, to disrupt intestinal barrier integrity.
Methodology:
-
Cell Culture: Culture Caco-2 cells on semipermeable transwell inserts for 21 days to allow for differentiation and formation of a polarized monolayer with tight junctions.[2][21]
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) using a voltmeter. Monolayers with TEER values above 250 Ω·cm² are considered suitable for the assay.[22]
-
Compound Treatment: Add this compound and the combination drug, at various concentrations, to the apical side of the transwell inserts. Include appropriate vehicle controls.
-
TEER Measurement: Measure TEER at multiple time points (e.g., 2, 4, 8, 24, and 48 hours) post-treatment. A significant decrease in TEER indicates disruption of the intestinal barrier.
-
Permeability Assessment: At the end of the treatment period, add a fluorescent marker (e.g., Lucifer Yellow) to the apical side. After incubation, measure the fluorescence in the basolateral chamber. An increase in fluorescence compared to the control indicates increased permeability.
-
Data Analysis: Calculate the percentage change in TEER relative to the vehicle control. Determine the apparent permeability coefficient (Papp) for the fluorescent marker.
Protocol 2: In Vivo Assessment of Emesis in Ferrets
Objective: To evaluate the emetic potential of this compound in combination with another therapeutic agent.
Methodology:
-
Animal Model: Use adult male ferrets, as they are a well-established model for emesis research due to their robust vomiting reflex.[19][23]
-
Acclimatization: Acclimate the animals to the experimental conditions for at least one week before the study.
-
Dosing: Administer this compound and the combination drug via the intended clinical route (e.g., oral gavage). Include vehicle control and positive control (e.g., cisplatin) groups.
-
Observation: Continuously observe the animals for a defined period (e.g., 4-6 hours) after dosing. Record the latency to the first emetic event, the number of retches, and the number of vomits.
-
Supportive Care: Provide supportive care as needed to ensure animal welfare.
-
Data Analysis: Compare the emetic responses between the treatment groups and the control groups. Statistical analysis can be performed using appropriate methods (e.g., ANOVA, Kruskal-Wallis test).
Visualizations
Caption: Mechanism of Action of this compound.
Caption: Preclinical workflow for assessing combination toxicity.
Caption: Crosstalk between ER, PI3K/AKT/mTOR, and CDK4/6 pathways.
References
- 1. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 2. enamine.net [enamine.net]
- 3. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
- 4. stemcell.com [stemcell.com]
- 5. Kinase inhibitor-induced cardiotoxicity assessed in vitro with human pluripotent stem cell derived cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 8. m.youtube.com [m.youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. How can we prevent diarrhea induced by systemic treatments in oncological patients? An evaluation of phase II trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. onclive.com [onclive.com]
- 12. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Identification and sterilization strategy of organoid contamination (1) [absin.net]
- 16. stemcell.com [stemcell.com]
- 17. A Practical Guide to Developing and Troubleshooting Patient-Derived “Mini-Gut” Colorectal Organoids for Clinical Research | MDPI [mdpi.com]
- 18. Emesis in ferrets - PORSOLT [porsolt.com]
- 19. Pre-clinical Contract Research - Emesis [ndineuroscience.com]
- 20. Oral SERDs alone or in combination with CDK 4/6 inhibitors in breast cancer: Current perspectives and clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Caco-2 Permeability Assay Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 22. researchgate.net [researchgate.net]
- 23. taylorfrancis.com [taylorfrancis.com]
Validation & Comparative
A Comparative Analysis of (S)-Imlunestrant Tosylate and Tamoxifen in ER-Positive Breast Cancer
In the landscape of endocrine therapies for estrogen receptor-positive (ER+) breast cancer, two prominent agents, the established selective estrogen receptor modulator (SERM) tamoxifen (B1202) and the newer selective estrogen receptor degrader (SERD) (S)-Imlunestrant tosylate, offer distinct mechanisms of action and clinical profiles. This guide provides a detailed comparison of their efficacy, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Mechanism of Action: A Tale of Two Approaches
Tamoxifen and this compound both target the estrogen receptor, a key driver of growth in ER+ breast cancer. However, their downstream effects on the receptor differ significantly.
Tamoxifen , a SERM, acts as a competitive inhibitor of estrogen binding to the estrogen receptor.[1][2][3] Its structure allows it to bind to the receptor, but it induces a conformational change that is different from that caused by estrogen.[4] This tamoxifen-receptor complex can still bind to DNA, but it alters the expression of estrogen-dependent genes, leading to a blockage of the proliferative signals in breast cancer cells.[4] It's important to note that tamoxifen's activity is tissue-specific; it has anti-estrogenic effects in breast tissue but can have estrogenic effects in other tissues like the endometrium and bone.[3][4] Tamoxifen itself is a prodrug, metabolized by cytochrome P450 enzymes, particularly CYP2D6, into its more active metabolites, 4-hydroxytamoxifen (B85900) and endoxifen, which have a much higher affinity for the estrogen receptor.[4]
This compound , on the other hand, is an oral SERD.[5][6] Unlike tamoxifen, which primarily blocks the receptor's activity, imlunestrant (B12423040) binds to the estrogen receptor and induces its degradation.[6][7] This leads to a reduction in the total number of estrogen receptors within the cancer cells, thereby more completely shutting down the ER signaling pathway.[6] This mechanism is particularly relevant in the context of resistance, as it can also target and promote the degradation of mutant forms of the estrogen receptor, such as those with ESR1 mutations, which can arise after treatment with other endocrine therapies.[8][9]
Clinical Efficacy: Insights from the EMBER-3 Trial
Direct head-to-head clinical trial data comparing this compound specifically with tamoxifen is limited. However, the Phase 3 EMBER-3 trial provides crucial data on the efficacy of imlunestrant compared to standard of care (SOC) endocrine therapy in patients with ER+, HER2- advanced breast cancer who had progressed on at least one line of endocrine therapy.[9][10] The SOC arm included the investigator's choice of fulvestrant (B1683766) or an aromatase inhibitor, providing a relevant benchmark for evaluating imlunestrant's performance. The ongoing EMBER-4 study is directly comparing imlunestrant to standard adjuvant endocrine therapies, which include tamoxifen, in early breast cancer, and its results are eagerly awaited.[11]
EMBER-3 Trial: Key Efficacy Data
The EMBER-3 trial evaluated imlunestrant as a monotherapy and in combination with abemaciclib.[9][12] For the purpose of this comparison, we will focus on the monotherapy arm versus the standard endocrine therapy arm. A key finding was the significant improvement in progression-free survival (PFS) for patients with ESR1 mutations treated with imlunestrant.[12]
| Efficacy Endpoint | This compound | Standard Endocrine Therapy | Hazard Ratio (95% CI) | p-value |
| Median PFS (ESR1-mutated population) | 5.5 months | 3.8 months | 0.62 (0.46-0.82) | <0.001 |
| Median PFS (Overall population) | 5.6 months | 5.5 months | 0.87 (0.72-1.04) | 0.12 |
| Objective Response Rate (ESR1-mutated) | 14% | 8% | - | - |
| Objective Response Rate (Overall population) | 12% | 8% | - | - |
Data from the EMBER-3 Trial as reported in various sources.[12][13]
These results highlight the particular efficacy of imlunestrant in patients with acquired ESR1 mutations, a common mechanism of resistance to aromatase inhibitors.[12] In the overall population, the difference in median PFS was not statistically significant.[13]
Experimental Protocol: The EMBER-3 Trial
The EMBER-3 study was a randomized, open-label, Phase 3 clinical trial.[10]
-
Patient Population: The trial enrolled 874 patients with ER-positive, HER2-negative locally advanced or metastatic breast cancer who had previously been treated with an aromatase inhibitor.[10][14]
-
Randomization: Patients were randomized in a 1:1:1 ratio to receive one of the following:
-
Stratification: Randomization was stratified by prior use of a CDK4/6 inhibitor, the presence of visceral metastases, and geographic region.[10]
-
Primary Endpoints: The primary endpoints were investigator-assessed progression-free survival (PFS) for imlunestrant versus standard endocrine therapy in patients with ESR1 mutations, and in the overall patient population.[12][15]
-
ESR1 Mutation Status: The ESR1 mutational status was determined by analyzing circulating tumor DNA (ctDNA) from blood samples using the Guardant360 CDx assay.[10]
References
- 1. swolverine.com [swolverine.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Tamoxifen - Wikipedia [en.wikipedia.org]
- 4. news-medical.net [news-medical.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. What is Imlunestrant used for? [synapse.patsnap.com]
- 7. Imlunestrant | C29H24F4N2O3 | CID 146603228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. mskcc.org [mskcc.org]
- 10. fda.gov [fda.gov]
- 11. UCSF Breast Cancer Trial → Imlunestrant Versus Standard Endocrine Therapy in Participants With Early Breast Cancer [clinicaltrials.ucsf.edu]
- 12. oncologynewscentral.com [oncologynewscentral.com]
- 13. Imlunestrant Improves Survival in Breast Cancer – Medthority [medthority.com]
- 14. drugs.com [drugs.com]
- 15. cancernetwork.com [cancernetwork.com]
A Comparative Analysis of (S)-Imlunestrant Tosylate and Other Oral SERDs in Estrogen Receptor-Positive Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
The landscape of endocrine therapy for estrogen receptor-positive (ER+) breast cancer is rapidly evolving with the advent of novel oral Selective Estrogen Receptor Degraders (SERDs). These agents offer the potential for improved efficacy and convenience over the intramuscular SERD fulvestrant (B1683766). This guide provides a detailed comparison of the efficacy of (S)-Imlunestrant tosylate (imlunestrant; LY3484356) against other prominent oral SERDs: elacestrant, giredestrant, and camizestrant (B1654347). The comparison is supported by preclinical and clinical data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.
Preclinical Efficacy: A Head-to-Head Comparison
Oral SERDs are designed to bind to the estrogen receptor (ERα), inducing its degradation and thereby blocking downstream signaling pathways that drive tumor growth. Preclinical studies are crucial for establishing the initial potency and mechanism of action of these drugs. The following tables summarize key preclinical parameters for imlunestrant (B12423040) and its comparators.
Table 1: In Vitro Estrogen Receptor α Degradation and Antiproliferative Activity
| Compound | Cell Line | ERα Degradation IC50 (nM) | Antiproliferation IC50 (nM) | ESR1 Mutation Status |
| This compound | MCF-7 | 3.0[1] | 3[1] | Wild-Type |
| Y537N Mutant Cells | 9.6[1] | 17[1] | Y537N | |
| Giredestrant | MCF-7 | - | 0.05[2] | Wild-Type |
| Camizestrant | MCF-7 | Equivalent to fulvestrant[3] | Equivalent to fulvestrant[3] | Wild-Type & Y537S |
| Elacestrant | ER+ Breast Cancer Cells | Dose-dependent ER degradation[4] | - | Wild-Type & Mutant |
Note: Direct comparative studies with all compounds in the same assays are limited. Data is compiled from various sources and methodologies may differ.
Table 2: Estrogen Receptor Binding Affinity
| Compound | ERα Binding Affinity (Ki, nM) | ESR1 Mutation Status |
| This compound | 0.64[1] | Wild-Type |
| 2.8[1] | Y537S Mutant |
Clinical Efficacy: Insights from Clinical Trials
The clinical development of oral SERDs has yielded promising results, with some agents already securing regulatory approval. The following table summarizes key findings from major clinical trials.
Table 3: Summary of Key Clinical Trial Results for Oral SERDs
| Drug | Trial Name | Phase | Key Patient Population | Primary Endpoint | Results |
| This compound | EMBER-3[5][6][7][8] | III | ER+, HER2-, ESR1-mutated advanced/metastatic breast cancer, post-endocrine therapy | Progression-Free Survival (PFS) | Median PFS of 5.5 months vs 3.8 months for standard of care (HR=0.62)[6][7]. Reduced risk of progression or death by 38%[5][6]. |
| Elacestrant | EMERALD[3][9][10] | III | ER+, HER2-, ESR1-mutated advanced or metastatic breast cancer, post-CDK4/6i and endocrine therapy | Progression-Free Survival (PFS) | Median PFS of 3.8 months vs 1.9 months for standard of care (fulvestrant or AI) in ESR1-mutated patients (HR=0.55)[3][9]. |
| Giredestrant | lidERA[1][11][12] | III | ER+, HER2- early-stage breast cancer (adjuvant setting) | Invasive Disease-Free Survival (iDFS) | Statistically significant and clinically meaningful improvement in iDFS compared to standard-of-care endocrine monotherapy[1][11][12]. |
| acelERA BC[12] | II | ER+, HER2- advanced breast cancer (2nd/3rd line) | Progression-Free Survival (PFS) | Did not reach statistical significance for the primary endpoint of INV-PFS (HR=0.81)[13]. | |
| Camizestrant | SERENA-2[4][14][15] | II | Previously treated postmenopausal women with advanced breast cancer | Progression-Free Survival (PFS) | Statistically significant and clinically meaningful improvement in PFS vs fulvestrant at both 75mg and 150mg doses[4][14]. |
| SERENA-6[2] | III | HR+, HER2- advanced breast cancer with emergent ESR1 mutation (1st line) | Progression-Free Survival (PFS) | Reduced the risk of disease progression or death by 56% in patients with an emergent ESR1 tumor mutation[2]. |
Mechanism of Action: The SERD Signaling Pathway
Oral SERDs exert their anticancer effects by binding to the estrogen receptor α (ERα), leading to its ubiquitination and subsequent degradation by the proteasome. This dual mechanism of action, involving both competitive antagonism of the estrogen binding site and elimination of the receptor protein, effectively shuts down ER-mediated signaling.
References
- 1. Portico [access.portico.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. trustedpharmaguide.com [trustedpharmaguide.com]
- 5. benchchem.com [benchchem.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Noninvasive and Safe Cell Viability Assay for Breast Cancer MCF-7 Cells Using Natural Food Pigment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. epa.gov [epa.gov]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. ascopubs.org [ascopubs.org]
- 13. Elacestrant in Women with Estrogen Receptor–Positive and HER2-Negative Early Breast Cancer: Results from the Preoperative Window-of-Opportunity ELIPSE Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Next-generation SERD camizestrant significantly reduces risk of disease progression in patients with advanced ER+ HER2- breast cancer - VHIO [vhio.net]
A Comparative Guide: (S)-Imlunestrant Tosylate in Combination with CDK4/6 Inhibitors Versus Monotherapy for ER+/HER2- Advanced Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of (S)-Imlunestrant tosylate (imlunestrant) as a monotherapy and in combination with CDK4/6 inhibitors for the treatment of estrogen receptor-positive (ER+), human epidermal growth factor receptor 2-negative (HER2-) advanced breast cancer. The information is supported by experimental data from pivotal clinical trials to aid in research and development decisions.
Mechanism of Action: A Dual Approach to Combatting Endocrine Resistance
(S)-Imlunestrant is a next-generation oral selective estrogen receptor degrader (SERD) that functions by binding to the estrogen receptor (ER), leading to its degradation and thereby blocking ER-mediated signaling pathways that drive tumor growth.[1][2] CDK4/6 inhibitors, such as abemaciclib (B560072), work by inhibiting cyclin-dependent kinases 4 and 6, which are key regulators of the cell cycle.[3][4] This inhibition prevents the phosphorylation of the retinoblastoma (Rb) protein, leading to G1 cell cycle arrest and preventing cancer cell proliferation.[3][4]
The combination of a SERD and a CDK4/6 inhibitor offers a dual-pronged attack on ER+ breast cancer. By targeting both the ER signaling pathway and the cell cycle machinery, this combination has the potential to overcome endocrine resistance, a common challenge in the treatment of this disease.
Figure 1: Simplified signaling pathway of (S)-Imlunestrant and CDK4/6 inhibitors.
Clinical Efficacy: Head-to-Head Comparison
The pivotal Phase 3 EMBER-3 clinical trial evaluated the efficacy of imlunestrant monotherapy and its combination with the CDK4/6 inhibitor abemaciclib in patients with ER+, HER2- advanced breast cancer that had progressed on prior endocrine therapy.
Progression-Free Survival (PFS)
The combination of imlunestrant and abemaciclib demonstrated a statistically significant and clinically meaningful improvement in progression-free survival (PFS) compared to imlunestrant monotherapy.[5][6] In the overall population of the EMBER-3 trial, the combination therapy reduced the risk of disease progression or death by 43% compared to imlunestrant alone.[6]
For patients with an ESR1 mutation, a common mechanism of acquired resistance to endocrine therapy, imlunestrant monotherapy showed a significant PFS benefit over standard of care endocrine therapy.[5]
| Treatment Arm | Patient Population | Median PFS (months) | Hazard Ratio (95% CI) | p-value | Citation |
| Imlunestrant + Abemaciclib | Overall Population | 9.4 | 0.57 (0.44-0.73) | <0.001 | [2][7] |
| Imlunestrant Monotherapy | Overall Population | 5.5 | - | - | [2][7] |
| Imlunestrant Monotherapy | ESR1-mutated | 5.5 | 0.62 (0.46-0.82) | <0.001 | [2][5] |
| Standard Endocrine Therapy | ESR1-mutated | 3.8 | - | - | [2][5] |
Subgroup Analysis in CDK4/6i-Pretreated Patients
A key subgroup analysis of the EMBER-3 trial focused on patients who had previously received a CDK4/6 inhibitor. In this heavily pre-treated population, the combination of imlunestrant and abemaciclib continued to show a substantial PFS benefit over imlunestrant monotherapy.[1][8]
| Treatment Arm | Patient Population | Median PFS (months) | Hazard Ratio (95% CI) | Citation |
| Imlunestrant + Abemaciclib | CDK4/6i-Pretreated | 9.1 | 0.51 (0.38-0.68) | [1][8] |
| Imlunestrant Monotherapy | CDK4/6i-Pretreated | 3.7 | - | [1][8] |
Objective Response Rate (ORR)
The combination of imlunestrant and abemaciclib also led to a higher objective response rate (ORR) compared to imlunestrant monotherapy.
| Treatment Arm | Objective Response Rate (ORR) | Citation |
| Imlunestrant + Abemaciclib | 27% | [5] |
| Imlunestrant Monotherapy | 12% | [5] |
Safety and Tolerability Profile
The safety profile of imlunestrant, both as a monotherapy and in combination with abemaciclib, has been evaluated in clinical trials. The combination therapy's safety profile was generally consistent with the known profiles of each individual drug.[9]
| Adverse Event (Any Grade) | Imlunestrant Monotherapy | Imlunestrant + Abemaciclib | Standard Endocrine Therapy | Citation |
| Fatigue | 23% | - | 13% | [2][9] |
| Diarrhea | 21% | 86% | 12% | [2][9][10] |
| Nausea | 17% | 49% | 13% | [2][9][10] |
| Neutropenia | - | 48% | - | [9][10] |
| Anemia | - | 44% | - | [10] |
Grade 3 or higher treatment-emergent adverse events were more frequent in the combination arm, largely driven by the known side effects of abemaciclib, such as neutropenia and diarrhea.[9] The discontinuation rate due to adverse events for the combination therapy was reported to be low at 6.3%.[10]
Experimental Protocols: The EMBER-3 Trial
The data presented in this guide are primarily from the EMBER-3 (NCT04975308) trial, a Phase 3, randomized, open-label study.[11][12]
Figure 2: High-level workflow of the EMBER-3 clinical trial.
-
Patient Population: The study enrolled patients with ER+, HER2- locally advanced or metastatic breast cancer whose disease had recurred or progressed during or after treatment with an aromatase inhibitor, with or without a CDK4/6 inhibitor.[11]
-
Randomization: A total of 874 patients were randomized in a 1:1:1 ratio to one of three treatment arms.[1][12]
-
Treatment Arms: [11]
-
Imlunestrant monotherapy
-
Investigator's choice of standard of care endocrine therapy (fulvestrant or exemestane)
-
Imlunestrant in combination with abemaciclib
-
-
Primary Endpoints: The primary endpoints included investigator-assessed PFS for imlunestrant versus standard endocrine therapy in patients with ESR1 mutations and in the overall population, and PFS for the combination of imlunestrant and abemaciclib versus imlunestrant alone in the overall population.[11]
-
Secondary Endpoints: Key secondary endpoints included overall survival (OS), objective response rate (ORR), and safety.[11]
Conclusion
The combination of this compound with a CDK4/6 inhibitor, specifically abemaciclib, has demonstrated superior efficacy in terms of progression-free survival and objective response rate compared to imlunestrant monotherapy in patients with ER+, HER2- advanced breast cancer, including those who have been previously treated with a CDK4/6 inhibitor. While the combination therapy is associated with a higher incidence of certain adverse events, the safety profile is considered manageable and consistent with the individual components.
Imlunestrant monotherapy has also shown clinical benefit, particularly in patients with ESR1-mutated tumors, offering a potential targeted oral therapy for this patient population. The all-oral regimen of both the monotherapy and the combination therapy provides a convenient administration route for patients.
These findings suggest that the combination of a next-generation SERD like imlunestrant with a CDK4/6 inhibitor represents a promising therapeutic strategy for patients with ER+, HER2- advanced breast cancer, addressing the challenge of endocrine resistance and offering a new treatment option in the evolving landscape of breast cancer therapy. Further research and mature overall survival data will continue to define the optimal use of these agents.
References
- 1. oncodaily.com [oncodaily.com]
- 2. targetedonc.com [targetedonc.com]
- 3. EMBER-3: Imlunestrant Plus Abemaciclib Improves PFS in ER+ Breast Cancer | Docwire News [docwirenews.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. youtube.com [youtube.com]
- 6. Mechanism of Action and Clinical Efficacy of CDK4/6 Inhibitors in BRCA-Mutated, Estrogen Receptor-Positive Breast Cancers: Case Report and Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. onclive.com [onclive.com]
- 8. onclive.com [onclive.com]
- 9. Imlunestrant Alone and Combined With Abemaciclib Effective in ESR1-Mutated Breast Cancer - The ASCO Post [ascopost.com]
- 10. Lilly's Imlunestrant, an Oral SERD, Significantly Improved Progression-Free Survival as Monotherapy and in Combination with Verzenio® (abemaciclib) in Patients with ER+, HER2- Advanced Breast Cancer | Eli Lilly and Company [investor.lilly.com]
- 11. EMBER-3: Imlunestrant significantly improves PFS in patients with ER-positive, HER2-negative advanced breast cancer with ESR1 mutations - Articles - Oncology · Hematology | healthbook [healthbook.org]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
A Comparative Analysis of (S)-Imlunestrant Tosylate Efficacy in ESR1 Mutated Cell Lines
For Immediate Release
This guide provides a detailed comparison of the efficacy of (S)-Imlunestrant tosylate with other selective estrogen receptor degraders (SERDs), namely fulvestrant (B1683766) and elacestrant (B1663853), in preclinical models of estrogen receptor 1 (ESR1) mutated breast cancer. This document is intended for researchers, scientists, and drug development professionals interested in the evolving landscape of endocrine therapies.
This compound is an orally bioavailable SERD designed to overcome resistance to traditional endocrine therapies, a significant challenge in the treatment of estrogen receptor-positive (ER+) breast cancer, often driven by acquired mutations in the ESR1 gene. This guide summarizes key experimental data on its performance against both wild-type and mutated ESR1 cell lines and provides an overview of the methodologies used in these assessments.
Comparative Efficacy in ESR1 Mutated Cell Lines
This compound has demonstrated potent anti-proliferative activity and robust estrogen receptor (ER) degradation in various breast cancer cell lines, including those harboring common ESR1 mutations such as Y537S and D538G. The following tables summarize the available quantitative data, comparing its performance with fulvestrant and elacestrant.
Table 1: Comparative Anti-Proliferative Activity (IC50/GI50 in nM)
| Cell Line | ESR1 Mutation | This compound | Fulvestrant | Elacestrant |
| MCF-7 | Wild-Type | 5.2[1][2] | 19[1][2] | ~5 (GI50) |
| Y537S | - | Higher than WT[3] | - | |
| Y537C | - | - | 5 (GI50)[4] | |
| T47D | Wild-Type | 0.34[1][2] | 2.2[1][2] | - |
| Y537S | - | Higher than WT[3] | - | |
| SUM44-LTED | Y537S | - | - | 100 (GI50)[4] |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition of cell growth in vitro. GI50 is the concentration for 50% of maximal inhibition of cell proliferation. Lower values indicate higher potency. Data for elacestrant in MCF-7 and T47D with specific ESR1 mutations for direct comparison is limited in the reviewed literature.
Table 2: Estrogen Receptor (ERα) Degradation
| Drug | Cell Line & ESR1 Mutation | ERα Degradation |
| This compound | MCF-7 (Y537S) | Superior to fulvestrant[1] |
| Fulvestrant | MCF-7 (D538G) | ~73.5% after 72h |
| Elacestrant | MCF-7 (Wild-Type) | Similar to fulvestrant |
Note: The data indicates that this compound is a potent degrader of mutant ERα, outperforming fulvestrant in a head-to-head comparison in a Y537S mutant cell line.
Signaling Pathway and Mechanism of Action
This compound, like other SERDs, functions by directly binding to the estrogen receptor. This binding not only antagonizes the receptor, preventing its activation by estrogen, but also induces a conformational change that marks the receptor for proteasomal degradation. This dual mechanism effectively ablates ER signaling, which is a key driver of proliferation in ER+ breast cancer. In the context of ESR1 mutations, which can lead to ligand-independent receptor activation, the ability of SERDs to degrade the receptor is crucial for overcoming resistance.
Experimental Protocols
The data presented in this guide are based on standard preclinical assays. Below are detailed methodologies for the key experiments cited.
Cell Viability Assay (MTT/CellTiter-Glo®)
This assay is used to determine the anti-proliferative activity of the compounds.
-
Cell Seeding: Breast cancer cells (e.g., MCF-7, T47D with wild-type or specific ESR1 mutations) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of the test compounds (this compound, fulvestrant, elacestrant) or vehicle control (DMSO).
-
Incubation: Plates are incubated for 5-7 days at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment:
-
MTT Assay: MTT reagent is added to each well and incubated for 2-4 hours. The resulting formazan (B1609692) crystals are solubilized, and the absorbance is measured at 570 nm.
-
CellTiter-Glo® Luminescent Cell Viability Assay: An equal volume of CellTiter-Glo® reagent is added to each well, and luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured.
-
-
Data Analysis: The half-maximal inhibitory concentration (IC50) or half-maximal growth inhibitory concentration (GI50) is calculated by plotting the percentage of cell viability against the log of the compound concentration.
ERα Degradation Assay (Western Blot)
This assay quantifies the ability of the compounds to induce the degradation of the estrogen receptor alpha protein.
-
Cell Treatment: Cells are seeded in 6-well plates and treated with the test compounds at various concentrations for a specified duration (e.g., 24, 48, 72 hours).
-
Protein Extraction: Cells are lysed using RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody against ERα. A loading control antibody (e.g., β-actin or GAPDH) is used to ensure equal protein loading.
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: The intensity of the ERα band is quantified using densitometry and normalized to the loading control. The percentage of ERα degradation is calculated relative to the vehicle-treated control.
Conclusion
The available preclinical data suggests that this compound is a potent oral SERD with significant activity against ESR1 wild-type and, importantly, mutant breast cancer cell lines. Its superior ability to degrade mutant ERα compared to fulvestrant highlights its potential as a valuable therapeutic option for patients who have developed resistance to aromatase inhibitors. Further comparative studies, particularly with elacestrant in a broader range of ESR1 mutated cell lines, will be crucial to fully delineate the relative efficacy of these next-generation endocrine therapies.
References
A Head-to-Head Comparison of Novel Oral SERDs: (S)-Imlunestrant Tosylate and Elacestrant in ER+ Breast Cancer
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of two prominent oral Selective Estrogen Receptor Degraders (SERDs), (S)-Imlunestrant tosylate and elacestrant (B1663853). This analysis is based on publicly available preclinical and clinical data.
This compound (formerly LY3484356) and elacestrant are next-generation oral SERDs developed to overcome the limitations of existing endocrine therapies for estrogen receptor-positive (ER+) breast cancer. Both compounds are designed to be potent antagonists and degraders of the estrogen receptor alpha (ERα), including mutant forms that drive resistance. This guide summarizes their pharmacological profiles, preclinical efficacy, and pivotal clinical trial data to facilitate a comprehensive comparison.
Chemical and Pharmacological Profile
Both molecules are orally bioavailable small molecules that act as pure ERα antagonists, leading to the degradation of the receptor.[1]
| Feature | This compound | Elacestrant |
| Chemical Structure | (5R)-5-(4-(2-(3-(fluoromethyl)azetidin-1-yl)ethoxy)phenyl)-8-(trifluoromethyl)-5H-chromeno[4,3-c]quinolin-2-ol 4-methylbenzenesulfonate | (6R)-6-(2-(ethyl((4-(2-(ethylamino)ethyl)phenyl)methyl)amino)-4-methoxyphenyl)-5,6,7,8-tetrahydronaphthalen-2-ol |
| Mechanism of Action | Oral Selective Estrogen Receptor Degrader (SERD) with pure antagonistic properties.[1] | Oral Selective Estrogen Receptor Degrader (SERD). |
| Binding Affinity (Ki) | 0.64 nM (WT ERα), 2.8 nM (Y537S mutant ERα)[1] | Not explicitly quantified in the provided search results. |
| ER Degradation (IC50) | 3.0 nM (WT ERα), 9.6 nM (Y537S mutant ERα)[1] | Not explicitly quantified in the provided search results. |
| Brain Penetrance | Yes, demonstrated in preclinical models.[2][3] | Not explicitly stated in the provided search results. |
Preclinical Efficacy
In Vitro Studies
This compound has demonstrated potent degradation of both wild-type (WT) and Y537N mutant ERα in breast cancer cell lines.[1] It effectively inhibits ERα-mediated transcription with IC50 values of 3 nM for WT and 17 nM for Y537N mutant ERα.[1] In a panel of 12 ER+ breast cancer cell lines, 11 showed sensitivity to imlunestrant (B12423040) with IC50 values below 100 nM, while ER- cell lines were insensitive.[1] Combination studies with CDK4/6 inhibitors (abemaciclib), PI3K inhibitors (alpelisib), and mTOR inhibitors (everolimus) have shown synergistic or additive inhibition of cell proliferation.[2]
Elacestrant has also been shown to induce ER degradation and inhibit ER-mediated signaling and the growth of ER+ breast cancer cell lines.
In Vivo Studies
In xenograft models using ER+ breast cancer cell lines (MCF-7, T47D, and ZR-75-1) and patient-derived xenograft (PDX) models with ESR1 mutations, this compound demonstrated significant tumor growth inhibition and tumor regression.[4] Pharmacokinetic modeling showed sustained ER target inhibition, with over 75% inhibition of progesterone (B1679170) receptor (PGR) transcription for up to 96 hours after the last dose in both WT and mutant ERα MCF-7 xenograft tumors.[4] In an intracranial tumor model, imlunestrant prolonged survival compared to vehicle and other SERDs.[2]
Preclinical studies with elacestrant in multiple ER+ breast cancer PDX models, including those with ESR1 mutations, also showed significant antitumor activity as a single agent and in combination with palbociclib (B1678290) or everolimus.
Clinical Trial Data
A direct head-to-head clinical trial comparing this compound and elacestrant has not been conducted. The following comparison is based on data from their respective pivotal Phase 3 trials: EMBER-3 for imlunestrant and EMERALD for elacestrant.
Pivotal Clinical Trial Comparison
| Feature | EMBER-3 (this compound) | EMERALD (Elacestrant) |
| Patient Population | ER+, HER2- advanced breast cancer, progressed on prior aromatase inhibitor +/- CDK4/6 inhibitor.[5] | ER+, HER2- advanced or metastatic breast cancer, progressed on 1-2 lines of endocrine therapy, including a CDK4/6 inhibitor. |
| Treatment Arms | 1:1:1 randomization to: - Imlunestrant - Investigator's choice of endocrine therapy (fulvestrant or exemestane) - Imlunestrant + Abemaciclib[5] | 1:1 randomization to: - Elacestrant - Standard of care endocrine therapy (fulvestrant or an aromatase inhibitor). |
| Primary Endpoint | Progression-Free Survival (PFS) in patients with ESR1 mutation and in all patients.[6] | Progression-Free Survival (PFS) in patients with ESR1 mutation and in all patients. |
Efficacy Results in ESR1-Mutated Population
| Outcome | EMBER-3 (this compound) | EMERALD (Elacestrant) |
| Median PFS | 5.5 months | Not explicitly stated in the provided search results. |
| Hazard Ratio (HR) vs. SoC | 0.62 (95% CI: 0.46-0.82; p<0.001) | Not explicitly stated in the provided search results. |
| Risk Reduction in Progression/Death | 38%[5] | Not explicitly stated in the provided search results. |
| Overall Response Rate (ORR) | 14% | Not explicitly stated in the provided search results. |
Safety and Tolerability
The most common adverse events (≥10%) reported for this compound in the EMBER-3 trial included decreased hemoglobin, musculoskeletal pain, decreased calcium, decreased neutrophils, increased AST, fatigue, diarrhea, increased ALT, increased triglycerides, nausea, decreased platelets, constipation, increased cholesterol, and abdominal pain.
For elacestrant, the most common side effects include musculoskeletal pain, nausea, increased cholesterol, increased AST, increased triglycerides, fatigue, decreased hemoglobin, vomiting, increased ALT, decreased appetite, diarrhea, headache, constipation, abdominal pain, hot flush, and dyspepsia.
Experimental Protocols
Preclinical In Vivo Xenograft Model (Imlunestrant)
-
Cell Lines/Models: MCF-7, T47D, ZR-75-1 (ESR1 WT), and PDX models with ESR1 mutations.[4]
-
Animal Model: Immune-deficient mice.
-
Procedure: Tumor cells or fragments were implanted into the flank of the mice. When tumors reached a prespecified volume, mice were randomized into treatment groups.
-
Treatment: this compound was administered orally.
-
Endpoint: Tumor volume was measured at indicated time points to assess tumor growth inhibition and regression.
EMBER-3 Clinical Trial Protocol (Imlunestrant)
-
Study Design: A Phase 3, randomized, open-label, three-arm study.[5]
-
Inclusion Criteria: Patients with ER+, HER2- locally advanced or metastatic breast cancer who had progressed on a prior aromatase inhibitor, with or without a CDK4/6 inhibitor.
-
Randomization: Patients were randomized 1:1:1 to receive imlunestrant, investigator's choice of endocrine therapy (fulvestrant or exemestane), or imlunestrant plus abemaciclib. Stratification was based on prior CDK4/6 inhibitor use, presence of visceral metastases, and geographic region.[5]
-
Dosage: Imlunestrant was administered orally.
-
Primary Endpoints: Investigator-assessed Progression-Free Survival (PFS) in the ESR1-mutated population and the overall population.[6]
EMERALD Clinical Trial Protocol (Elacestrant)
-
Study Design: A Phase 3, randomized, open-label, active-controlled study.
-
Inclusion Criteria: Postmenopausal women and men with ER+, HER2- advanced or metastatic breast cancer who had received one or two prior lines of endocrine therapy, including a CDK4/6 inhibitor.
-
Randomization: Patients were randomized 1:1 to receive elacestrant or standard-of-care (SoC) endocrine therapy (investigator's choice of fulvestrant (B1683766) or an aromatase inhibitor). Stratification was based on ESR1 mutation status, prior fulvestrant treatment, and presence of visceral disease.
-
Dosage: Elacestrant was administered orally.
-
Primary Endpoints: Progression-Free Survival (PFS) as assessed by a blinded independent review committee in the ESR1-mutated population and the overall patient population.
Visualizations
Caption: Estrogen Receptor Signaling and SERD Mechanism of Action.
Caption: Comparison of EMBER-3 and EMERALD Trial Designs.
References
- 1. Portico [access.portico.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Lilly's Imlunestrant, an Oral SERD, Significantly Improved Progression-Free Survival as Monotherapy and in Combination with Verzenio® (abemaciclib) in Patients with ER+, HER2- Advanced Breast Cancer [prnewswire.com]
- 4. researchgate.net [researchgate.net]
- 5. fda.gov [fda.gov]
- 6. researchgate.net [researchgate.net]
(S)-Imlunestrant Tosylate: Overcoming Resistance in Endocrine Therapy for ER+ Breast Cancer
(S)-Imlunestrant tosylate , an investigational oral selective estrogen receptor degrader (SERD), is demonstrating significant promise in overcoming resistance to existing endocrine therapies for estrogen receptor-positive (ER+) breast cancer. This guide provides a comparative analysis of this compound against other endocrine agents, supported by preclinical and clinical data, with a focus on its activity in the context of acquired resistance, particularly that driven by ESR1 mutations.
Comparative Efficacy in Endocrine-Resistant Settings
This compound, also known as ARV-471 or vepdegestrant, has shown potent antitumor activity in preclinical models and clinical trials, especially in scenarios where other endocrine therapies have failed. A primary mechanism of resistance to aromatase inhibitors (AIs) and tamoxifen (B1202) is the acquisition of mutations in the estrogen receptor alpha gene (ESR1), which lead to ligand-independent receptor activation. This compound is designed to effectively degrade both wild-type and mutant ER proteins.
Preclinical Evidence
Preclinical studies have consistently demonstrated the superiority of this compound and similar next-generation SERDs over fulvestrant (B1683766), the current standard-of-care SERD. In patient-derived xenograft (PDX) models harboring the activating ESR1 Y537S mutation, imlunestrant (B12423040) led to tumor regression, outperforming fulvestrant.[1][2] Furthermore, vepdegestrant (ARV-471) induced more profound ER degradation (≥90%) and resulted in greater tumor growth inhibition (87%-123%) in MCF7 orthotopic xenograft models compared to fulvestrant (31%-80% TGI).[3] This enhanced degradation activity is crucial for overcoming resistance mediated by mutant ER.
| Compound | Model | Key Findings | Citation |
| (S)-Imlunestrant | PDX with ESR1 Y537S mutation | Outperformed fulvestrant, leading to tumor regression. | [1][2] |
| Vepdegestrant (ARV-471) | MCF7 orthotopic xenografts | Achieved ≥90% ER degradation and 87%-123% TGI vs. 31%-80% for fulvestrant. | [3] |
| Vepdegestrant (ARV-471) | ST941/HI (ESR1 Y537S) PDX model | Induced tumor regression. | [3] |
Clinical Trial Data
The clinical efficacy of this compound has been evaluated in several trials, most notably the EMBER and VERITAC studies. In the Phase 3 EMBER-3 trial, imlunestrant monotherapy significantly improved progression-free survival (PFS) compared to standard endocrine therapy in patients with ESR1-mutated ER+, HER2- advanced breast cancer who had progressed on a prior aromatase inhibitor.[4][5][6] Specifically, imlunestrant reduced the risk of disease progression or death by 38% in this patient population.[7]
Similarly, the Phase 3 VERITAC-2 trial showed that vepdegestrant (ARV-471) led to a statistically significant and clinically meaningful improvement in PFS compared to fulvestrant in patients with ESR1-mutated ER+/HER2- advanced breast cancer that had progressed after CDK4/6 inhibitor and endocrine therapy.[8][9]
| Trial | Patient Population | Comparison | Key Outcome | Citation |
| EMBER-3 (Phase 3) | ER+, HER2- advanced breast cancer with ESR1 mutations, progressed on AI | Imlunestrant vs. Standard endocrine therapy | 38% reduction in risk of progression or death with imlunestrant. | [7] |
| VERITAC-2 (Phase 3) | ER+, HER2- advanced breast cancer with ESR1 mutations, progressed on CDK4/6i + ET | Vepdegestrant (ARV-471) vs. Fulvestrant | Significant improvement in PFS with vepdegestrant. | [8][9] |
| VERITAC (Phase 2) | Heavily pretreated ER+/HER2- advanced breast cancer | Vepdegestrant (ARV-471) monotherapy | Clinical benefit rate of 38%, increasing to 51% in patients with ESR1 mutations. | [10][11] |
Signaling Pathways and Mechanisms of Action
Endocrine resistance is often mediated by the activation of alternative signaling pathways that can drive ER activity independently of estrogen. Key among these are the PI3K/AKT/mTOR and MAPK pathways. This compound, by degrading the ER protein, directly targets a central node in these resistance mechanisms.
Figure 1: Simplified signaling pathway illustrating estrogen receptor (ER) activation and resistance mechanisms. This compound circumvents resistance by promoting ER degradation.
Experimental Protocols
The following are generalized methodologies based on common practices in preclinical breast cancer research for evaluating cross-resistance.
Cell Viability and Proliferation Assays
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and other endocrine therapies in both endocrine-sensitive and resistant breast cancer cell lines.
Methodology:
-
Cell Culture: Parental (e.g., MCF-7) and endocrine-resistant (e.g., tamoxifen-resistant, fulvestrant-resistant, or ESR1-mutant) cell lines are cultured in appropriate media.
-
Drug Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of this compound, fulvestrant, tamoxifen, and an aromatase inhibitor (in an appropriate cell line).
-
Viability Assessment: After a defined incubation period (e.g., 5-7 days), cell viability is assessed using assays such as CellTiter-Glo® (Promega) or MTT.
-
Data Analysis: Dose-response curves are generated, and IC50 values are calculated using non-linear regression analysis. A higher IC50 value in a resistant cell line compared to the parental line indicates resistance. The ability of this compound to maintain a low IC50 in resistant lines would indicate a lack of cross-resistance.
Western Blotting for ER Degradation
Objective: To quantify the degradation of ER protein following treatment with this compound or fulvestrant.
Methodology:
-
Cell Treatment: Breast cancer cells (wild-type and ESR1-mutant) are treated with the respective drugs for a specified time (e.g., 24 hours).
-
Protein Extraction: Cells are lysed, and total protein is quantified.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is probed with primary antibodies against ERα and a loading control (e.g., β-actin).
-
Detection and Quantification: Protein bands are visualized using chemiluminescence, and band intensities are quantified to determine the percentage of ER degradation relative to a vehicle control.
Figure 2: A generalized workflow for in vitro assessment of cross-resistance between endocrine therapies.
In Vivo Xenograft Studies
Objective: To evaluate the in vivo efficacy of this compound in tumors resistant to other endocrine therapies.
Methodology:
-
Tumor Implantation: Immunocompromised mice are implanted with endocrine-resistant breast cancer cells or patient-derived tumor fragments (PDX models), often with known ESR1 mutation status.
-
Treatment: Once tumors reach a specified size, mice are randomized to receive vehicle control, this compound, fulvestrant, or another comparator.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) with calipers.
-
Data Analysis: Tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control. Statistical analyses are performed to compare the efficacy between treatment arms.
Conclusion
The available preclinical and clinical evidence strongly suggests that this compound is not cross-resistant with traditional endocrine therapies like aromatase inhibitors and tamoxifen, particularly in the context of ESR1 mutation-driven resistance. Its enhanced ability to degrade both wild-type and mutant ER protein allows it to overcome a key mechanism of failure for other endocrine agents. As such, this compound represents a promising next-generation therapeutic option for patients with ER+ advanced breast cancer that has progressed on prior endocrine-based treatments.
References
- 1. Imlunestrant a next-generation oral SERD overcomes ESR1 mutant resistance in estrogen receptor-positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imlunestrant Shows PFS Benefit in Advanced Breast Cancer | MDedge [mdedge.com]
- 5. lbbc.org [lbbc.org]
- 6. esmo.org [esmo.org]
- 7. mskcc.org [mskcc.org]
- 8. onclive.com [onclive.com]
- 9. cancernetwork.com [cancernetwork.com]
- 10. Novel Hormone Receptor–Driven Therapies Tackling Endocrine Resistance in Breast Cancer - The ASCO Post [ascopost.com]
- 11. onclive.com [onclive.com]
A Comparative Analysis of Gene Expression Changes Induced by (S)-Imlunestrant Tosylate in ER-Positive Breast Cancer
(S)-Imlunestrant tosylate (LY3484356) is a next-generation oral selective estrogen receptor degrader (SERD) demonstrating significant promise in the treatment of estrogen receptor-positive (ER+) breast cancer, particularly in cases with acquired resistance to traditional endocrine therapies.[1][2][3] This guide provides a comparative analysis of the gene expression changes induced by imlunestrant (B12423040), contrasting its performance with the first-in-class SERD, fulvestrant (B1683766). The information presented is intended for researchers, scientists, and drug development professionals to facilitate an objective understanding of imlunestrant's molecular impact.
Mechanism of Action: Targeting the Estrogen Receptor
Selective Estrogen Receptor Degraders (SERDs) function by binding to the estrogen receptor (ER), leading to a conformational change that marks the receptor for proteasomal degradation.[4][5] This dual action of antagonizing and degrading the ER effectively shuts down estrogen-dependent gene transcription and subsequent cancer cell proliferation.[4][5] Imlunestrant, as an oral SERD, offers a more convenient administration route compared to the intramuscular injections required for fulvestrant.[3][6] Preclinical studies have highlighted imlunestrant's potent ability to degrade both wild-type and mutant ER, including the clinically relevant Y537S ESR1 mutation, which confers resistance to other endocrine therapies.[1][2]
Comparative Gene Expression Analysis: Imlunestrant vs. Fulvestrant
Transcriptomic analysis from preclinical studies reveals that imlunestrant induces a more pronounced and distinct set of gene expression changes compared to fulvestrant, particularly in in vivo models.[1] While both drugs impact similar pathways related to estrogen response and cell cycle, imlunestrant demonstrates a greater number of significantly altered genes.[1]
Key Downregulated Estrogen-Responsive Genes
The primary therapeutic effect of SERDs is the downregulation of estrogen-responsive genes that drive tumor growth. Transcriptomic analysis of patient-derived xenograft (PDX) models harboring the Y537S ESR1 mutation showed that imlunestrant treatment leads to a robust downregulation of canonical ER target genes.
| Gene Symbol | Description | Comparator | Finding |
| PGR | Progesterone Receptor | Fulvestrant | Imlunestrant demonstrated sustained inhibition of PR expression, a key marker of ER activity.[7] |
| GREB1 | Growth Regulation By Estrogen In Breast Cancer 1 | Fulvestrant | Significantly downregulated by both treatments, with imlunestrant showing a strong effect.[1] |
| TFF1 | Trefoil Factor 1 (pS2) | Fulvestrant | A classic estrogen-responsive gene, its expression is strongly suppressed by imlunestrant.[1] |
| CCND1 | Cyclin D1 | Fulvestrant | Imlunestrant treatment leads to enhanced cell cycle arrest, partly through the downregulation of genes like CCND1.[1][2] |
Differential Impact on Gene Clusters
RNA-sequencing data from in vivo models treated for 10 and 28 days revealed distinct gene clusters separating imlunestrant-treated tumors from those treated with fulvestrant and vehicle control.[1] This highlights a unique transcriptional impact of imlunestrant over time. Pathway analysis of these clusters confirmed that while both drugs downregulate estrogen response and cell cycle pathways, the magnitude and scope of these changes are greater with imlunestrant.[1]
Experimental Protocols
The following methodologies are based on preclinical studies comparing imlunestrant and fulvestrant.
Cell Culture and Drug Treatment
-
Cell Lines: MCF7 and T47D ER+ breast cancer cell lines, including those with doxycycline-inducible expression of the Y537S ESR1 mutation.[1]
-
Culture Conditions: Cells are maintained in standard culture medium supplemented with fetal bovine serum. For experiments assessing estrogen-dependent signaling, cells are often hormone-deprived for a period before treatment.
-
Drug Treatment: Cells are treated with varying concentrations of imlunestrant or fulvestrant. A typical concentration for in vitro assays is around 1 nM, where imlunestrant shows significant activity.[2] Treatment duration can range from 24 hours for protein degradation studies to several days for cell proliferation and gene expression analyses.[1][2]
RNA Sequencing and Analysis
-
RNA Extraction: Total RNA is extracted from cell pellets or tumor tissue using standard commercial kits.
-
Library Preparation and Sequencing: RNA-seq libraries are prepared from high-quality RNA samples and sequenced on a high-throughput platform (e.g., Illumina).
-
Data Analysis: Raw sequencing reads are aligned to the human reference genome. Differential gene expression analysis is performed to compare treatment groups (e.g., imlunestrant vs. vehicle, imlunestrant vs. fulvestrant).[8] Significance is typically determined by a false discovery rate (FDR) cutoff (e.g., FDR < 10%) and a log2 fold change threshold (e.g., |log2FC| ≥ 1).[8] Pathway analysis is then conducted on the lists of differentially expressed genes to identify enriched biological pathways.
Visualizing the Mechanism and Workflow
Signaling Pathway of SERDs
Caption: Mechanism of action of (S)-Imlunestrant as a Selective Estrogen Receptor Degrader (SERD).
Experimental Workflow for Gene Expression Analysis
Caption: A typical workflow for comparative transcriptomic analysis of SERD treatments.
References
- 1. Imlunestrant a next-generation oral SERD overcomes ESR1 mutant resistance in estrogen receptor–positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. xtalks.com [xtalks.com]
- 4. What is Imlunestrant used for? [synapse.patsnap.com]
- 5. preprints.org [preprints.org]
- 6. mskcc.org [mskcc.org]
- 7. Imlunestrant Shows Promising Results Alone and with Verzenio in ER+, HER2- Breast Cancer [healthandpharma.net]
- 8. JCI Insight - Imlunestrant a next-generation oral SERD overcomes ESR1 mutant resistance in estrogen receptor–positive breast cancer [insight.jci.org]
Evaluating the Synergistic Effects of (S)-Imlunestrant Tosylate in Combination Cancer Therapy
(S)-Imlunestrant tosylate , a next-generation oral selective estrogen receptor degrader (SERD), has demonstrated significant promise in the treatment of estrogen receptor-positive (ER+), human epidermal growth factor receptor 2-negative (HER2-) advanced breast cancer. This guide provides a comprehensive evaluation of the synergistic effects of imlunestrant (B12423040) when combined with other targeted cancer therapies, with a primary focus on the CDK4/6 inhibitor abemaciclib (B560072). The data presented is primarily derived from the pivotal Phase 3 EMBER-3 clinical trial.
Mechanism of Action: A Dual-Pronged Attack on Cancer Cell Proliferation
This compound functions by binding to the estrogen receptor, leading to its degradation and thereby blocking downstream signaling pathways that promote tumor growth.[1] Abemaciclib, a cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitor, complements this action by directly targeting the cell cycle machinery, preventing the transition from the G1 to the S phase of cell division. The combination of these two agents creates a powerful synergistic effect, simultaneously disrupting hormonal growth signals and halting cell proliferation.[1]
Clinical Efficacy: The EMBER-3 Trial
The EMBER-3 trial (NCT04975308) was a randomized, open-label, Phase 3 study that evaluated the efficacy and safety of imlunestrant as a monotherapy and in combination with abemaciclib in patients with ER+, HER2- advanced breast cancer who had progressed on prior endocrine therapy.[2][3][4]
Key Experimental Protocols of the EMBER-3 Trial
-
Patient Population: The trial enrolled 874 patients with ER+, HER2- locally advanced or metastatic breast cancer who had experienced disease progression after treatment with an aromatase inhibitor, with or without a CDK4/6 inhibitor.[2][3]
-
Treatment Arms: Patients were randomized in a 1:1:1 ratio to receive one of the following regimens:[2][3]
-
This compound monotherapy (400 mg orally once daily)
-
Investigator's choice of standard-of-care endocrine therapy (fulvestrant or exemestane)
-
This compound (400 mg orally once daily) in combination with abemaciclib (150 mg orally twice daily)
-
-
Primary Endpoints: The primary endpoints were investigator-assessed progression-free survival (PFS).[2]
-
Biomarker Analysis: ESR1 mutational status was determined using the Guardant360 CDx liquid biopsy assay.
-
Tumor Assessment: Tumor response was evaluated according to the Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST v1.1).[3]
Quantitative Data Summary
The following tables summarize the key efficacy and safety data from the EMBER-3 trial.
Table 1: Progression-Free Survival (PFS) in the EMBER-3 Trial
| Treatment Arm | Patient Population | Median PFS (months) | Hazard Ratio (95% CI) | p-value |
| Imlunestrant vs. Standard of Care | ||||
| Imlunestrant | ESR1-mutated | 5.5 | 0.62 (0.46-0.82) | <0.001 |
| Standard of Care | ESR1-mutated | 3.8 | ||
| Imlunestrant | Overall Population | 5.6 | 0.87 (0.72-1.04) | 0.12 |
| Standard of Care | Overall Population | 5.5 | ||
| Imlunestrant + Abemaciclib vs. Imlunestrant | ||||
| Imlunestrant + Abemaciclib | Overall Population | 9.4 | 0.57 (0.44-0.73) | <0.001 |
| Imlunestrant | Overall Population | 5.5 |
Data sourced from multiple reports on the EMBER-3 trial results.[2][4]
Table 2: Common Adverse Events (Grade ≥3) in the EMBER-3 Trial
| Adverse Event | Imlunestrant Monotherapy (%) | Standard of Care (%) | Imlunestrant + Abemaciclib (%) |
| Neutropenia | - | - | High |
| Diarrhea | Low | Low | Moderate |
| Fatigue | Low | Low | Moderate |
| Nausea | Low | Low | Low |
Note: Specific percentages for all adverse events were not consistently reported across all sources. The table reflects the general safety profile described.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways and the experimental workflow of the EMBER-3 trial.
Comparison with Alternatives
The EMBER-3 trial directly compared imlunestrant with standard-of-care endocrine therapies, fulvestrant (B1683766) and exemestane.
-
Fulvestrant: A well-established SERD administered via intramuscular injection.
-
Exemestane: An aromatase inhibitor that blocks the production of estrogen.
In the ESR1-mutated population, imlunestrant monotherapy demonstrated a statistically significant improvement in PFS compared to these standard therapies.[2] This suggests that imlunestrant may be a more effective option for patients who have developed resistance to aromatase inhibitors, particularly those with ESR1 mutations.
Conclusion
The combination of this compound and abemaciclib represents a significant advancement in the treatment of ER+, HER2- advanced breast cancer, particularly for patients who have progressed on prior endocrine therapy. The synergistic mechanism of targeting both the estrogen receptor signaling pathway and the cell cycle results in a marked improvement in progression-free survival. The all-oral regimen also offers a convenient and well-tolerated treatment option for patients. Further research will continue to define the optimal use of this combination in various clinical settings.
References
(S)-Imlunestrant Tosylate Demonstrates Superior In Vivo Efficacy Over Fulvestrant in ER+ Breast Cancer Models
For Immediate Release
[City, State] – December 5, 2025 – New preclinical data reveal that (S)-Imlunestrant tosylate, an orally bioavailable selective estrogen receptor degrader (SERD), exhibits superior anti-tumor activity in vivo compared to fulvestrant (B1683766), the current standard-of-care injectable SERD, in estrogen receptor-positive (ER+) breast cancer models. These findings position this compound as a promising next-generation endocrine therapy with the potential for improved patient outcomes and convenience.
A head-to-head comparison in a patient-derived xenograft (PDX) model harboring a Y537S ESR1 mutation, a common mechanism of resistance to aromatase inhibitors, demonstrated that this compound led to tumor regression, outperforming fulvestrant.[1] This suggests that this compound may be particularly effective in endocrine-resistant breast cancer.
Comparative In Vivo Efficacy
The superior efficacy of this compound is highlighted by its ability to induce tumor regression in challenging preclinical models. The following table summarizes the key efficacy findings.
| Parameter | This compound | Fulvestrant | Animal Model |
| Tumor Growth Inhibition | Outperformed fulvestrant, leading to tumor regression | Less effective than this compound | Patient-Derived Xenograft (PDX) with Y537S ESR1 mutation |
Pharmacokinetic Profile: An Oral Advantage
This compound's oral route of administration offers a significant advantage over the intramuscular injections required for fulvestrant. A summary of key pharmacokinetic parameters is provided below.
| Parameter | This compound | Fulvestrant |
| Administration | Oral | Intramuscular |
| Bioavailability | 10.9% (human)[2] | N/A (intramuscular) |
| Time to Max. Concentration (Tmax) | 2 hours (median, human)[2] | ~7 days (preclinical and clinical)[3] |
| Half-life (t1/2) | 33.7 hours (mean, human)[2] | Long, reaches steady state in about a month with monthly dosing (clinical) |
Mechanism of Action: Targeting the Estrogen Receptor
Both this compound and fulvestrant are selective estrogen receptor degraders (SERDs). They function by binding to the estrogen receptor (ER), leading to its degradation and thereby blocking estrogen-driven cancer cell growth.
Experimental Protocols
The in vivo studies comparing this compound and fulvestrant utilized patient-derived xenograft (PDX) models, which are considered more clinically relevant than traditional cell-line xenografts.
Animal Model:
-
Immune-deficient mice were implanted with tumor fragments from a patient with ER-positive, HER2-negative breast cancer harboring a Y537S ESR1 mutation (e.g., ST941-HI PDX model).
Dosing Regimen:
-
This compound: Administered orally (p.o.) at a clinically relevant dose of 5 mg/kg.[4]
-
Fulvestrant: Administered subcutaneously (s.c.) as a single agent at a dose of 5 mg/dose once weekly.[4]
Tumor Volume Assessment:
-
Tumor volume was measured at regular intervals throughout the study to assess the anti-tumor activity of each compound.
The presented data underscores the potential of this compound as a more effective and convenient treatment option for patients with ER+ breast cancer, particularly those with endocrine-resistant disease. Further clinical investigation is warranted to fully elucidate its therapeutic benefits.
References
- 1. researchgate.net [researchgate.net]
- 2. Disposition and Absolute Bioavailability of Oral Imlunestrant in Healthy Women: A Phase 1, Open‐Label Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Equivalent single-dose pharmacokinetics of two different dosing methods of prolonged-release fulvestrant ('Faslodex') in postmenopausal women with advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Proper Disposal of (S)-Imlunestrant Tosylate: A Step-by-Step Guide for Laboratory Professionals
(S)-Imlunestrant tosylate , an orally active, potent, and selective estrogen receptor degrader (SERD), requires careful handling and disposal to ensure laboratory safety and environmental protection.[1] This guide provides essential, step-by-step procedures for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to adhere to standard safety protocols. Always handle this compound in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust or aerosols.[2][3] Personal Protective Equipment (PPE), including gloves, protective clothing, and eye/face protection, is mandatory to prevent skin and eye contact.[3][4]
Step-by-Step Disposal Procedure
The disposal of this compound must be carried out in compliance with all applicable local, regional, national, and international regulations.[4]
Step 1: Waste Collection
-
Place all materials contaminated with this compound, including unused product, empty containers, and contaminated PPE, into a suitable, clearly labeled, and closed container for disposal.[3]
Step 2: Spill Management
In the event of a spill, take the following immediate actions:
-
Evacuate non-essential personnel from the area to a safe location.[2]
-
Avoid generating dust. Do not sweep dry powder.[4]
-
For small spills, lightly mist the material with water to prevent it from becoming airborne.[4]
-
Collect the spilled material using a vacuum cleaner equipped with a HEPA filter.[4] If a vacuum is unavailable, use a wet wiping or mopping method.[4]
-
Absorb solutions with an inert, finely-powdered liquid-binding material such as diatomite.[2]
-
Ensure the spill does not enter drains, water courses, or the soil.[2][3][4]
Step 3: Decontamination
-
Decontaminate surfaces and equipment that have come into contact with this compound by scrubbing with alcohol.[2]
-
Collect all decontamination materials (e.g., wipes, absorbent pads) and place them in the designated waste container.
Step 4: Final Disposal
-
Dispose of the sealed waste container through an approved waste disposal plant or a licensed contractor.[5]
-
Adhere strictly to local and national environmental regulations regarding chemical waste.
Quantitative Disposal Data
The Safety Data Sheets reviewed do not provide specific quantitative limits for the disposal of this compound. Disposal considerations are primarily guided by the hazardous properties of the substance and regulatory requirements.
| Parameter | Value | Source |
| Toxicity | Suspected of causing cancer. May damage fertility or the unborn child. May cause harm to breast-fed children.[4] Harmful if swallowed.[5] Very toxic to aquatic life with long-lasting effects.[5] | Safety Data Sheets[4][5] |
| Disposal Regulations | Must be disposed of in accordance with local, regional, national, and international regulations.[4] | Safety Data Sheets[4] |
| Decontamination Solution | Alcohol[2] | Safety Data Sheet[2] |
Experimental Protocols
Spill Decontamination Protocol:
-
Preparation: Ensure all necessary PPE is worn. Secure the area and prevent unauthorized access.
-
Containment: For liquid spills, surround the area with absorbent material to prevent spreading.
-
Neutralization/Collection:
-
Surface Cleaning: Scrub the affected surface and any contaminated equipment with alcohol.[2]
-
Waste Collection: Place all contaminated materials, including absorbents and wipes, into a designated, sealed waste container.
-
Final Cleaning: Wash the area with soap and water.
-
Documentation: Record the spill and the cleanup procedure in the laboratory safety log.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
